molecular formula Gd2O12S3 B077963 Gadolinium sulfate CAS No. 13628-54-1

Gadolinium sulfate

Cat. No.: B077963
CAS No.: 13628-54-1
M. Wt: 602.7 g/mol
InChI Key: QLAFITOLRQQGTE-UHFFFAOYSA-H
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Description

Gadolinium sulfate is an inorganic salt highly valued in scientific research for its unique paramagnetic and neutron-absorbing properties. Its primary application lies in the field of magnetic resonance imaging (MRI), where it serves as a precursor for formulating positive contrast agents. The gadolinium(III) ion (Gd³⁺) possesses seven unpaired electrons, which, when chelated, effectively shorten the longitudinal (T1) relaxation times of water protons in its immediate vicinity, resulting in a significant brightening of signal intensity in T1-weighted images. Beyond biomedical imaging, this compound is a critical compound in fundamental studies of magnetism and in physics research, particularly for adiabatic demagnetization refrigeration due to its large magnetic moment at low temperatures. Furthermore, its high thermal neutron capture cross-section makes it a compound of interest in nuclear applications for neutron shielding and control rod research. This high-purity reagent is essential for advancing studies in chemistry, materials science, and diagnostic development, providing researchers with a reliable and consistent compound for their investigative work. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

gadolinium(3+);trisulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/2Gd.3H2O4S/c;;3*1-5(2,3)4/h;;3*(H2,1,2,3,4)/q2*+3;;;/p-6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLAFITOLRQQGTE-UHFFFAOYSA-H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Gd+3].[Gd+3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

Gd2(SO4)3, Gd2O12S3
Record name Gadolinium(III) sulfate
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DSSTOX Substance ID

DTXSID90890710
Record name Sulfuric acid, gadolinium(3+) salt (3:2)
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Molecular Weight

602.7 g/mol
Source PubChem
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CAS No.

13628-54-1, 155788-75-3
Record name Sulfuric acid, gadolinium(3+) salt (3:2)
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Record name Sulfuric acid, gadolinium(3+) salt (3:2)
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Record name Sulfuric acid, gadolinium(3+) salt (3:2)
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Record name Digadolinium(3+) trisulphate
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Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of Gadolinium Sulfate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of gadolinium sulfate, with a particular focus on its hydrated form, gadolinium(III) sulfate octahydrate. The information presented is intended to support research, development, and application of this compound in various scientific fields, including materials science and drug development.

Physical Properties

This compound is a white, crystalline solid that is most commonly available as its octahydrate, Gd₂(SO₄)₃·8H₂O.[1][2] It is known to be deliquescent, meaning it has a tendency to absorb moisture from the air, and should therefore be stored in a sealed container.[1][2] The anhydrous form, Gd₂(SO₄)₃, can be obtained by heating the octahydrate.

Tabulated Physical Data

The key physical properties of both anhydrous this compound and its octahydrate are summarized in the table below for easy comparison.

PropertyGadolinium(III) Sulfate (Anhydrous)Gadolinium(III) Sulfate Octahydrate
Molecular Formula Gd₂(SO₄)₃[3]Gd₂(SO₄)₃·8H₂O[4]
Molar Mass 602.69 g/mol [3]746.81 g/mol
Appearance White powder[3]White, colorless monoclinic crystals[5]
Density 4.14 g/cm³[5]3.01 g/cm³ at 25 °C
Melting Point Decomposes at high temperatureDecomposes above 500 °C[5]
Crystal Structure -Monoclinic[6]
Solubility

This compound is moderately soluble in water, and its solubility exhibits a negative temperature coefficient, meaning it becomes less soluble as the temperature increases.[5][7] It is also soluble in strong mineral acids.[4] For the heavy rare earth sulfates, including this compound, the octahydrate is the equilibrium saturating solid phase in water at temperatures ranging from 25 to 95 °C.[7] Within the heavy rare earth series, the solubility of their sulfate salts increases from gadolinium to lutetium.[7]

Chemical Properties

This compound participates in chemical reactions typical of a metal sulfate. Its chemical behavior is largely influenced by the gadolinium(III) ion.

Reactivity
  • Reaction with Water: this compound dissolves in water. The gadolinium metal itself reacts slowly with cold water and more rapidly with hot water to form gadolinium(III) hydroxide, Gd(OH)₃.[8]

  • Reaction with Acids: As a salt of a strong acid (sulfuric acid) and a relatively weak base (gadolinium hydroxide), this compound is stable in acidic solutions and dissolves readily in dilute sulfuric acid.[9][10]

  • Reaction with Bases: In the presence of a strong base such as sodium hydroxide, this compound will undergo a double displacement reaction to form a precipitate of gadolinium(III) hydroxide. Gd₂(SO₄)₃(aq) + 6NaOH(aq) → 2Gd(OH)₃(s) + 3Na₂SO₄(aq)

  • Thermal Decomposition: Upon heating, gadolinium(III) sulfate octahydrate undergoes a multi-step decomposition. It first loses its water of crystallization in two stages.[6] The resulting anhydrous this compound is initially amorphous and recrystallizes at higher temperatures.[6] Further heating leads to the decomposition of the anhydrous salt, also in a two-step process, ultimately yielding gadolinium oxide (Gd₂O₃).[6]

Magnetic and Spectroscopic Properties

The magnetic and spectroscopic properties of this compound are primarily determined by the electron configuration of the Gd³⁺ ion.

PropertyValue/Description
Molar Magnetic Susceptibility (χₘ) +53280 x 10⁻⁶ cm³/mol for Gd₂(SO₄)₃·8H₂O
Infrared (IR) Spectroscopy The IR spectrum of this compound octahydrate shows characteristic absorption bands for the sulfate ion (SO₄²⁻) and water molecules. The stretching modes of the S–O bonds in the sulfate tetrahedra are typically observed in the region of 1000-1200 cm⁻¹, while the O–S–O bending modes appear in the 600-700 cm⁻¹ range.[6]
Raman Spectroscopy Similar to the IR spectrum, the Raman spectrum is characterized by the vibrational modes of the sulfate ion. The symmetric stretching mode (ν₁) of the SO₄²⁻ ion gives a strong, sharp peak, which is a characteristic feature for sulfates.[11]
UV-Vis Spectroscopy Aqueous solutions of this compound are colorless. The Gd³⁺ ion has a half-filled f-shell (4f⁷), and the electronic transitions within this shell are forbidden by selection rules, resulting in very weak absorption in the UV-Vis region.[12] Any observed absorbance in the UV region for a solution of this compound is likely due to the sulfate anion or impurities.

Experimental Protocols

Synthesis of Gadolinium(III) Sulfate Octahydrate

This protocol describes the synthesis of gadolinium(III) sulfate octahydrate from gadolinium(III) oxide and sulfuric acid.[5][6]

Materials:

  • Gadolinium(III) oxide (Gd₂O₃)

  • Dilute sulfuric acid (H₂SO₄)

  • Deionized water

  • Heating plate with magnetic stirring

  • Crystallization dish

Procedure:

  • Slowly add a stoichiometric amount of high-purity gadolinium(III) oxide powder to a stirred, dilute solution of sulfuric acid.

  • Gently heat the mixture with continuous stirring to facilitate the dissolution of the gadolinium oxide. The reaction is complete when a clear solution is obtained. Gd₂O₃ + 3H₂SO₄ → Gd₂(SO₄)₃ + 3H₂O

  • Filter the resulting solution to remove any unreacted starting material or solid impurities.

  • Transfer the clear filtrate to a crystallization dish and allow the solvent to evaporate slowly at a slightly elevated temperature (e.g., 60 °C) to concentrate the solution.

  • Once crystals of gadolinium(III) sulfate octahydrate begin to form, allow the solution to cool slowly to room temperature to maximize the yield of crystals.

  • Isolate the crystals by filtration and wash them with a small amount of cold deionized water.

  • Dry the crystals in a desiccator over a suitable drying agent.

Synthesis_Workflow Synthesis of Gadolinium(III) Sulfate Octahydrate Gd2O3 Gadolinium(III) Oxide Dissolution Dissolution and Reaction (Heating and Stirring) Gd2O3->Dissolution H2SO4 Dilute Sulfuric Acid H2SO4->Dissolution Filtration1 Filtration Dissolution->Filtration1 Concentration Concentration (Slow Evaporation) Filtration1->Concentration Crystallization Crystallization (Slow Cooling) Concentration->Crystallization Filtration2 Filtration and Washing Crystallization->Filtration2 Drying Drying in Desiccator Filtration2->Drying Product Gd₂(SO₄)₃·8H₂O Crystals Drying->Product

Synthesis workflow for gadolinium(III) sulfate octahydrate.
Characterization by Powder X-ray Diffraction (PXRD)

This protocol outlines the general procedure for the characterization of a crystalline powder sample of this compound using PXRD.

Objective: To confirm the crystalline phase and purity of the synthesized this compound.

Procedure:

  • Sample Preparation: Finely grind a small amount of the this compound crystals into a homogeneous powder using an agate mortar and pestle.[13]

  • Sample Mounting: Mount the powdered sample onto a sample holder. Ensure the surface of the powder is flat and level with the surface of the holder to minimize errors in peak positions.[14]

  • Instrument Setup: Place the sample holder into the diffractometer. Set the instrument parameters, including the X-ray source (e.g., Cu Kα), voltage, current, and the scanning range (e.g., 10-80° 2θ) with a suitable step size and scan speed.

  • Data Collection: Initiate the PXRD scan. The instrument will measure the intensity of the diffracted X-rays as a function of the 2θ angle.

  • Data Analysis: The resulting diffraction pattern is then compared with standard diffraction patterns from a database (e.g., the Powder Diffraction File™ from the ICDD) to identify the crystalline phase(s) present in the sample.[15]

Characterization by Thermogravimetric Analysis (TGA)

This protocol describes the general procedure for analyzing the thermal decomposition of gadolinium(III) sulfate octahydrate using TGA.

Objective: To determine the water content and the thermal stability of the hydrated salt.

Procedure:

  • Sample Preparation: Accurately weigh a small amount (typically 5-10 mg) of the this compound octahydrate into a TGA crucible (e.g., alumina or platinum).[16]

  • Instrument Setup: Place the crucible onto the TGA balance. Set the temperature program, which typically involves heating the sample from room temperature to a high temperature (e.g., 1200 °C) at a constant heating rate (e.g., 10 °C/min).[17] The analysis should be performed under a controlled atmosphere, such as nitrogen or air.

  • Data Collection: Start the TGA run. The instrument will record the mass of the sample as a function of temperature.

  • Data Analysis: The resulting TGA curve (mass vs. temperature) will show distinct mass loss steps corresponding to the loss of water molecules and the decomposition of the sulfate. The percentage of mass loss at each step can be used to determine the number of water molecules in the hydrate and to study the decomposition pathway.

Relevance in Drug Development and Biological Signaling

Gadolinium(III) ions, which are released from this compound in solution, have significant effects on biological systems, making them a subject of interest for drug development professionals. A primary mechanism of action is the blockade of mechanosensitive ion channels.[18][19] Gd³⁺ is also known to compete with calcium ions (Ca²⁺) due to their similar ionic radii, thereby interfering with calcium signaling pathways.[2][4]

This interaction with ion channels and calcium signaling is crucial in various physiological processes and presents opportunities for therapeutic intervention. For instance, the blockade of mechanosensitive channels is being explored for its potential in treating diseases where these channels are dysregulated.

Signaling_Pathway Interaction of Gd³⁺ with Cellular Ion Channels cluster_membrane Cell Membrane MS_Channel Mechanosensitive Ion Channel Cellular_Response_Blocked Cellular Response (Blocked) MS_Channel->Cellular_Response_Blocked Leads to Ca_Channel Voltage-Gated Ca²⁺ Channel Ca_Influx_Blocked Ca²⁺ Influx (Blocked) Ca_Channel->Ca_Influx_Blocked Results in Gd_ion Gd³⁺ (from Gd₂(SO₄)₃) Gd_ion->MS_Channel Blocks Gd_ion->Ca_Channel Competitively Blocks Ca_ion Ca²⁺ Ca_ion->Ca_Channel Influx Mechanical_Stimulus Mechanical Stimulus (e.g., Stretch) Mechanical_Stimulus->MS_Channel Activates Depolarization Membrane Depolarization Depolarization->Ca_Channel Opens Ca_Signaling_Altered Altered Ca²⁺ Signaling Ca_Influx_Blocked->Ca_Signaling_Altered

Gd³⁺ blocks mechanosensitive channels and competes with Ca²⁺.

References

Unraveling the Crystal Structure of Gadolinium (III) Sulfate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the crystal structure of gadolinium (III) sulfate, a compound of significant interest in various scientific and medical fields, including as a precursor for magnetic resonance imaging (MRI) contrast agents. This document details the crystallographic parameters of its hydrated, anhydrous, and hydrogen sulfate forms, outlines the experimental protocols for their characterization, and presents the data in a clear, structured format for ease of comparison and use in research and development.

Crystal Structure of Gadolinium (III) Sulfate Octahydrate (Gd₂(SO₄)₃·8H₂O)

Gadolinium (III) sulfate most commonly crystallizes as an octahydrate. This form serves as a crucial starting material for the synthesis of various gadolinium-based materials.

Crystallographic Data:

The crystal structure of gadolinium (III) sulfate octahydrate has been determined by single-crystal X-ray diffraction. The compound crystallizes in the monoclinic system with the space group C2/c.[1] In this structure, the gadolinium ion (Gd³⁺) is coordinated by four oxygen atoms from water molecules and four oxygen atoms from the sulfate groups, resulting in a distorted square antiprism coordination geometry.[1]

Parameter Value
Chemical FormulaGd₂(SO₄)₃·8H₂O
Crystal SystemMonoclinic
Space GroupC2/c
a13.531(7) Å
b6.739(2) Å
c18.294(7) Å
β102.20(8)°
Z4

Anhydrous Forms of Gadolinium (III) Sulfate

Upon heating, gadolinium (III) sulfate octahydrate undergoes dehydration to form anhydrous gadolinium (III) sulfate, which exists in at least two polymorphic forms.

β-Gadolinium (III) Sulfate (Low-Temperature Polymorph):

The amorphous anhydrous gadolinium (III) sulfate recrystallizes into the β-form at approximately 663 K.[2]

α-Gadolinium (III) Sulfate (High-Temperature Polymorph):

The β-form transforms into the α-form at around 1015 K.[2] This high-temperature modification also crystallizes in the monoclinic system.

Parameter Value
Chemical FormulaGd₂(SO₄)₃
Crystal SystemMonoclinic
Space GroupC2/c
a9.097(3) Å
b14.345(5) Å
c6.234(2) Å
β97.75(8)°

Crystal Structure of Gadolinium (III) Hydrogen Sulfate (Gd(HSO₄)₃)

Treatment of gadolinium (III) sulfate with concentrated sulfuric acid yields gadolinium (III) hydrogen sulfate, a compound with a distinct crystal structure.

Crystallographic and Bond Data:

This compound crystallizes in the orthorhombic space group Pbca.[3] The gadolinium ion is coordinated by eight oxygen atoms from the hydrogen sulfate ligands, forming a distorted square antiprism.[3]

Parameter Value
Chemical FormulaGd(HSO₄)₃
Crystal SystemOrthorhombic
Space GroupPbca
a12.080(8) Å
b9.574(8) Å
c16.513(8) Å
Z8

Selected Bond Lengths:

Bond Length (Å)
Gd-O2.334(6) - 2.423(5)

Experimental Protocols

4.1. Synthesis of Gadolinium (III) Sulfate Octahydrate Crystals:

A common method for the preparation of gadolinium (III) sulfate octahydrate crystals involves the dissolution of gadolinium (III) oxide in a dilute aqueous solution of sulfuric acid.[1][4]

  • Dissolution: Gadolinium (III) oxide (Gd₂O₃) is slowly added to a stirred, dilute solution of sulfuric acid (H₂SO₄).

  • Crystallization: The resulting saturated solution is allowed to undergo slow evaporation at a constant temperature (e.g., 333 K) to promote the formation of well-defined single crystals.[1]

  • Isolation: The formed crystals are then filtered, washed, and dried.

4.2. Single-Crystal X-ray Diffraction Analysis:

The determination of the crystal structure is performed using a single-crystal X-ray diffractometer.

  • Crystal Mounting: A suitable single crystal is selected and mounted on the goniometer head of the diffractometer.

  • Data Collection: The crystal is irradiated with a monochromatic X-ray beam (e.g., Mo Kα or Cu Kα radiation). The diffraction data are collected at a controlled temperature, often at low temperatures to reduce thermal vibrations.

  • Structure Solution and Refinement: The collected diffraction intensities are used to solve the crystal structure using direct methods or Patterson methods, followed by refinement using least-squares techniques. This process yields the lattice parameters, space group, and atomic coordinates.

4.3. Thermal Analysis:

The thermal decomposition behavior of gadolinium (III) sulfate octahydrate is studied using thermogravimetric analysis (TGA) and differential thermal analysis (DTA).[1]

  • Sample Preparation: A small amount of the sample is placed in a crucible.

  • Analysis: The sample is heated at a constant rate in a controlled atmosphere (e.g., nitrogen or air). The TGA instrument records the mass loss as a function of temperature, while the DTA instrument measures the temperature difference between the sample and a reference material, indicating thermal events such as dehydration, crystallization, and decomposition.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of gadolinium (III) sulfate crystals.

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization Gd2O3 Gadolinium (III) Oxide Dissolution Dissolution in H2SO4(aq) Gd2O3->Dissolution H2SO4 Sulfuric Acid H2SO4->Dissolution Crystallization Slow Evaporation Dissolution->Crystallization Crystals Gd2(SO4)3·8H2O Crystals Crystallization->Crystals SCXRD Single-Crystal X-ray Diffraction Crystals->SCXRD Thermal_Analysis Thermal Analysis (TGA/DTA) Crystals->Thermal_Analysis Structure_Data Crystal Structure Data SCXRD->Structure_Data Decomposition_Profile Thermal Decomposition Profile Thermal_Analysis->Decomposition_Profile

Synthesis and Characterization Workflow

Logical Relationships in Material Properties and Applications

The crystal structure of gadolinium (III) sulfate and its derivatives is intrinsically linked to their physicochemical properties and, consequently, their applications. The coordination environment of the Gd³⁺ ion, for instance, influences its magnetic relaxivity, a key parameter for its use in MRI contrast agents. The thermal stability, as revealed by thermal analysis, is critical for defining the processing parameters for the synthesis of anhydrous forms or other gadolinium-based materials.

logical_relationships Crystal_Structure Crystal Structure (Coordination, Symmetry) Physicochemical_Properties Physicochemical Properties (Magnetic, Thermal, Optical) Crystal_Structure->Physicochemical_Properties determines Material_Synthesis Material Synthesis (e.g., MRI Contrast Agents, Phosphors) Physicochemical_Properties->Material_Synthesis guides Device_Performance Application Performance (e.g., Image Contrast, Luminescence) Material_Synthesis->Device_Performance impacts

Structure-Property-Application Relationship

References

An In-depth Technical Guide to the Solubility of Gadolinium Sulfate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of gadolinium sulfate in aqueous and organic media. The document is structured to offer readily accessible quantitative data, detailed experimental methodologies, and a visual representation of the solubility determination workflow, catering to the needs of scientific research and development.

Core Properties of this compound

This compound, with the chemical formula Gd₂(SO₄)₃, is a white, crystalline rare earth compound. It most commonly exists as the octahydrate, Gd₂(SO₄)₃·8H₂O. It is a moderately water-soluble and acid-soluble source of gadolinium.[1] The compound is noted for its paramagnetic properties, which are leveraged in applications such as contrast agents for Magnetic Resonance Imaging (MRI).[2]

Aqueous Solubility

The solubility of this compound in water is inversely proportional to the temperature. Its solubility decreases as the temperature of the water increases, which is indicative of an exothermic heat of solution.[3] This behavior is a key consideration for its handling and application in aqueous systems.[3][4]

Table 1: Solubility of this compound in Water at Various Temperatures

Temperature (°C)Solubility (g / 100 mL of H₂O)Molar Solubility (mol/L)
04.150.056
203.980.054
253.850.052
403.610.049
1003.050.041

Note: Data corresponds to the octahydrate form, Gd₂(SO₄)₃·8H₂O. Molar solubility is calculated based on a molar mass of 746.8 g/mol .

Solubility in Organic Solvents

This compound is generally considered insoluble in most common organic solvents. This low solubility is a critical factor in purification processes, such as recrystallization, where solvent mixtures can be used to promote the formation of high-purity crystals.[5]

Table 2: Qualitative Solubility of this compound in Common Organic Solvents

SolventChemical FormulaSolubility
MethanolCH₃OHSlightly Soluble[4]
EthanolC₂H₅OHInsoluble
AcetoneC₃H₆OInsoluble
Diethyl Ether(C₂H₅)₂OInsoluble
Dimethyl Sulfoxide (DMSO)C₂H₆OSInsoluble
N,N-Dimethylformamide (DMF)C₃H₇NOInsoluble

Experimental Protocol: Isothermal Shake-Flask Method for Solubility Determination

The determination of thermodynamic solubility is crucial for understanding the physicochemical properties of a compound. The isothermal shake-flask method is a widely accepted and reliable technique for establishing the equilibrium solubility of a solid in a given solvent.[6]

Objective: To determine the equilibrium solubility of this compound in a specified solvent at a constant temperature.

Materials and Equipment:

  • This compound (anhydrous or octahydrate)

  • Solvent of interest (e.g., deionized water, ethanol)

  • Analytical balance

  • Thermostatically controlled water bath or incubator with shaking capabilities

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.22 µm pore size)

  • Appropriate analytical instrumentation for concentration measurement (e.g., ICP-MS for gadolinium ion concentration, gravimetric analysis)

  • pH meter (for aqueous solutions)

Procedure:

  • Preparation: Add an excess amount of this compound to a series of flasks containing a known volume of the solvent. The presence of undissolved solid is essential to ensure that equilibrium with a saturated solution is achieved.[6]

  • Equilibration: Seal the flasks and place them in the isothermal shaker bath set to the desired temperature. Agitate the flasks at a constant speed for a predetermined period (e.g., 24 to 72 hours) to allow the system to reach equilibrium. It is advisable to perform preliminary time-to-equilibrium studies to confirm the necessary duration.[7]

  • Sample Collection and Preparation: Once equilibrium is reached, cease agitation and allow the undissolved solid to settle. Carefully withdraw a sample from the supernatant using a pipette. It is critical to avoid aspirating any solid particles.

  • Filtration: Immediately filter the collected sample through a syringe filter to remove any remaining particulate matter. This step is crucial to prevent artificially high solubility measurements.

  • Analysis: Accurately dilute the filtered sample as required and analyze the concentration of this compound using a validated analytical method. For aqueous solutions, Inductively Coupled Plasma Mass Spectrometry (ICP-MS) can be used to determine the concentration of Gd³⁺ ions. For a simpler, though potentially less precise method, a known volume of the filtrate can be evaporated to dryness, and the mass of the remaining solid can be determined gravimetrically.[8]

  • Data Reporting: Express the solubility in appropriate units, such as g/100 mL or mol/L. If using aqueous media, the pH of the saturated solution should also be measured and reported.[6]

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the isothermal shake-flask method for determining the solubility of this compound.

G A Start: Prepare Materials (Gd₂(SO₄)₃, Solvent) B Add Excess Gd₂(SO₄)₃ to Solvent A->B C Equilibrate in Isothermal Shaker (Constant T, Agitation) B->C D Cease Agitation, Allow Solid to Settle C->D E Withdraw Supernatant Sample D->E F Filter Sample (e.g., 0.22 µm Syringe Filter) E->F G Analyze Filtrate Concentration (e.g., ICP-MS, Gravimetric) F->G H Calculate and Report Solubility (g/100 mL or mol/L) G->H

Caption: Workflow for Isothermal Solubility Determination.

References

The Dawn of Enhanced Magnetic Resonance: A Technical Guide to Early Gadolinium-Based Contrast Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of gadolinium-based contrast agents (GBCAs) in the 1980s marked a pivotal moment in medical imaging, transforming magnetic resonance imaging (MRI) into a powerhouse of diagnostic capability. This technical guide delves into the foundational research that established gadolinium compounds as indispensable tools in radiology, providing a detailed look at their core properties, the experimental methodologies used to characterize them, and the logical framework that guided their development.

The Core Principle: Harnessing Paramagnetism to Enhance Imaging

The utility of gadolinium in MRI stems from its potent paramagnetic properties. The gadolinium ion (Gd³⁺) possesses seven unpaired electrons, giving it a large magnetic moment. When placed in a strong magnetic field, such as that of an MRI scanner, these unpaired electrons create a fluctuating local magnetic field that enhances the relaxation rates of nearby water protons.

This acceleration of proton relaxation, particularly the spin-lattice (T1) relaxation, is the cornerstone of gadolinium's efficacy as a contrast agent. Tissues with higher concentrations of a GBCA exhibit shorter T1 relaxation times, resulting in a brighter signal on T1-weighted MR images. This signal enhancement improves the contrast between different tissues, enabling the visualization of pathologies such as tumors, inflammation, and disruptions of the blood-brain barrier.

However, the free gadolinium ion is toxic to biological systems. Consequently, the development of GBCAs necessitated the use of chelating ligands to form stable complexes that could be safely administered intravenously and efficiently eliminated from the body, primarily through renal excretion. The early research focused on developing and characterizing these gadolinium chelates.

Quantitative Data of Early Gadolinium-Based Contrast Agents

The following tables summarize the key quantitative data for the first generation of gadolinium-based contrast agents that gained widespread clinical use.

Table 1: Relaxivity of Early Gadolinium-Based Contrast Agents

Contrast AgentChemical NameStructure Typer1 Relaxivity (s⁻¹mM⁻¹)r2 Relaxivity (s⁻¹mM⁻¹)Magnetic Field (Tesla)Medium
Magnevist® Gadopentetate DimeglumineLinear, Ionic3.9 - 4.34.5 - 5.11.5Human Blood Plasma
ProHance® GadoteridolMacrocyclic, Non-ionic3.9 - 4.3-1.5Not Specified
Omniscan® GadodiamideLinear, Non-ionic4.5-1.5Human Whole Blood

Note: Relaxivity values can vary depending on the magnetic field strength, temperature, and the medium in which they are measured. The values presented here are representative of those reported in early to mid-period literature under clinically relevant conditions.

Table 2: Acute Toxicity of Early Gadolinium-Based Contrast Agents

Contrast AgentChemical NameAnimal ModelRoute of AdministrationLD50 (mmol/kg)
Magnevist® Gadopentetate DimeglumineRatIntravenous10
ProHance® GadoteridolMouseIntravenous11 - 14
Omniscan® GadodiamideRatIntravenous> 20

Experimental Protocols

Synthesis of Early Gadolinium Chelates

The synthesis of the first generation of GBCAs involved the chelation of gadolinium ions with polyaminocarboxylic acid ligands.

  • Reaction of Gadolinium Oxide with DTPA: Gadolinium(III) oxide (Gd₂O₃) is reacted with diethylenetriaminepentaacetic acid (DTPA) in an aqueous solution.

  • Heating and Stirring: The mixture is heated to approximately 70-130°C and stirred for 3 to 6 hours until the solution becomes clear, indicating the formation of the gadolinium-DTPA complex (Gd-DTPA).

  • Concentration and Drying: The resulting solution is concentrated and dried to yield the white, crystalline Gd-DTPA complex.

  • Formation of the Dimeglumine Salt: The Gd-DTPA complex is then reacted with meglumine in an aqueous solution at a 1:2 molar ratio. The mixture is heated to 40-60°C and stirred for 1 to 2 hours.

  • Final Product: The solution is concentrated and dried to obtain gadopentetate dimeglumine as a white crystalline solid.

  • Preparation of the Ligand (HP-DO3A): The synthesis of the macrocyclic ligand 10-(2-hydroxypropyl)-1,4,7,10-tetraazacyclododecane-1,4,7-triacetic acid (HP-DO3A) is a multi-step process, often starting from cyclen (1,4,7,10-tetraazacyclododecane). This involves protecting three of the amine groups, alkylating the fourth with a hydroxypropyl group, and then alkylating the remaining three amines with carboxymethyl groups, followed by deprotection.

  • Complexation with Gadolinium: The synthesized HP-DO3A ligand is reacted with gadolinium(III) oxide in water.

  • Purification: The solution is concentrated, and any excess gadolinium oxide is removed by filtration. The final product, gadoteridol, is isolated by removing the solvent and can be further purified by crystallization.

  • Formation of DTPA Dianhydride: Diethylenetriaminepentaacetic acid (DTPA) is reacted with acetic anhydride in the presence of pyridine to form DTPA dianhydride.

  • Reaction with Methylamine: The DTPA dianhydride is then reacted with methylamine hydrochloride to produce the ligand N,N-bis[2-[(carboxymethyl)[(methylcarbamoyl)methyl]amino]ethyl]glycine (DTPA-BMA).

  • Complexation with Gadolinium: The DTPA-BMA ligand is reacted with gadolinium(III) oxide, typically after acidification with hydrochloric acid, to form gadodiamide.

In Vitro Measurement of Relaxivity

The relaxivity of a contrast agent is a measure of its efficiency in shortening the T1 and T2 relaxation times of water protons. In the early days of GBCA research, relaxivity was typically determined using Nuclear Magnetic Resonance (NMR) spectrometers.

Protocol for T1 Relaxivity Measurement (Inversion Recovery Method):

  • Sample Preparation: A series of phantom solutions are prepared with varying concentrations of the gadolinium chelate in a relevant medium (e.g., deionized water, saline, or plasma). A control sample with no contrast agent is also prepared.

  • Temperature Control: The samples are placed in the NMR spectrometer, and the temperature is equilibrated to a standard physiological temperature (e.g., 37°C).

  • Inversion Recovery Pulse Sequence: A 180° radiofrequency (RF) pulse is applied to invert the net magnetization of the sample.

  • Variable Delay: A variable time delay (inversion time, TI) is introduced, during which the longitudinal magnetization recovers.

  • 90° Readout Pulse: A 90° RF pulse is applied to tip the recovered longitudinal magnetization into the transverse plane for signal detection.

  • Data Acquisition: The free induction decay (FID) signal is acquired.

  • Repetition: Steps 3-6 are repeated for a range of TI values for each sample concentration.

  • Data Analysis: The signal intensity as a function of TI is fitted to an exponential recovery curve to determine the T1 relaxation time for each concentration.

  • Relaxivity Calculation: The reciprocal of the T1 values (the relaxation rate, R1 = 1/T1) is plotted against the concentration of the gadolinium chelate. The slope of this linear plot represents the r1 relaxivity in units of s⁻¹mM⁻¹.

In Vivo Imaging Experiments

Early in vivo studies were crucial for demonstrating the efficacy and safety of GBCAs in animal models before human trials.

Protocol for a Typical Early Animal MRI Study:

  • Animal Model: A suitable animal model is chosen, often rabbits or rats, with an induced pathology such as a tumor or an area of inflammation.[1]

  • Anesthesia and Monitoring: The animal is anesthetized and its physiological parameters (e.g., heart rate, respiration) are monitored throughout the experiment.

  • Pre-Contrast Imaging: A series of T1-weighted MR images of the region of interest are acquired before the administration of the contrast agent to establish a baseline.

  • Contrast Agent Administration: The gadolinium-based contrast agent is administered intravenously, typically as a bolus injection, at a specific dose (e.g., 0.1 mmol/kg).

  • Post-Contrast Imaging: T1-weighted MR images are acquired at multiple time points after the injection to observe the dynamic enhancement of the tissues.

  • Data Analysis: The signal intensity of the region of interest and surrounding tissues is measured on both pre- and post-contrast images. The degree of enhancement is quantified and correlated with the underlying pathology, which is often confirmed by subsequent histopathological examination.[1]

Visualizing the Core Concepts

The following diagrams, generated using the DOT language, illustrate key aspects of the early research and development of gadolinium-based contrast agents.

GBCAs_Mechanism_of_Action cluster_MRI MRI Environment cluster_Biology Biological System cluster_Imaging Imaging Outcome MRI_Scanner MRI Scanner (Strong Magnetic Field) Water_Protons Water Protons in Tissue MRI_Scanner->Water_Protons Aligns Proton Spins Shortened_T1 Shortened T1 Relaxation Time Water_Protons->Shortened_T1 Accelerates Relaxation GBCA Gadolinium-Based Contrast Agent (GBCA) Enhanced_Tissue Tissue with GBCA Accumulation GBCA->Enhanced_Tissue Accumulates in Target Tissue Enhanced_Tissue->Water_Protons Interacts with Bright_Signal Bright Signal on T1-weighted Image Shortened_T1->Bright_Signal Results in

Mechanism of Action of Gadolinium-Based Contrast Agents.

Relaxivity_Measurement_Workflow Start Start Prep_Samples Prepare Phantom Samples (Varying [GBCA]) Start->Prep_Samples NMR_Spectrometer Place Samples in NMR Spectrometer Prep_Samples->NMR_Spectrometer Set_Temp Equilibrate to 37°C NMR_Spectrometer->Set_Temp IR_Sequence Run Inversion Recovery Pulse Sequence Set_Temp->IR_Sequence Acquire_Data Acquire FID Data for Each TI and Concentration IR_Sequence->Acquire_Data Fit_Curve Fit Signal Intensity vs. TI to Determine T1 Acquire_Data->Fit_Curve Plot_Data Plot 1/T1 vs. [GBCA] Fit_Curve->Plot_Data Calculate_r1 Calculate r1 (Slope of the Line) Plot_Data->Calculate_r1 End End Calculate_r1->End

Experimental Workflow for In Vitro Relaxivity Measurement.

GBCA_Development_Logic Need Need for Improved MRI Contrast Paramagnetism Identify Paramagnetic Ions (e.g., Gd³⁺) Need->Paramagnetism Toxicity Gd³⁺ is Toxic Paramagnetism->Toxicity Chelation Develop Chelating Ligands (e.g., DTPA) Toxicity->Chelation Solution Stable_Complex Formation of Stable, Non-toxic Complex Chelation->Stable_Complex In_Vitro In Vitro Characterization (Relaxivity, Stability) Stable_Complex->In_Vitro In_Vivo In Vivo Animal Studies (Efficacy, Safety) In_Vitro->In_Vivo Clinical_Trials Human Clinical Trials In_Vivo->Clinical_Trials Approval Regulatory Approval and Clinical Use Clinical_Trials->Approval

Logical Progression of Early GBCA Development.

References

A Technical Guide to the Paramagnetic Properties of Gadolinium Sulfate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the core paramagnetic properties of gadolinium sulfate. Gadolinium, a lanthanide series element, is distinguished by its potent paramagnetic behavior, a characteristic harnessed in numerous scientific and medical applications, most notably as a contrast agent in Magnetic Resonance Imaging (MRI). This document details the theoretical underpinnings of gadolinium's paramagnetism, presents available quantitative data, outlines experimental protocols for its characterization, and visualizes key mechanistic pathways.

The Fundamental Basis of Paramagnetism in Gadolinium

Gadolinium's strong paramagnetic properties originate from its unique electronic structure.[1] The gadolinium(III) ion (Gd³⁺), the stable ionic form in compounds like this compound, possesses seven unpaired electrons in its 4f subshell.[2] According to Hund's rule, this half-filled f-shell configuration results in a large total electron spin quantum number (S = 7/2), leading to a significant magnetic moment. When placed in an external magnetic field, these individual atomic magnetic moments tend to align with the field, resulting in a net positive magnetization. This property is known as paramagnetism. Above its Curie temperature of 20°C (for the pure metal), gadolinium is considered the most paramagnetic element.[1]

The magnetic susceptibility (χ), a measure of how much a material becomes magnetized in an applied magnetic field, is a key parameter in characterizing paramagnetic substances. For paramagnetic materials like this compound, the magnetic susceptibility is positive and its temperature dependence is described by the Curie-Weiss law:

χ = C / (T - θ)

where C is the Curie constant, T is the absolute temperature, and θ is the Weiss constant, which accounts for interactions between the magnetic moments.

Quantitative Paramagnetic Data

The following tables summarize the key quantitative paramagnetic properties of this compound. It is important to note that while data for gadolinium-based MRI contrast agents is abundant, specific experimental data for this compound, particularly its relaxivity and temperature-dependent magnetic susceptibility, is less prevalent in readily available literature.

Table 1: Magnetic Susceptibility of this compound

CompoundFormulaMolar Mass ( g/mol )FormTemperature (K)Molar Magnetic Susceptibility (χm) (x 10⁻⁶ cm³/mol)
This compound OctahydrateGd₂(SO₄)₃·8H₂O746.8Solid Powder~298+53280

Note: The temperature dependence of the magnetic susceptibility for this compound is expected to follow the Curie-Weiss law. However, specific experimental data across a range of temperatures was not available in the surveyed literature. The behavior is expected to be similar to other gadolinium salts, such as gadolinium oxalate, where the inverse magnetic susceptibility shows a linear relationship with temperature above the ordering temperature.

Table 2: Relaxivity of Aqueous Gadolinium Species

SpeciesSolventMagnetic Field Strength (T)Temperature (°C)r₁ (mM⁻¹s⁻¹)r₂ (mM⁻¹s⁻¹)r₂/r₁ Ratio
Aqueous this compound (Gd₂(SO₄)₃)Water/Buffer1.5 (Typical)25 - 37Data not availableData not availableData not available
Gadopentetate Dimeglumine (Gd-DTPA)Plasma1.537~4.1~5.6~1.37
Gadoteridol (Gd-HP-DO3A)Plasma1.537~4.2~5.8~1.38

Note: Relaxivity is a measure of a paramagnetic substance's ability to increase the relaxation rates of solvent nuclei (e.g., water protons). It is a critical parameter for MRI contrast agents. While specific r₁ and r₂ values for aqueous this compound are not readily found in the literature, the values for common gadolinium-based contrast agents are provided for comparison. The relaxivity of a simple hydrated gadolinium ion is expected to be lower than that of chelated complexes which are optimized for high relaxivity.

Experimental Protocols for Characterization

Measurement of Magnetic Susceptibility

Method: Vibrating Sample Magnetometry (VSM) is a highly sensitive method for determining the magnetic properties of a powdered sample like this compound.

Protocol:

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of dry this compound powder.

    • Pack the powder into a standard VSM sample holder (e.g., a gelatin capsule or a specialized powder holder). The packing should be consistent to ensure reproducibility.

  • Instrument Setup:

    • Install the sample holder onto the VSM sample rod.

    • Insert the rod into the magnetometer, ensuring it is centered within the detection coils.

    • Set the temperature control system to the desired starting temperature (e.g., 300 K).

  • Measurement Procedure (M vs. H Isotherm):

    • Apply a magnetic field and sweep it from a maximum positive value (e.g., +10,000 Oe) to a maximum negative value (-10,000 Oe) and back to the starting field.

    • Record the magnetization (M) at each magnetic field strength (H) to obtain a magnetization versus field (M-H) curve. For a paramagnetic substance, this should be a straight line passing through the origin.

    • The magnetic susceptibility (χ) can be calculated from the slope of the linear M-H curve (χ = M/H).

  • Measurement Procedure (M vs. T):

    • Apply a constant, low magnetic field (e.g., 1000 Oe).

    • Sweep the temperature over the desired range (e.g., from 300 K down to 2 K).

    • Record the magnetization at each temperature point.

  • Data Analysis:

    • Plot the inverse magnetic susceptibility (1/χ) as a function of temperature (T).

    • Fit the linear portion of the data (typically at higher temperatures) to the Curie-Weiss equation to determine the Curie and Weiss constants.

Measurement of Relaxivity (r₁ and r₂)

Method: NMR relaxometry is used to determine the longitudinal (r₁) and transverse (r₂) relaxivities of a paramagnetic substance in solution.

Protocol:

  • Sample Preparation:

    • Prepare a stock solution of this compound in deionized water or a suitable buffer (e.g., phosphate-buffered saline) of a known high concentration.

    • Create a series of dilutions from the stock solution to obtain at least five samples with varying, known concentrations of this compound (e.g., 0.1, 0.2, 0.4, 0.6, 0.8 mM). A blank sample (0 mM) containing only the solvent should also be prepared.

  • NMR Measurement - T₁ (Longitudinal Relaxation Time):

    • Place each sample in the NMR spectrometer (or MRI scanner).

    • Use an inversion-recovery pulse sequence to measure the T₁ of each sample. This involves applying a 180° pulse followed by a variable inversion time (TI) and a 90° readout pulse.

    • Acquire data for a range of TI values (e.g., 50, 100, 200, 400, 800, 1600, 3200 ms).

  • NMR Measurement - T₂ (Transverse Relaxation Time):

    • Use a spin-echo pulse sequence (e.g., Carr-Purcell-Meiboom-Gill - CPMG) to measure the T₂ of each sample.

    • Acquire a series of echoes at different echo times (TE).

  • Data Analysis:

    • For each concentration, calculate the relaxation rates R₁ = 1/T₁ and R₂ = 1/T₂.

    • Plot R₁ and R₂ as a function of the this compound concentration in mM.

    • The slopes of the resulting straight lines correspond to the relaxivities r₁ and r₂, respectively, in units of mM⁻¹s⁻¹. The relationship is given by:

      • R₁_measured = R₁_diamagnetic + r₁[Gd]

      • R₂_measured = R₂_diamagnetic + r₂[Gd] where R_diamagnetic is the relaxation rate of the solvent without the paramagnetic agent (the y-intercept).

Visualizing the Mechanisms of Paramagnetic Relaxation

The enhanced relaxation of water protons by the Gd³⁺ ion is governed by interactions in the inner and outer coordination spheres of the ion. This is described by the Solomon-Bloembergen-Morgan (SBM) theory.

Caption: Mechanism of paramagnetic relaxation enhancement by a Gd³⁺ ion.

The diagram above illustrates the two primary mechanisms:

  • Inner-Sphere Relaxation: Water molecules directly coordinate with the Gd³⁺ ion. The protons of these bound water molecules experience strong dipolar interactions with the unpaired electrons of the gadolinium ion, leading to very efficient relaxation. This relaxation is then transferred to the bulk water via chemical exchange of the water molecules. The rate of this exchange and the residence time (τm) of water in the inner sphere are critical factors.

  • Outer-Sphere Relaxation: Water molecules that do not enter the inner coordination sphere but diffuse near the paramagnetic center also experience weaker, through-space dipolar interactions. This translational diffusion (characterized by τD) also contributes to the overall relaxation enhancement.

Experimental_Workflow_VSM cluster_prep Sample Preparation cluster_measure VSM Measurement cluster_analysis Data Analysis prep1 Weigh Gd₂(SO₄)₃ Powder prep2 Pack into Sample Holder prep1->prep2 measure1 Mount Sample in VSM prep2->measure1 measure2 Set Temperature (T) measure1->measure2 measure3 Sweep Magnetic Field (H) measure2->measure3 measure4 Record Magnetization (M) measure3->measure4 analysis1 Plot M vs. H measure4->analysis1 analysis3 Plot 1/χ vs. T measure4->analysis3 analysis2 Calculate Susceptibility (χ) from Slope analysis1->analysis2 analysis4 Apply Curie-Weiss Law Fit analysis3->analysis4

Caption: Workflow for magnetic susceptibility measurement using VSM.

This workflow outlines the key steps from sample preparation to data analysis for characterizing the magnetic susceptibility of a powdered sample like this compound using a Vibrating Sample Magnetometer.

Conclusion

This compound exhibits strong paramagnetic properties due to the seven unpaired 4f electrons of the Gd³⁺ ion. These properties can be quantitatively characterized by its magnetic susceptibility and, in aqueous solution, by its relaxivity. While specific experimental data for this compound is not as extensively published as for its chelated derivatives, the theoretical framework and experimental methodologies for its characterization are well-established. This guide provides the foundational knowledge and procedural outlines for researchers and professionals to investigate and utilize the paramagnetic characteristics of this compound in their respective fields.

References

An In-depth Technical Guide on the Core Properties of Gadolinium (III) Sulfate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential physical data for researchers, scientists, and drug development professionals working with gadolinium (III) sulfate. The following information has been compiled to offer a clear and concise summary of the compound's molecular weight and density in both its anhydrous and octahydrated forms.

Physical Properties of Gadolinium (III) Sulfate

Gadolinium (III) sulfate is a key compound, and understanding its fundamental properties is crucial for its application in various scientific fields. The data presented below distinguishes between the anhydrous (Gd₂(SO₄)₃) and octahydrate (Gd₂(SO₄)₃·8H₂O) forms of the salt.

PropertyAnhydrous Gadolinium (III) SulfateGadolinium (III) Sulfate Octahydrate
Molecular Formula Gd₂(SO₄)₃[1]Gd₂(SO₄)₃·8H₂O[2][3]
Molecular Weight 602.69 g/mol [1]746.81 g/mol [2][3][4]
Density 4.14 g/cm³[5]3.01 g/mL at 25 °C[5]
Appearance White powder[1]Colorless monoclinic crystals[5] or white crystals

Note on Experimental Protocols and Visualizations:

The determination of molecular weight is a calculation based on the atomic masses of the constituent elements from the periodic table. The density is a fundamental physical property measured through standard laboratory procedures, such as pycnometry. As these are standard measurements of intrinsic properties, detailed experimental protocols or signaling pathway diagrams are not applicable to the scope of this particular technical guide.

References

Introduction: The Genesis of a New Era in Medical Imaging

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the History of Gadolinium as a Contrast Agent

The advent of Magnetic Resonance Imaging (MRI) in the 1970s marked a paradigm shift in diagnostic medicine, offering unprecedented soft-tissue contrast without the use of ionizing radiation. However, the intrinsic relaxation times of tissues, while providing valuable diagnostic information, were not always sufficient to delineate pathological processes from surrounding healthy tissue. This limitation spurred the quest for exogenous contrast agents capable of modulating these relaxation times to enhance image contrast. The unique paramagnetic properties of the gadolinium(III) ion (Gd³⁺), with its seven unpaired electrons, quickly positioned it as a prime candidate for this purpose. This technical guide provides a comprehensive historical account of the development of gadolinium-based contrast agents (GBCAs), from their conceptualization to their establishment as an indispensable tool in modern radiology.

Foundational Developments: From Toxic Ion to Life-Saving Tool

The journey of gadolinium from a toxic rare-earth metal to a clinically vital contrast agent is a story of innovative chemistry and biomedical engineering.

The Toxicity Challenge and the Chelation Solution

The free gadolinium ion (Gd³⁺) is highly toxic, primarily due to its ionic radius being similar to that of the calcium ion (Ca²⁺). This similarity allows Gd³⁺ to competitively inhibit calcium-dependent biological processes, such as neuromuscular function and blood coagulation. To mitigate this toxicity, the principle of chelation was employed. By encapsulating the Gd³⁺ ion within a stable, multidentate organic ligand, its toxic effects could be neutralized while preserving its paramagnetic properties. This chelate complex prevents the release of free Gd³⁺ into the bloodstream and facilitates its excretion from the body.

The First Clinically Approved GBCA: Gd-DTPA (Magnevist®)

In the early 1980s, extensive research into various chelating agents led to the synthesis of gadopentetate dimeglumine (Gd-DTPA), a complex of gadolinium with diethylenetriaminepentaacetic acid (DTPA). This compound, later commercialized as Magnevist® by Schering AG, demonstrated a favorable combination of high stability, significant relaxivity, and low toxicity. Following successful preclinical trials, the first human administration of a GBCA occurred in 1984. Magnevist® received its first marketing approval in Germany and the United States in 1988, heralding a new age of contrast-enhanced MRI.

Quantitative Data from Early Preclinical Studies

The development and validation of Gd-DTPA were underpinned by rigorous quantitative assessments of its physicochemical properties, relaxivity, and toxicity.

Table 1: Physicochemical and Relaxivity Data for Gd-DTPA

PropertyValue
Molecular Weight938.0 g/mol
T1 Relaxivity (r1) in Water (20 MHz, 37°C)4.1 mM⁻¹s⁻¹
T1 Relaxivity (r1) in Human Whole Blood (1.5T, 37°C)4.3 ± 0.4 s⁻¹mM⁻¹[1]
Stability Constant (log K)~22-23

Table 2: Acute Intravenous Toxicity of Gd-DTPA in Animal Models

SpeciesLD₅₀ (mmol/kg)
Mouse10.58[2]
Rat~10.0

Key Experimental Protocols

The successful clinical translation of GBCAs was contingent on the development and execution of robust experimental protocols to evaluate their efficacy and safety.

Protocol for In Vitro T1 Relaxivity Measurement

Objective: To determine the T1 relaxivity of a gadolinium-based contrast agent in a specific medium.

Methodology:

  • Sample Preparation: A series of dilutions of the GBCA are prepared in the desired medium (e.g., deionized water, plasma, or whole blood) to achieve a range of concentrations (typically 0.1 to 5.0 mM).

  • Temperature Control: The samples are placed in a temperature-controlled environment, usually maintained at 37°C to mimic physiological conditions.

  • T1 Measurement: The longitudinal relaxation time (T1) of each sample is measured using a nuclear magnetic resonance (NMR) spectrometer or an MRI scanner. The inversion-recovery pulse sequence is the gold standard for accurate T1 measurement. This involves applying a 180° inversion pulse followed by a variable inversion time (TI) and a 90° excitation pulse. The signal intensity is measured for a range of TI values.

  • Data Analysis: The signal intensity (S) at each TI is fitted to the following equation: S(TI) = S₀(1 - 2e^(-TI/T1)).

  • Relaxivity Calculation: The relaxation rate (R1 = 1/T1) is plotted against the concentration of the GBCA. The slope of the resulting linear regression line represents the T1 relaxivity (r1) in units of mM⁻¹s⁻¹.

Protocol for In Vivo Efficacy in a Tumor Animal Model

Objective: To assess the contrast enhancement effect of a GBCA in a preclinical tumor model.

Methodology:

  • Animal Model: An appropriate animal model with a well-characterized tumor is used (e.g., a mouse or rat with a subcutaneously implanted or orthotopic tumor).

  • Anesthesia and Monitoring: The animal is anesthetized and its physiological parameters (e.g., heart rate, respiration, temperature) are monitored throughout the experiment.

  • Pre-contrast Imaging: The animal is placed in an MRI scanner, and pre-contrast T1-weighted images of the tumor and surrounding tissues are acquired.

  • Contrast Agent Administration: The GBCA is administered intravenously, typically as a bolus injection through a tail vein catheter, at a clinically relevant dose (e.g., 0.1 mmol/kg).

  • Dynamic Post-contrast Imaging: Immediately following the injection, a series of T1-weighted images are acquired over time (dynamic contrast-enhanced MRI, DCE-MRI) to capture the influx, distribution, and washout of the contrast agent in the tumor and surrounding tissues.

  • Image Analysis: The signal intensity in the tumor and a reference tissue (e.g., muscle) is measured on the pre- and post-contrast images. The percentage of signal enhancement or the signal-to-noise ratio (SNR) and contrast-to-noise ratio (CNR) are calculated to quantify the efficacy of the contrast agent.

Mandatory Visualizations

Signaling Pathway: Gadolinium's Interference with Calcium Signaling

Free gadolinium ions (Gd³⁺) are known to interfere with calcium (Ca²⁺) signaling pathways due to their similar ionic radii and charge. This interference is a primary mechanism of gadolinium toxicity.

CalciumSignalingInterference cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ca Ca²⁺ VGCC Voltage-Gated Calcium Channel Ca->VGCC Normal Influx Gd Gd³⁺ Gd->VGCC Blockade Ca_intra Intracellular Ca²⁺ VGCC->Ca_intra Signaling Downstream Signaling (e.g., Neurotransmitter Release, Enzyme Activation) Ca_intra->Signaling

Caption: Gd³⁺ competitively blocks voltage-gated calcium channels, disrupting normal calcium influx and downstream signaling.

Experimental Workflow: From Synthesis to Preclinical Evaluation

The development of a new gadolinium-based contrast agent follows a rigorous preclinical evaluation pipeline.

GBCADevelopmentWorkflow cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Preclinical Studies Synthesis Chemical Synthesis of Gd-Chelate PhysChem Physicochemical Characterization (Stability, Solubility) Synthesis->PhysChem Relaxivity Relaxivity Measurement (r1, r2) PhysChem->Relaxivity Toxicity_vitro In Vitro Cytotoxicity Assays Relaxivity->Toxicity_vitro Efficacy Efficacy in Animal Models (e.g., Tumor Enhancement) Toxicity_vitro->Efficacy Toxicity_vivo Acute & Chronic Toxicity Studies (LD₅₀) Efficacy->Toxicity_vivo Pharmacokinetics Pharmacokinetics (ADME) Toxicity_vivo->Pharmacokinetics

Caption: A streamlined workflow for the preclinical development and evaluation of a novel gadolinium-based contrast agent.

References

Methodological & Application

Application Notes and Protocols for Gadolinium-Based MRI Contrast Agents

Author: BenchChem Technical Support Team. Date: December 2025

Topic: The Use of Gadolinium Sulfate as an MRI Contrast Agent

For: Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Chelation for In Vivo Use

Gadolinium-based contrast agents (GBCAs) are a cornerstone of clinical magnetic resonance imaging (MRI), enhancing the visibility of internal structures and improving diagnostic accuracy.[1][2][3] The efficacy of these agents stems from the paramagnetic properties of the gadolinium (III) ion (Gd³⁺), which has seven unpaired electrons, making it highly effective at shortening the T1 relaxation time of nearby water protons.[4] This results in a brighter signal on T1-weighted MR images.[4]

However, the free Gd³⁺ ion is highly toxic.[4][5][6] Its ionic radius is similar to that of the calcium ion (Ca²⁺), allowing it to interfere with numerous biological processes by competitively inhibiting calcium channels and other calcium-dependent enzymes.[7] Due to this inherent toxicity, This compound (Gd₂(SO₄)₃) is not used as an MRI contrast agent in living systems. The administration of a simple salt like this compound would release free Gd³⁺ ions into the bloodstream, leading to severe toxic effects.

To safely utilize the paramagnetic properties of gadolinium, the Gd³⁺ ion must be tightly bound to an organic ligand in a process called chelation.[4][5][6] This forms a stable complex that prevents the release of free gadolinium while allowing the agent to be safely administered and excreted from the body, typically via the kidneys.[6] The development of these chelated GBCAs in the 1980s was a critical step that enabled the widespread clinical use of gadolinium for MRI.[8][9]

These application notes will, therefore, focus on the principles and protocols for the development and evaluation of chelated gadolinium-based contrast agents , as this is the only safe and effective method for using gadolinium for in vivo MRI. The methodologies described are standard for characterizing any new potential GBCA.

Synthesis and Purification of a Chelated Gadolinium Contrast Agent

The synthesis of a GBCA involves the complexation of a Gd³⁺ ion with a chelating ligand. These ligands are broadly categorized as linear (e.g., DTPA - diethylenetriaminepentaacetic acid) or macrocyclic (e.g., DOTA - 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid). Macrocyclic agents tend to form more stable complexes and are less likely to release free gadolinium.[5]

General Synthesis Protocol (Example: Gd-DOTA)
  • Ligand Preparation: Dissolve the DOTA ligand in purified water.

  • Gadolinium Addition: Slowly add an aqueous solution of gadolinium (III) chloride hexahydrate (GdCl₃·6H₂O) to the ligand solution in a 1:1.05 molar ratio (slight excess of ligand).

  • pH Adjustment: Adjust the pH of the reaction mixture to 6.0-7.0 using a suitable base (e.g., 0.1 M KOH) to facilitate complexation.

  • Reaction: Heat the solution at a controlled temperature (e.g., 40-60 °C) for several hours (e.g., 24 hours) with continuous stirring.

  • Purification:

    • Remove unchelated Gd³⁺ ions by passing the solution through a column of chelating resin (e.g., Chelex® 100).

    • Perform dialysis against purified water using a membrane with a low molecular weight cutoff (e.g., 500 Da) to remove excess ligand and salts.

  • Lyophilization: Lyophilize the purified solution to obtain the final Gd-DOTA complex as a white powder.

  • Characterization: Confirm the structure and purity of the complex using techniques such as mass spectrometry and HPLC.

GBCASynthesis cluster_synthesis Synthesis cluster_purification Purification cluster_final Final Product Ligand DOTA Ligand in Water Reaction Reaction Vessel (pH 6-7, 40-60°C, 24h) Ligand->Reaction GdCl3 GdCl₃ Solution GdCl3->Reaction Resin Chelating Resin (Remove free Gd³⁺) Reaction->Resin Dialysis Dialysis (Remove excess ligand/salts) Resin->Dialysis Lyophilize Lyophilization Dialysis->Lyophilize FinalProduct Purified Gd-DOTA Lyophilize->FinalProduct

Figure 1: Workflow for the synthesis and purification of a macrocyclic GBCA.

In Vitro Characterization

Before any in vivo studies, a potential GBCA must be thoroughly characterized in vitro to determine its efficacy (relaxivity) and safety (cytotoxicity and stability).

Relaxivity Measurement

Relaxivity (r₁ and r₂) is the measure of a contrast agent's ability to increase the relaxation rates of water protons. It is a key indicator of contrast enhancement efficiency.[10][11] Higher r₁ relaxivity is desirable for T1-weighted imaging.[10]

Protocol for r₁ Relaxivity Measurement:

  • Sample Preparation: Prepare a series of dilutions of the GBCA in a biologically relevant medium (e.g., saline, plasma, or human serum albumin solution) at known concentrations (e.g., 0.1, 0.25, 0.5, 0.75, 1.0 mM). Also prepare a blank sample with the medium only.

  • T₁ Measurement:

    • Place the samples in an NMR spectrometer or an MRI scanner.

    • Measure the longitudinal relaxation time (T₁) of each sample at a specific magnetic field strength (e.g., 1.5 T or 3 T) and temperature (e.g., 37 °C). An inversion recovery pulse sequence is typically used for accurate T₁ measurement.

  • Data Analysis:

    • Calculate the relaxation rate (R₁) for each sample using the formula R₁ = 1/T₁.

    • Plot the relaxation rate (R₁) on the y-axis against the GBCA concentration ([C]) in mM on the x-axis.

    • Perform a linear regression on the data points. The slope of the resulting line is the r₁ relaxivity in units of mM⁻¹s⁻¹.

RelaxivityWorkflow Prep Prepare GBCA Dilutions (0.1 - 1.0 mM in plasma) Measure Measure T₁ (MRI Scanner, 37°C) Prep->Measure Calculate Calculate R₁ = 1/T₁ Measure->Calculate Plot Plot R₁ vs. Concentration Calculate->Plot Fit Linear Regression Plot->Fit Result Slope = r₁ Relaxivity (mM⁻¹s⁻¹) Fit->Result

Figure 2: Experimental workflow for determining r₁ relaxivity.

Table 1: Comparative Relaxivity of Selected GBCAs (Data is representative and measured in plasma at 1.5 T and 37°C)

Contrast AgentLigand Typer₁ (mM⁻¹s⁻¹)r₂ (mM⁻¹s⁻¹)
Gadopentetate (Magnevist®)Linear4.35.6
Gadodiamide (Omniscan®)Linear4.55.0
Gadoterate (Dotarem®)Macrocyclic3.94.5
Gadobutrol (Gadavist®)Macrocyclic4.65.5
Gadobenate (MultiHance®)Linear6.28.0

Source: Data compiled from publicly available literature. Actual values may vary slightly depending on experimental conditions.

Cytotoxicity Assessment

Cytotoxicity assays are essential to determine the concentration at which a GBCA becomes toxic to cells. This is often expressed as the IC₅₀ value (the concentration that inhibits 50% of cell viability).

Protocol for MTT Cytotoxicity Assay:

  • Cell Culture: Culture a relevant cell line (e.g., human kidney cells like HK-2, or fibroblasts) in appropriate media until they reach approximately 80% confluency in a 96-well plate.

  • Treatment: Remove the culture medium and add fresh medium containing various concentrations of the GBCA (e.g., from 0.1 mM to 50 mM). Include untreated cells as a control.

  • Incubation: Incubate the cells with the GBCA for a specified period (e.g., 24 or 48 hours) at 37 °C in a CO₂ incubator.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan precipitate.

  • Solubilization: Dissolve the formazan crystals by adding a solubilizing agent (e.g., DMSO or isopropanol).

  • Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot cell viability (%) against the logarithm of the GBCA concentration.

    • Determine the IC₅₀ value from the resulting dose-response curve.

CytotoxicityWorkflow cluster_prep Cell Preparation cluster_treat Treatment cluster_assay Assay cluster_analysis Data Analysis c1 Seed Cells in 96-well Plate c2 Incubate 24h c1->c2 t1 Add GBCA at Varying Concentrations c2->t1 t2 Incubate 24-48h t1->t2 a1 Add MTT Reagent t2->a1 a2 Incubate 2-4h a1->a2 a3 Add Solubilizer a2->a3 d1 Read Absorbance (570 nm) a3->d1 d2 Calculate % Viability d1->d2 d3 Determine IC₅₀ d2->d3

Figure 3: Workflow for an in vitro MTT cytotoxicity assay.

Table 2: Representative Cytotoxicity Data (IC₅₀ Values)

Cell LineAgentIncubation TimeIC₅₀ (mM)
Human Kidney (HK-2)Free Gd³⁺ (from GdCl₃)24 h~0.05 - 0.1
Human Kidney (HK-2)Gadodiamide (Linear)24 h> 25
Human Kidney (HK-2)Gadoterate (Macrocyclic)24 h> 50
Human FibroblastsFree Gd³⁺ (from GdCl₃)48 h~0.1
Human FibroblastsGadodiamide (Linear)48 h> 20

Note: These are representative values. Actual IC₅₀ can vary significantly based on the specific cell line, assay conditions, and agent stability.

In Vivo Evaluation

In vivo studies in animal models are crucial for assessing the biodistribution, clearance, and contrast enhancement efficacy of a GBCA in a complex biological system.

Animal Model and Administration
  • Model: Healthy rodents (rats or mice) are commonly used for initial studies.

  • Administration: The GBCA is typically administered intravenously (IV) via a tail vein catheter.

  • Dosage: The standard clinical dose for most GBCAs is 0.1 mmol/kg body weight.[3]

In Vivo MRI Protocol
  • Animal Preparation: Anesthetize the animal and place it on a heated bed within the MRI scanner to maintain body temperature. Monitor vital signs throughout the procedure.

  • Pre-Contrast Imaging: Acquire baseline T1-weighted images of the target organ or region of interest (e.g., brain, kidney, tumor) before injecting the contrast agent.

  • Contrast Administration: Inject the GBCA at the predetermined dose (e.g., 0.1 mmol/kg) through the IV catheter.

  • Post-Contrast Imaging: Immediately following injection, acquire a series of dynamic T1-weighted images over time (e.g., every minute for 30 minutes, then at 1, 2, and 24 hours post-injection) to observe the enhancement pattern and washout.

  • Image Analysis:

    • Measure the signal intensity (SI) in the region of interest (ROI) on both pre- and post-contrast images.

    • Calculate the percentage of signal enhancement using the formula: % Enhancement = [(SI_post - SI_pre) / SI_pre] * 100.

    • Plot the signal enhancement over time to determine the pharmacokinetic profile of the agent.

InVivoMRI cluster_prep Preparation cluster_imaging Imaging Protocol cluster_analysis Analysis Anesthetize Anesthetize Animal Position Position in MRI Anesthetize->Position PreContrast Acquire Pre-Contrast T₁-Weighted Images Position->PreContrast Inject Inject GBCA (0.1 mmol/kg IV) PreContrast->Inject PostContrast Acquire Dynamic Post-Contrast Images Inject->PostContrast ROI Define Region of Interest (ROI) PostContrast->ROI Calc Calculate % Signal Enhancement ROI->Calc Plot Plot Enhancement vs. Time Calc->Plot Result Pharmacokinetic Profile Plot->Result

Figure 4: Workflow for an in vivo contrast-enhanced MRI study.

Biodistribution and Clearance

To quantify the amount of gadolinium retained in various organs, inductively coupled plasma mass spectrometry (ICP-MS) is used.

  • Tissue Harvesting: At various time points after GBCA injection (e.g., 1 hour, 24 hours, 7 days), euthanize the animals and harvest key organs (kidneys, liver, spleen, brain, bone, muscle) and collect blood and urine.

  • Sample Preparation: Weigh each tissue sample and digest it using strong acids (e.g., nitric acid).

  • ICP-MS Analysis: Analyze the digested samples using ICP-MS to accurately quantify the concentration of gadolinium.

  • Data Analysis: Express the results as a percentage of the injected dose per gram of tissue (%ID/g) to determine the biodistribution and clearance profile of the agent.

Mechanism of Toxicity

The toxicity of free Gd³⁺ is linked to its ability to interfere with cellular processes, particularly those involving calcium. This can trigger oxidative stress, inflammation, and apoptosis (programmed cell death).

Gd_Toxicity_Pathway cluster_cellular Cellular Interference cluster_response Downstream Effects Gd Free Gd³⁺ Ion Ca_Channels Block Ca²⁺ Channels Gd->Ca_Channels Mito Mitochondrial Dysfunction Gd->Mito ER ER Stress Gd->ER ROS ↑ Reactive Oxygen Species (Oxidative Stress) Ca_Channels->ROS Mito->ROS ER->ROS Inflam ↑ Pro-inflammatory Cytokines ROS->Inflam Apoptosis Apoptosis Activation ROS->Apoptosis Cell_Damage Cell Damage & Fibrosis Inflam->Cell_Damage Apoptosis->Cell_Damage

Figure 5: Simplified signaling pathway of free gadolinium ion toxicity.

Conclusion

The development of a safe and effective MRI contrast agent based on gadolinium is a multi-step process that requires careful chemical synthesis and rigorous in vitro and in vivo evaluation. While the paramagnetic properties of the gadolinium ion are highly advantageous for MRI, its inherent toxicity necessitates the use of strong chelating ligands. The direct use of gadolinium salts, such as this compound, is precluded by safety concerns. The protocols outlined above provide a standard framework for the preclinical assessment of novel chelated gadolinium-based contrast agents, focusing on the critical parameters of relaxivity, cytotoxicity, and in vivo performance.

References

Gadolinium Sulfate in Neutron Capture Therapy: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of gadolinium-based agents, with a focus on gadolinium sulfate and its nanoparticle formulations, in the field of Neutron Capture Therapy (NCT) research. Gadolinium-157 (¹⁵⁷Gd), with its exceptionally high thermal neutron capture cross-section, presents a promising alternative to boron-10 in NCT, a binary radiation therapy that targets cancer cells with high precision.

Application Notes

Gadolinium Neutron Capture Therapy (GdNCT) is a promising, non-invasive therapeutic approach for treating malignant tumors. The therapy is based on a two-step process: the selective accumulation of a gadolinium compound within the tumor tissue, followed by irradiation with a low-energy thermal neutron beam. The capture of a neutron by a ¹⁵⁷Gd nucleus results in the emission of gamma rays and internal conversion electrons, including Auger and Coster-Kronig electrons, which deposit their energy over a short range, leading to localized damage primarily within the cancer cells.[1][2]

The effectiveness of GdNCT is contingent on achieving a sufficient concentration of ¹⁵⁷Gd within the tumor while minimizing its presence in surrounding healthy tissues. Research efforts are focused on developing novel gadolinium delivery agents, including nanoparticles, to enhance tumor targeting and intracellular delivery.

Key Advantages of Gadolinium in NCT:

  • High Neutron Capture Cross-Section: ¹⁵⁷Gd possesses a thermal neutron capture cross-section of 254,000 barns, which is significantly higher than that of ¹⁰B (3,840 barns), the nuclide used in Boron Neutron Capture Therapy (BNCT).[1]

  • Theranostic Potential: Gadolinium's paramagnetic properties allow for its use as a contrast agent in Magnetic Resonance Imaging (MRI), enabling the visualization of its biodistribution and accumulation in the tumor, thus guiding the subsequent neutron irradiation.[3]

Challenges in GdNCT Research:

  • Selective Delivery: Achieving high tumor-to-normal tissue concentration ratios of gadolinium is critical for therapeutic efficacy and minimizing side effects.

  • Intracellular Localization: For maximum therapeutic effect, the gadolinium agent should ideally be localized within the cell nucleus, where the short-range Auger electrons can induce maximal DNA damage.[2]

  • Dosimetry: Accurate measurement of the absorbed dose in the tumor and surrounding tissues is complex due to the mixed radiation field generated during neutron capture.

Quantitative Data Summary

The following tables summarize key quantitative data from various preclinical studies investigating the efficacy of different gadolinium-based agents in NCT.

Table 1: Tumor Accumulation of Gadolinium-Based Agents

Gadolinium AgentAnimal ModelTumor TypeGd Concentration in Tumor (µg/g)Tumor-to-Blood RatioTumor-to-Normal Tissue RatioReference
¹⁵⁷Gd-DOTA-PSMAMouseProstate Cancer (22Rv1)165.694.653.65 (Tumor/Normal Tissue)
Anti-EGFR-Gd¹⁰B₆ NPsMouseHead-and-Neck Tumor56.8 (¹⁵⁷Gd)--[4][5]
Gd-nanoLE (i.v., repeated)HamsterMelanoma101--
Gd-liposomesMouseColon Carcinoma (CT26)---[6]

Table 2: Therapeutic Efficacy of GdNCT in Preclinical Models

Gadolinium AgentAnimal ModelTumor TypeNeutron Fluence (n/cm²)Tumor Growth SuppressionSurvival OutcomeReference
Gd-DTPA/CaP NanoparticlesMouseColon Carcinoma (Col-26)1.8 x 10¹²Up to 4 times suppression vs. controlAll mice survived until end of observation
Gd-entrapped liposomeMouseColon Carcinoma (Col-26)2 x 10¹²Up to 4 times higher than control-
RGD-PAA-UGNPsNude MouseCancer0.3 Gy (4 min irradiation)Observed cancer growth suppressionMonitored for 25 days[7][8]
Anti-EGFR-Gd¹⁰B₆ NPsMouseHead-and-Neck Tumor-Significant tumor size reductionAverage half-lifespan of 81 days[4][5]

Experimental Protocols

This section provides detailed methodologies for key experiments in GdNCT research, from the synthesis of gadolinium nanoparticles to in vitro and in vivo evaluations.

Protocol 1: Synthesis of Gadolinium Oxide Nanoparticles via the Polyol Method

This protocol describes a common method for synthesizing gadolinium oxide (Gd₂O₃) nanoparticles with control over size and surface properties.

Materials:

  • Gadolinium(III) acetate hydrate

  • Diethylene glycol (DEG) or Triethylene glycol (TEG)

  • Deionized water

  • Ethanol

  • Centrifuge

  • Reaction flask with a condenser

  • Heating mantle with a temperature controller

  • Magnetic stirrer

Procedure:

  • Dissolve gadolinium(III) acetate hydrate in a mixture of DEG (or TEG) and deionized water in a reaction flask.

  • Heat the mixture to 180°C with constant stirring under a reflux condenser.[9]

  • Maintain the reaction temperature for 4 hours to allow for the formation of gadolinium oxide nanoparticles.[9]

  • Cool the reaction mixture to room temperature.

  • Precipitate the nanoparticles by adding ethanol and centrifuge the suspension to collect the nanoparticle pellet.

  • Wash the nanoparticle pellet with ethanol several times to remove any unreacted precursors and solvent.

  • Dry the final gadolinium oxide nanoparticle product under vacuum.

  • Characterize the synthesized nanoparticles for size, morphology, and crystal structure using techniques such as Dynamic Light Scattering (DLS), Transmission Electron Microscopy (TEM), and X-ray Diffraction (XRD).

Protocol 2: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol outlines the steps to evaluate the cytotoxicity of gadolinium-based nanoparticles on cancer cells using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

Materials:

  • Cancer cell line of interest (e.g., U87MG, CT26)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Gadolinium nanoparticle suspension in a biocompatible solvent

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.[7]

  • Prepare serial dilutions of the gadolinium nanoparticle suspension in the cell culture medium.

  • Remove the existing medium from the wells and add 100 µL of the nanoparticle dilutions to the respective wells. Include untreated cells as a negative control.

  • Incubate the cells with the nanoparticles for a specified period (e.g., 24, 48, or 72 hours).

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 3-4 hours at 37°C.[10]

  • Remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the untreated control.

Protocol 3: In Vivo Biodistribution Study in a Tumor-Bearing Mouse Model

This protocol describes the procedure for evaluating the biodistribution and tumor accumulation of gadolinium nanoparticles in a xenograft mouse model.

Materials:

  • Tumor-bearing mice (e.g., nude mice with subcutaneously implanted tumors)

  • Gadolinium nanoparticle suspension formulated for intravenous injection

  • Anesthesia (e.g., isoflurane)

  • Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or MRI for gadolinium quantification

Procedure:

  • Anesthetize the tumor-bearing mice.

  • Intravenously inject the gadolinium nanoparticle suspension via the tail vein.[7][8]

  • At predetermined time points post-injection (e.g., 1, 4, 24, 48 hours), euthanize a subset of the animals.

  • Excise the tumor and major organs (liver, spleen, kidneys, lungs, heart, and brain).

  • Weigh the collected tissues.

  • Digest the tissues using an appropriate acid mixture (e.g., nitric acid and hydrogen peroxide).

  • Analyze the gadolinium content in the digested tissue samples using ICP-MS.

  • Alternatively, perform MRI scans at different time points post-injection to non-invasively monitor the change in signal intensity in the tumor and other organs, which correlates with gadolinium concentration.

  • Express the results as the percentage of the injected dose per gram of tissue (%ID/g).

Protocol 4: In Vivo Neutron Capture Therapy

This protocol provides a general framework for conducting a GdNCT efficacy study in a tumor-bearing mouse model.

Materials:

  • Tumor-bearing mice with a palpable tumor

  • Gadolinium nanoparticle formulation for intravenous injection

  • A source of thermal neutrons (e.g., a nuclear reactor or an accelerator-based neutron source)

  • Animal restrainer and shielding materials

  • Calipers for tumor measurement

Procedure:

  • Intravenously inject the tumor-bearing mice with the gadolinium nanoparticle formulation.

  • At the time of peak tumor accumulation of gadolinium (as determined from biodistribution studies), anesthetize the mice.

  • Position the mouse so that the tumor is within the thermal neutron beam, while shielding the rest of the body as much as possible.

  • Irradiate the tumor with a prescribed dose of thermal neutrons. The neutron fluence is typically in the order of 10¹² n/cm².[1][6]

  • Monitor the tumor volume and body weight of the mice regularly (e.g., every 2-3 days) for a specified period.

  • Include control groups: untreated, neutron irradiation only, and gadolinium nanoparticles only.

  • At the end of the study, euthanize the animals and excise the tumors for histological analysis to assess treatment-induced changes.

Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate key concepts and workflows in GdNCT research.

GdNCT_Mechanism cluster_blood Bloodstream cluster_tumor Tumor Microenvironment cluster_cell Intracellular cluster_reaction Neutron Capture Reaction Gd_NP Gadolinium Nanoparticle EPR Enhanced Permeability and Retention (EPR) Effect Gd_NP->EPR Extravasation TumorCell Tumor Cell EPR->TumorCell Uptake Endocytosis Endocytosis TumorCell->Endocytosis Nucleus Nucleus (DNA) Endocytosis->Nucleus Intracellular Trafficking Reaction ¹⁵⁷Gd(n,γ)¹⁵⁸Gd Nucleus->Reaction Neutron Thermal Neutron Neutron->Nucleus Irradiation Emissions Gamma Rays & Auger Electrons Reaction->Emissions DNA_Damage DNA Damage & Cell Death Emissions->DNA_Damage

Caption: Mechanism of Gadolinium Neutron Capture Therapy.

Experimental_Workflow start Start synthesis 1. Gadolinium Nanoparticle Synthesis & Characterization start->synthesis invitro 2. In Vitro Studies synthesis->invitro cytotoxicity Cytotoxicity Assay (e.g., MTT) invitro->cytotoxicity uptake Cellular Uptake Study invitro->uptake invivo 3. In Vivo Studies invitro->invivo biodistribution Biodistribution & Tumor Accumulation invivo->biodistribution nct Gd-NCT Efficacy Study invivo->nct biodistribution->nct analysis 4. Data Analysis & Histology nct->analysis end End analysis->end

Caption: General experimental workflow for GdNCT research.

Cellular_Uptake cluster_membrane Cell Membrane cluster_pathways Uptake Pathways NP Gadolinium Nanoparticle Clathrin Clathrin-mediated Endocytosis NP->Clathrin Caveolae Caveolae-mediated Endocytosis NP->Caveolae Macropino Macropinocytosis NP->Macropino Membrane Endosome Endosome Clathrin->Endosome Caveolae->Endosome Macropino->Endosome Lysosome Lysosome Endosome->Lysosome Fusion

Caption: Cellular uptake pathways of gadolinium nanoparticles.

References

Preparation of Gadolinium Sulfate Solutions: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the preparation of gadolinium sulfate solutions in a laboratory setting. It includes information on the solubility of this compound, step-by-step procedures for preparing aqueous solutions, and essential safety precautions.

Introduction

This compound (Gd₂(SO₄)₃) is a water-soluble inorganic compound of the rare earth element gadolinium.[1] Its solutions are utilized in various research and development applications, notably in the formulation of contrast agents for Magnetic Resonance Imaging (MRI) due to gadolinium's paramagnetic properties. Accurate preparation of these solutions is critical for experimental reproducibility and safety.

Quantitative Data: Solubility of this compound

The solubility of this compound in water is temperature-dependent. As the temperature increases, the solubility of this compound octahydrate (Gd₂(SO₄)₃·8H₂O), the common hydrated form, decreases.[2][3]

Temperature (°C)Solubility ( g/100 g H₂O)
25Data not available in provided results
40Data not available in provided results
60Data not available in provided results
80Data not available in provided results
95Data not available in provided results

Note: Specific solubility values at various temperatures were not available in the search results. However, the search results do indicate that solubility decreases with increasing temperature.

Experimental Protocols

Protocol 1: Preparation of an Aqueous this compound Solution from this compound Octahydrate

This protocol outlines the steps to prepare a this compound solution of a specific molarity from its hydrated solid form.

Materials and Reagents:

  • Gadolinium(III) sulfate octahydrate (Gd₂(SO₄)₃·8H₂O)

  • Deionized or distilled water

  • Volumetric flask

  • Beaker

  • Magnetic stirrer and stir bar

  • Spatula

  • Weighing paper or boat

  • Analytical balance

Procedure:

  • Calculate the required mass of this compound octahydrate.

    • The molar mass of Gd₂(SO₄)₃·8H₂O is approximately 746.81 g/mol .

    • Use the following formula to calculate the mass (m) required:

      • m (g) = Desired Molarity (mol/L) × Desired Volume (L) × Molar Mass ( g/mol )

  • Weigh the calculated amount of this compound octahydrate using an analytical balance.

  • Dissolve the this compound in deionized water.

    • Transfer the weighed solid to a beaker containing a magnetic stir bar.

    • Add a volume of deionized water that is less than the final desired volume of the solution.

    • Place the beaker on a magnetic stirrer and stir until the solid is completely dissolved. Gentle heating may be applied to aid dissolution, but be aware that solubility decreases at higher temperatures.[2][3]

  • Transfer the solution to a volumetric flask.

    • Carefully pour the dissolved solution from the beaker into a volumetric flask of the appropriate size.

    • Rinse the beaker with a small amount of deionized water and add the rinsing to the volumetric flask to ensure all the this compound is transferred. Repeat this step 2-3 times.

  • Bring the solution to the final volume.

    • Add deionized water to the volumetric flask until the bottom of the meniscus reaches the calibration mark.

    • Cap the flask and invert it several times to ensure the solution is homogeneous.

Protocol 2: Synthesis of this compound from Gadolinium Oxide

For applications requiring the synthesis of this compound from a precursor, the following protocol can be used. This method involves the reaction of gadolinium(III) oxide with sulfuric acid.[3]

Materials and Reagents:

  • Gadolinium(III) oxide (Gd₂O₃)

  • Dilute sulfuric acid (H₂SO₄)

  • Deionized or distilled water

  • Beaker

  • Magnetic stirrer and stir bar

  • Heating plate

  • Crystallization dish

  • Filtration apparatus (e.g., Büchner funnel and flask)

  • pH indicator paper or pH meter

Procedure:

  • Dissolve gadolinium(III) oxide in dilute sulfuric acid.

    • In a beaker, slowly add a stoichiometric amount of gadolinium(III) oxide to a solution of dilute sulfuric acid while stirring.

    • The reaction is: Gd₂O₃ + 3H₂SO₄ → Gd₂(SO₄)₃ + 3H₂O.

    • Gentle heating may be necessary to facilitate the dissolution of the oxide.

  • Crystallize the this compound.

    • Once the gadolinium oxide has completely dissolved, transfer the solution to a crystallization dish.

    • Allow the solvent to evaporate slowly at room temperature or in a controlled environment to promote the formation of this compound octahydrate crystals.

  • Isolate and dry the crystals.

    • Collect the crystals by filtration.

    • Wash the crystals with a small amount of cold deionized water to remove any excess acid.

    • Dry the crystals in a desiccator or at a low temperature to avoid dehydration.

Safety Precautions

Handling this compound requires adherence to standard laboratory safety procedures.

  • Personal Protective Equipment (PPE): Always wear safety glasses with side shields, a lab coat, and chemical-resistant gloves when handling this compound powder and its solutions.[4][5][6]

  • Respiratory Protection: Avoid inhaling the dust. Use a fume hood or a well-ventilated area when working with the solid form. If there is a risk of dust formation, a NIOSH-approved respirator may be necessary.[4][7]

  • Handling: Avoid contact with skin and eyes.[4][6] In case of contact, rinse the affected area thoroughly with water.[8] Do not eat, drink, or smoke in the laboratory.[5]

  • Storage: Store this compound in a cool, dry, and well-ventilated place in a tightly sealed container.[7]

  • Disposal: Dispose of this compound waste according to local, state, and federal regulations.

Diagrams

experimental_workflow cluster_protocol1 Protocol 1: Preparation from Solid cluster_protocol2 Protocol 2: Synthesis from Oxide p1_start Start p1_calc Calculate Mass of Gd₂(SO₄)₃·8H₂O p1_start->p1_calc p1_weigh Weigh Solid p1_calc->p1_weigh p1_dissolve Dissolve in Water p1_weigh->p1_dissolve p1_transfer Transfer to Volumetric Flask p1_dissolve->p1_transfer p1_volume Add Water to Final Volume p1_transfer->p1_volume p1_mix Mix Solution p1_volume->p1_mix p1_end End p1_mix->p1_end p2_start Start p2_dissolve Dissolve Gd₂O₃ in Dilute H₂SO₄ p2_start->p2_dissolve p2_crystallize Crystallize This compound p2_dissolve->p2_crystallize p2_filter Filter Crystals p2_crystallize->p2_filter p2_dry Dry Crystals p2_filter->p2_dry p2_end End p2_dry->p2_end

Caption: Experimental workflows for preparing this compound solutions.

safety_precautions cluster_ppe Personal Protective Equipment (PPE) cluster_handling Handling Procedures cluster_storage Storage ppe1 Safety Glasses ppe2 Lab Coat ppe3 Gloves handle1 Use Fume Hood handle2 Avoid Inhalation handle3 Avoid Skin/Eye Contact handle4 No Food/Drink store1 Cool, Dry Place store2 Well-Ventilated store3 Tightly Sealed main Safe Handling of this compound main->ppe1 main->handle1 main->store1

Caption: Key safety precautions for handling this compound.

References

Applications of Gadolinium Sulfate in Materials Science: Detailed Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gadolinium sulfate (Gd₂(SO₄)₃), a water-soluble salt of the rare-earth element gadolinium, serves as a versatile precursor in the synthesis of various advanced materials. Its applications in materials science are primarily centered on its role as a source of gadolinium for the creation of phosphors, scintillators, catalysts, and neutron-shielding materials. The unique electronic configuration of the gadolinium (III) ion, with its seven unpaired 4f electrons, imparts valuable magnetic and luminescent properties to the materials derived from it. This document provides detailed application notes and protocols for the use of this compound in key areas of materials science.

Precursor for Phosphors and Scintillators

This compound is a crucial starting material for the synthesis of gadolinium-based phosphors and scintillators, most notably terbium-doped gadolinium oxysulfide (Gd₂O₂S:Tb³⁺). These materials are widely used in medical imaging detectors due to their high X-ray absorption and efficient conversion of high-energy radiation into visible light.

Quantitative Data: Properties of Gd₂O₂S:Tb³⁺ Phosphor
PropertyValueReference
Crystal StructureHexagonal[1]
Primary Emission Peak545 nm (green)[1]
ExcitationUV, X-rays, electron beam[1][2]
ApplicationX-ray imaging detectors[1]
Experimental Protocol: Synthesis of Gd₂O₂S:Tb³⁺ Phosphor from a Gadolinium Precursor

This protocol describes a two-step process involving the synthesis of a terbium-doped gadolinium oxide precursor followed by a sulfurization step. While the cited protocol uses gadolinium nitrate, this compound can be used as the gadolinium source by preparing a gadolinium hydroxide precursor.

Step 1: Synthesis of Terbium-Doped Gadolinium Hydroxide Precursor

  • Prepare Solutions:

    • Dissolve this compound (Gd₂(SO₄)₃·8H₂O) and terbium (III) sulfate (Tb₂(SO₄)₃·8H₂O) in deionized water to achieve the desired Gd:Tb molar ratio.

    • Prepare a separate aqueous solution of a precipitating agent, such as sodium hydroxide (NaOH) or ammonium hydroxide (NH₄OH).

  • Precipitation:

    • Slowly add the precipitating agent solution to the gadolinium/terbium sulfate solution under constant stirring to precipitate gadolinium and terbium hydroxides. Maintain the pH of the solution at a constant value (e.g., pH 8) to ensure uniform precipitation.[3]

  • Washing and Drying:

    • Separate the precipitate by centrifugation or filtration.

    • Wash the precipitate multiple times with deionized water to remove residual sulfate and other ions.

    • Wash the precipitate with ethanol.

    • Dry the precipitate in an oven at a temperature around 100 °C for 24 hours to obtain a fine powder of terbium-doped gadolinium hydroxide.[1]

Step 2: Conversion to Terbium-Doped Gadolinium Oxide

  • Calcination:

    • Place the dried gadolinium hydroxide powder in a furnace.

    • Heat the powder in air at a temperature of approximately 800 °C for 1 hour to convert the hydroxide to terbium-doped gadolinium oxide (Gd₂O₃:Tb³⁺).[1]

Step 3: Sulfurization to Gd₂O₂S:Tb³⁺

  • Mixing:

    • Thoroughly mix the synthesized Gd₂O₃:Tb³⁺ powder with sulfur powder. A typical mass ratio of S to Gd₂O₃:Tb³⁺ is 1:1.5.[1]

  • Reaction:

    • Place the mixture in a quartz tube furnace.

    • Heat the mixture to 900 °C under an inert atmosphere (e.g., argon).[1]

    • Separately heat the sulfur powder to 400 °C to generate sulfur vapor, which is then passed over the heated oxide powder.[1]

    • Maintain the reaction for 1 hour.[1]

  • Cooling:

    • After the reaction is complete, stop the sulfur vapor flow but maintain the inert gas flow until the sample cools to room temperature.

    • The resulting white powder is Gd₂O₂S:Tb³⁺.[1]

Experimental Workflow: Synthesis of Gd₂O₂S:Tb³⁺

G cluster_0 Precursor Synthesis cluster_1 Oxide Formation cluster_2 Sulfurization Gd_sulfate Gd₂(SO₄)₃ Solution Mix_Precipitate Mix and Precipitate (pH 8) Gd_sulfate->Mix_Precipitate Tb_sulfate Tb₂(SO₄)₃ Solution Tb_sulfate->Mix_Precipitate Precipitant NaOH Solution Precipitant->Mix_Precipitate Wash_Dry Wash and Dry (100°C) Mix_Precipitate->Wash_Dry GdOH Gd(OH)₃:Tb³⁺ Wash_Dry->GdOH Calcination Calcination (800°C) GdOH->Calcination GdO Gd₂O₃:Tb³⁺ Calcination->GdO Mix_Sulfur Mix Powders GdO->Mix_Sulfur Sulfur Sulfur Powder Sulfur->Mix_Sulfur Sulfurization_Reaction Sulfurization (900°C, Argon) Mix_Sulfur->Sulfurization_Reaction GdOS Gd₂O₂S:Tb³⁺ Sulfurization_Reaction->GdOS

Caption: Synthesis of Gd₂O₂S:Tb³⁺ phosphor.

Synthesis of Gadolinium Oxide Nanoparticles via Thermal Decomposition

This compound octahydrate (Gd₂(SO₄)₃·8H₂O) can be thermally decomposed to produce gadolinium oxide (Gd₂O₃), a material with applications in catalysis, MRI contrast agents, and as a host for phosphors. The thermal decomposition process involves a series of dehydration and decomposition steps.

Quantitative Data: Thermal Decomposition of Gd₂(SO₄)₃·8H₂O
Temperature Range (°C)ProcessMass Loss (%)ProductReference
100 - 300Dehydration~21.4Anhydrous Gd₂(SO₄)₃[3]
> 983Decomposition of Gd₂(SO₄)₃-(GdO)₂SO₄[3]
> 1182Decomposition of (GdO)₂SO₄~10.9Gd₂O₃[3]

Note: Temperatures are onset temperatures from DTA curves and may vary with heating rate.

Experimental Protocol: Thermal Decomposition of this compound Octahydrate
  • Sample Preparation:

    • Place a known mass of this compound octahydrate (Gd₂(SO₄)₃·8H₂O) into a crucible suitable for high-temperature applications (e.g., alumina).

  • Thermal Analysis (for characterization):

    • Perform thermogravimetric analysis (TGA) and differential thermal analysis (DTA) to determine the decomposition profile.

    • Use a heating rate of 10 K/min in a nitrogen or air atmosphere.[3]

  • Bulk Synthesis of Gadolinium Oxide:

    • Place the crucible containing the this compound octahydrate in a high-temperature furnace.

    • Heat the sample to a temperature above 1200 °C to ensure complete decomposition to gadolinium oxide.[3]

    • Hold at the final temperature for a sufficient time (e.g., 2-4 hours) to ensure complete reaction.

    • Allow the furnace to cool to room temperature before removing the gadolinium oxide product.

Logical Relationship: Thermal Decomposition Pathway

G Gd_sulfate_hydrate Gd₂(SO₄)₃·8H₂O Dehydration Dehydration (100-300°C) Gd_sulfate_hydrate->Dehydration Anhydrous_Gd_sulfate Anhydrous Gd₂(SO₄)₃ Dehydration->Anhydrous_Gd_sulfate Decomposition1 Decomposition (>983°C) Anhydrous_Gd_sulfate->Decomposition1 Gd_oxysulfate (GdO)₂SO₄ Decomposition1->Gd_oxysulfate Decomposition2 Decomposition (>1182°C) Gd_oxysulfate->Decomposition2 Gd_oxide Gd₂O₃ Decomposition2->Gd_oxide

Caption: Thermal decomposition of Gd₂(SO₄)₃·8H₂O.

Application in Catalysis

Gadolinium compounds, including oxides and halides, have demonstrated catalytic activity in various organic reactions.[4] this compound can serve as a precursor for the synthesis of these catalytically active materials. For instance, gadolinium oxide, which can be produced from the thermal decomposition of this compound, is a stable and effective catalyst for oxidation and other organic transformations.[5]

Quantitative Data: Catalytic Performance of Gadolinium-Iron Oxides in Water-Gas Shift Reaction
Catalyst (Gd/Fe molar ratio)Specific Surface Area (m²/g)CO Conversion at 400°C (%)Reference
0.05105~65[6]
0.10120~75[6]
0.1590~60[6]
Experimental Protocol: Preparation of a Gadolinium-Containing Catalyst

This protocol describes a general method for preparing a mixed oxide catalyst, for which this compound can be a starting material.

  • Solution Preparation:

    • Dissolve this compound and the salt of another metal (e.g., iron (III) nitrate for a gadolinium-iron oxide catalyst) in deionized water in the desired molar ratio.[6]

  • Precipitation:

    • Add a precipitating agent (e.g., ammonium hydroxide) dropwise to the metal salt solution while stirring vigorously to co-precipitate the metal hydroxides.

  • Aging, Washing, and Drying:

    • Age the resulting slurry to ensure complete precipitation.

    • Wash the precipitate repeatedly with deionized water to remove impurities.

    • Dry the precipitate in an oven.

  • Calcination:

    • Calcine the dried powder in a furnace at a high temperature (e.g., 500-800 °C) to convert the hydroxides into the mixed metal oxide catalyst.[6]

Experimental Workflow: Catalyst Preparation

G Gd_sulfate_sol This compound Solution Mix_sols Mix Solutions Gd_sulfate_sol->Mix_sols Metal_salt_sol Other Metal Salt Solution Metal_salt_sol->Mix_sols Precipitation Co-precipitation Mix_sols->Precipitation Wash_dry Wash and Dry Precipitation->Wash_dry Calcination Calcination Wash_dry->Calcination Catalyst Mixed Oxide Catalyst Calcination->Catalyst G Gd_sulfate This compound Gd_compound_prep Prepare Gd Compound (e.g., Gd₂O₃) Gd_sulfate->Gd_compound_prep Gd_powder Gadolinium Compound Powder Gd_compound_prep->Gd_powder Dispersion Disperse Powder in Matrix Gd_powder->Dispersion Polymer_matrix Polymer Matrix (e.g., Epoxy) Polymer_matrix->Dispersion Curing Curing/Solidification Dispersion->Curing Shielding_material Neutron Shielding Composite Curing->Shielding_material

References

Application Notes and Protocols for Gadolinium Sulfate in Cryogenic Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gadolinium sulfate, particularly in its hydrated form (Gd₂(SO₄)₃·8H₂O), has historically played a pivotal role in the advancement of cryogenic research. Its paramagnetic properties at low temperatures make it a material of interest for achieving temperatures below 1 Kelvin through the process of adiabatic demagnetization. This document provides an overview of the applications of this compound in cryogenics, with a focus on its role in magnetic refrigeration. It also includes experimental protocols and available quantitative data to guide researchers in this field.

Principle of Operation: The Magnetocaloric Effect

The application of this compound in cryogenic research is primarily based on the magnetocaloric effect (MCE). This phenomenon is the thermal response of a material to a change in an external magnetic field. In paramagnetic materials like this compound, the magnetic moments of the gadolinium ions are randomly oriented in the absence of a magnetic field.

When a magnetic field is applied under isothermal (constant temperature) conditions, the magnetic moments align with the field, leading to a decrease in the magnetic entropy of the material. This ordering process releases heat, which is transferred to a heat sink. Subsequently, when the magnetic field is removed under adiabatic (isolated) conditions, the magnetic moments randomize again. This process requires energy, which is drawn from the thermal vibrations of the material itself, resulting in a decrease in its temperature. This cooling cycle can be repeated to achieve and maintain cryogenic temperatures.

Applications in Cryogenic Research

The primary application of this compound in cryogenics is as a refrigerant in Adiabatic Demagnetization Refrigerators (ADRs). ADRs are crucial for achieving temperatures in the sub-Kelvin range, which are essential for various scientific and technological applications, including:

  • Quantum Computing: Maintaining the delicate quantum states of qubits requires extremely low temperatures to minimize thermal noise.

  • Low-Temperature Detectors: Many sensitive detectors, such as those used in astrophysics and materials science, operate at cryogenic temperatures to enhance their signal-to-noise ratio.

  • Fundamental Physics Research: Studies of quantum phenomena, such as superconductivity and superfluidity, often require temperatures approaching absolute zero.

Historically, this compound octahydrate was one of the first materials used to demonstrate the principle of adiabatic demagnetization and achieve temperatures below 1 K.[1]

Quantitative Data

Quantitative data on the magnetocaloric properties of this compound at cryogenic temperatures is not as abundant in recent literature as it is for other gadolinium compounds like gadolinium gallium garnet (GGG) or various alloys. However, historical data and studies on related compounds provide valuable insights.

The change in magnetic entropy (ΔS_m) upon the application of a magnetic field is a key parameter for a magnetocaloric material. For this compound octahydrate, the entropy change can be described by the equation:

ΔS = - (C/T²) (H₂² - H₁²)

where:

  • ΔS is the change in entropy

  • C is the heat capacity

  • T is the temperature in Kelvin

  • H₁ and H₂ are the initial and final magnetic field strengths[1]

Heat capacity singularities have been observed in Gd₂(SO₄)₃·8H₂O at a transition temperature of 0.182 ± 0.001 K, indicating magnetic ordering originating from dipolar coupling.[1]

For comparison, a related 3d-4f hydroxysulfate, Gd₂Cu(SO₄)₂(OH)₄, exhibits a maximum magnetic entropy change (-ΔS_M) of 26.04 J kg⁻¹ K⁻¹ and an adiabatic temperature change (ΔT_ad) of 13.79 K for a field change of 0-7 T, highlighting the potential of sulfate-based gadolinium compounds in magnetic refrigeration.

PropertyGd₂(SO₄)₃·8H₂O (Historical Data)Gd₂Cu(SO₄)₂(OH)₄ (for comparison)
Magnetic Ordering Temperature 0.182 K[1]No magnetic transition down to 2 K
Maximum Magnetic Entropy Change (-ΔS_m) Data not readily available in modern literature26.04 J kg⁻¹ K⁻¹ (at 0-7 T)
Maximum Adiabatic Temperature Change (ΔT_ad) Temperatures as low as 0.242 K achieved via demagnetization[1]13.79 K (at 0-7 T)

Experimental Protocols

Protocol 1: Adiabatic Demagnetization Refrigeration (ADR) Cycle

This protocol outlines the general steps for using this compound in an ADR system to achieve cryogenic temperatures.

Materials and Equipment:

  • This compound octahydrate (Gd₂(SO₄)₃·8H₂O) salt pill (a compressed powder of the salt)

  • Cryostat with a vacuum chamber

  • Superconducting magnet

  • Heat switch (e.g., a gas-gap heat switch)

  • Low-temperature thermometer (e.g., a resistance thermometer)

  • Heat sink (e.g., a liquid helium bath)

  • Data acquisition and control system

Procedure:

  • Sample Preparation: A salt pill of this compound is prepared by compressing the powdered salt. The pill is then mounted in the cryostat, ensuring good thermal contact with the heat switch and the object to be cooled.

  • Initial Cooldown: The entire cryostat is pre-cooled to the temperature of the heat sink (typically around 4 K using liquid helium).

  • Isothermal Magnetization:

    • The heat switch is closed to thermally connect the this compound salt pill to the heat sink.

    • The superconducting magnet is slowly ramped up to a high magnetic field (e.g., several Tesla).

    • The heat generated by the magnetization of the salt pill is transferred to the heat sink, maintaining the salt pill at a constant temperature.

  • Thermal Isolation: Once the salt pill is fully magnetized and in thermal equilibrium with the heat sink, the heat switch is opened, thermally isolating the salt pill.

  • Adiabatic Demagnetization:

    • The magnetic field is slowly ramped down to zero.

    • As the magnetic field decreases, the magnetic entropy of the this compound increases, causing a corresponding decrease in its temperature.

  • Cooling and Temperature Maintenance: The cold salt pill can now be used to cool a sample or detector. The temperature can be maintained for a period of time by slowly ramping down the magnetic field further to counteract any residual heat leak.

  • Recycling: Once the salt pill has warmed up, the cycle can be repeated to provide continuous cooling.

Protocol 2: Measurement of the Magnetocaloric Effect

This protocol describes a method for directly measuring the adiabatic temperature change (ΔT_ad) of this compound.

Materials and Equipment:

  • This compound sample

  • Sample holder with an integrated heater and thermometer

  • Electromagnet or superconducting magnet with a variable field

  • Vacuum chamber to ensure adiabatic conditions

  • Temperature controller and data acquisition system

Procedure:

  • Sample Mounting: The this compound sample is mounted in the sample holder, ensuring good thermal contact with the thermometer and heater. The assembly is placed within the vacuum chamber, which is then evacuated.

  • Temperature Stabilization: The sample is brought to the desired starting temperature using the heater and temperature controller.

  • Adiabatic Magnetization: The magnetic field is rapidly applied. The change in the sample's temperature is recorded by the thermometer. This change is the adiabatic temperature change (ΔT_ad) for that specific starting temperature and magnetic field change.

  • Return to Initial Temperature: The sample is allowed to return to its initial temperature.

  • Data Collection at Different Temperatures: Steps 2-4 are repeated at various starting temperatures to obtain a curve of ΔT_ad as a function of temperature.

  • Measurement of Isothermal Magnetic Entropy Change (ΔS_m): The isothermal magnetic entropy change can be calculated from magnetization measurements at different temperatures using the Maxwell relation.

Diagrams

ADR_Cycle cluster_0 Adiabatic Demagnetization Refrigeration Cycle Start Start Isothermal_Magnetization Isothermal Magnetization (Heat Expelled) Start->Isothermal_Magnetization Apply Magnetic Field Thermal_Isolation Thermal Isolation (Heat Switch Open) Isothermal_Magnetization->Thermal_Isolation Adiabatic_Demagnetization Adiabatic Demagnetization (Cooling) Thermal_Isolation->Adiabatic_Demagnetization Remove Magnetic Field Cooling_Stage Cooling of Sample/Detector Adiabatic_Demagnetization->Cooling_Stage End End Cooling_Stage->End Cycle Complete

Caption: Workflow of an Adiabatic Demagnetization Refrigeration (ADR) cycle.

MCE_Measurement cluster_1 Measurement of Magnetocaloric Effect (ΔT_ad) Prepare_Sample Mount Sample in Vacuum Chamber Set_Temperature Stabilize Sample at Initial Temperature (T_i) Prepare_Sample->Set_Temperature Apply_Field Rapidly Apply Magnetic Field (H) Set_Temperature->Apply_Field Measure_T Record Temperature Change (ΔT_ad) Apply_Field->Measure_T Repeat Different T_i? Measure_T->Repeat Repeat->Set_Temperature Yes Analyze Plot ΔT_ad vs. T_i Repeat->Analyze No

Caption: Experimental workflow for measuring the adiabatic temperature change (ΔT_ad).

References

Application Notes and Protocols for Gadolinium Yttrium Garnet (GdYAG) Fabrication Using Gadolinium Sulfate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the fabrication of Gadolinium Yttrium Garnet (GdYAG), a material of significant interest in various scientific and medical fields, including as a component in laser systems and as a host for phosphors. The following protocols are based on established wet-chemical synthesis methods, specifically adapted for the use of gadolinium sulfate as the gadolinium precursor. While direct literature detailing this specific precursor for GdYAG is sparse, the methodologies are derived from the synthesis of analogous garnet structures using sulfate precursors.

Introduction to GdYAG Synthesis from this compound

Gadolinium Yttrium Garnet (Gd₃YₓAl₅O₁₂) is a synthetically produced crystalline material. The incorporation of gadolinium into the yttrium aluminum garnet (YAG) lattice modifies its optical, magnetic, and scintillation properties. This compound (Gd₂(SO₄)₃) is a water-soluble salt that can serve as a precursor in various solution-based synthesis routes, such as co-precipitation and sol-gel methods. These methods offer excellent control over stoichiometry, homogeneity, and particle size at lower temperatures compared to traditional solid-state reactions.

The general principle of these methods involves the dissolution of this compound, a yttrium salt, and an aluminum salt in a solvent, followed by a chemical reaction to form a precursor. This precursor is then subjected to heat treatment (calcination) to yield the final GdYAG crystalline phase.

Synthesis Protocols

Two primary methods are detailed below: Co-Precipitation and Sol-Gel synthesis.

Co-Precipitation Synthesis of GdYAG Powders

The co-precipitation method involves the simultaneous precipitation of gadolinium, yttrium, and aluminum hydroxides or carbonates from a solution of their respective salts. The use of sulfate precursors is compatible with this process, as demonstrated in the synthesis of similar garnet structures.

Experimental Protocol:

  • Precursor Solution Preparation:

    • Dissolve stoichiometric amounts of this compound (Gd₂(SO₄)₃·8H₂O), yttrium nitrate (Y(NO₃)₃·6H₂O), and aluminum nitrate (Al(NO₃)₃·9H₂O) in deionized water to achieve the desired Gd:Y:Al atomic ratio of (3-x):x:5.

    • Stir the solution vigorously to ensure complete dissolution and homogeneity.

  • Precipitation:

    • Slowly add a precipitating agent, such as a 1.5 M solution of ammonium bicarbonate (NH₄HCO₃), to the precursor solution while maintaining vigorous stirring.

    • Monitor the pH of the solution and continue adding the precipitant until the pH reaches a value between 8.0 and 9.0 to ensure complete precipitation of the metal hydroxides/carbonates.

  • Aging and Washing:

    • Age the resulting slurry for 1-2 hours at room temperature with continuous stirring to allow for complete reaction and homogenization of the precipitate.

    • Filter the precipitate and wash it several times with deionized water to remove residual sulfate and nitrate ions. An optional washing step with ethanol can aid in reducing agglomeration.

  • Drying:

    • Dry the washed precursor powder in an oven at 80-120°C for 12-24 hours to remove water and residual solvent.

  • Calcination:

    • Transfer the dried precursor powder to an alumina crucible and calcine it in a muffle furnace.

    • Heat the powder at a controlled rate (e.g., 5°C/min) to a final temperature between 1000°C and 1200°C.

    • Hold at the peak temperature for 2-4 hours to facilitate the formation of the crystalline GdYAG phase.

    • Allow the furnace to cool down to room temperature naturally.

Quantitative Data Summary (Co-Precipitation):

ParameterValue/RangeNotes
Precursor Molarity 0.1 - 0.5 MDependent on the desired batch size.
Gd:Y:Al Stoichiometry (3-x):x:5Adjust 'x' based on the desired doping level.
Precipitant Ammonium BicarbonateAmmonium hydroxide can also be used.
Final pH 8.0 - 9.0Critical for complete precipitation.
Aging Time 1 - 2 hoursEnsures homogeneity of the precursor.
Drying Temperature 80 - 120°C
Calcination Temperature 1000 - 1200°CLower temperatures may result in incomplete garnet phase formation.
Calcination Time 2 - 4 hours

Experimental Workflow (Co-Precipitation):

CoPrecipitation_Workflow cluster_solution Solution Preparation cluster_reaction Precipitation cluster_processing Precursor Processing cluster_final Final Product Formation start Dissolve Gd₂(SO₄)₃, Y(NO₃)₃, Al(NO₃)₃ in Deionized Water precipitate Add NH₄HCO₃ (pH 8-9) start->precipitate Stirring age Age Slurry precipitate->age wash Filter & Wash age->wash dry Dry Precursor wash->dry calcine Calcine (1000-1200°C) dry->calcine end_product GdYAG Powder calcine->end_product

Co-Precipitation Workflow for GdYAG Synthesis.
Sol-Gel Synthesis of GdYAG Powders

The sol-gel method offers excellent mixing of precursors at the molecular level, which can lead to lower crystallization temperatures and more homogeneous final products. A chelating agent, such as citric acid, is used to form a stable sol, which is then converted into a gel.

Experimental Protocol:

  • Precursor Solution and Chelation:

    • Dissolve stoichiometric amounts of this compound (Gd₂(SO₄)₃·8H₂O), yttrium nitrate (Y(NO₃)₃·6H₂O), and aluminum nitrate (Al(NO₃)₃·9H₂O) in deionized water.

    • Add citric acid to the solution in a molar ratio of citric acid to total metal ions of 1.5:1 to 2:1. The citric acid acts as a chelating agent.

    • Stir the solution at 60-80°C for 1-2 hours to form a clear, stable sol.

  • Gelation:

    • Add a polymerization agent, such as ethylene glycol, to the sol. A common molar ratio of citric acid to ethylene glycol is 1:1.

    • Continue heating the solution at 80-90°C with constant stirring. The solution will gradually become more viscous and form a transparent gel as polyesterification occurs.

  • Drying:

    • Dry the gel in an oven at 120-150°C for 12-24 hours to remove water. The result is a porous, solid xerogel.

  • Pre-Calcination (Debinding):

    • Heat the xerogel in a furnace at a slow rate (e.g., 2°C/min) to 400-500°C and hold for 2 hours. This step serves to burn off the organic components.

  • Final Calcination:

    • Increase the furnace temperature at a rate of 5°C/min to the final calcination temperature, typically between 900°C and 1100°C.

    • Hold at this temperature for 2-4 hours to allow for the crystallization of the GdYAG phase.

    • Cool the furnace to room temperature.

Quantitative Data Summary (Sol-Gel):

ParameterValue/RangeNotes
Gd:Y:Al Stoichiometry (3-x):x:5Adjust 'x' for desired doping.
Chelating Agent Citric Acid
Molar Ratio (Citric Acid:Metal Ions) 1.5:1 - 2:1Ensures complete chelation of metal ions.
Polymerization Agent Ethylene Glycol
Gelation Temperature 80 - 90°C
Drying Temperature 120 - 150°C
Debinding Temperature 400 - 500°CSlow heating is crucial to avoid cracking.
Final Calcination Temperature 900 - 1100°CGenerally lower than the co-precipitation method.
Calcination Time 2 - 4 hours

Experimental Workflow (Sol-Gel):

SolGel_Workflow cluster_solution Sol Formation cluster_gelation Gelation cluster_processing Precursor Processing cluster_final Final Product Formation start Dissolve Metal Salts (Gd₂(SO₄)₃, Y(NO₃)₃, Al(NO₃)₃) chelation Add Citric Acid (Chelation) start->chelation polymerization Add Ethylene Glycol (Polymerization) chelation->polymerization Heating gel Form Gel (80-90°C) polymerization->gel dry Dry Gel (120-150°C) gel->dry debind Debind Xerogel (400-500°C) dry->debind calcine Calcine (900-1100°C) debind->calcine end_product GdYAG Powder calcine->end_product

Sol-Gel Workflow for GdYAG Synthesis.

Characterization of GdYAG Powders

The synthesized GdYAG powders should be characterized to confirm the phase purity, crystallinity, morphology, and elemental composition.

  • X-ray Diffraction (XRD): To verify the formation of the single-phase cubic garnet structure and to determine the crystallite size.

  • Scanning Electron Microscopy (SEM) / Transmission Electron Microscopy (TEM): To observe the particle size, morphology, and degree of agglomeration.

  • Energy-Dispersive X-ray Spectroscopy (EDS): To confirm the elemental composition and the stoichiometric ratio of Gd, Y, and Al.

  • Fourier-Transform Infrared Spectroscopy (FTIR): To identify the characteristic vibrational modes of the garnet structure and to ensure the removal of organic residues and sulfate/nitrate groups after calcination.

Safety Precautions

  • Standard laboratory personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

  • Handling of fine powders should be done in a well-ventilated area or a fume hood to avoid inhalation.

  • High-temperature furnaces should be operated with caution.

These protocols provide a comprehensive guide for the synthesis of GdYAG using this compound. Researchers should optimize the parameters based on their specific equipment and desired material properties.

Application Notes and Protocols for Gadolinium Sulfate in Phosphor Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of gadolinium sulfate and other gadolinium compounds in the development of phosphors for various applications, including medical imaging, lighting, and displays. Detailed experimental protocols for the synthesis of different types of gadolinium-based phosphors are provided, along with a summary of their key luminescence properties.

Introduction to Gadolinium-Based Phosphors

Gadolinium (Gd), a rare-earth element, is a key component in the development of highly efficient luminescent materials, or phosphors.[1] Its compounds, such as gadolinium oxide (Gd₂O₃), gadolinium oxysulfide (Gd₂O₂S), and gadolinium phosphate (GdPO₄), serve as excellent host lattices for various activator ions, typically other rare-earth elements like europium (Eu³⁺) and terbium (Tb³⁺).[2][3] The choice of the host material and the activator ion determines the luminescent properties of the phosphor, including the color of the emitted light and its efficiency. Gadolinium-based phosphors are valued for their high chemical and thermal stability, and low phonon energy.[2][3]

This compound (Gd₂(SO₄)₃) is a water-soluble salt of gadolinium that can be used as a precursor in the synthesis of various gadolinium-based phosphors.[4] It is particularly useful in wet-chemical synthesis methods like co-precipitation and hydrothermal synthesis, where it can be dissolved in a solvent and then reacted with other precursors to form the desired phosphor material.

Applications of Gadolinium-Based Phosphors

Gadolinium-based phosphors have a wide range of applications, primarily driven by their efficient luminescence when excited by various sources such as UV light, X-rays, and electron beams.

  • Medical Imaging: Terbium-doped gadolinium oxysulfide (Gd₂O₂S:Tb³⁺) is a highly efficient X-ray phosphor used in radiographic imaging screens and detectors.[1] It converts X-rays into visible green light, which can then be captured by a photodetector to form an image.[1] The high X-ray absorption of gadolinium makes these phosphors particularly effective for medical diagnostic applications.[5][6]

  • Solid-State Lighting and Displays: Europium-doped gadolinium oxide (Gd₂O₃:Eu³⁺) is a well-known red-emitting phosphor.[3][7] These phosphors are used in fluorescent lamps and as the red component in white light-emitting diodes (W-LEDs). The sharp emission lines of Eu³⁺ result in excellent color purity, which is crucial for display applications.

  • Bioimaging and Drug Delivery: Nanocrystalline gadolinium-based phosphors are being explored for applications in bioimaging and drug delivery. Their luminescence allows for tracking in biological systems, and their paramagnetic properties, owing to the Gd³⁺ ion, make them potential contrast agents for magnetic resonance imaging (MRI).[8][9]

Quantitative Luminescence Data

The following table summarizes key quantitative data for some common gadolinium-based phosphors. This data is essential for selecting the appropriate phosphor for a specific application.

Phosphor CompositionSynthesis MethodExcitation Wavelength (nm)Major Emission Peaks (nm)Decay Time/LifetimeQuantum Yield (QY)Reference
Gd₂O₂S:Tb³⁺Homogeneous Precipitation & Sulfurization290380, 420, 480, 550, 580, 6200.522 - 1.12 msNot Reported[2][10]
Gd₂O₃:Eu³⁺Hydrothermal258591, 6121.24 - 2.88 msNot Reported[7]
Gd₂O₃:Eu³⁺Co-precipitation259610, 616-Quenching at 7-9 at.% Eu³⁺[11][12]
GdPO₄:50%Eu³⁺Hydrothermal393587.5-TQ₁/₂ = 291 K[13]
Gd₄.₆₇Si₃O₁₃:Eu³⁺High-Temperature Solid-State Reaction394 or 465615Not Reported> 80%[8]

Experimental Protocols

Detailed methodologies for the synthesis of three common types of gadolinium-based phosphors are provided below. This compound can be used as a starting material by first converting it to gadolinium oxide or by using it directly in solution-based methods.

Protocol 1: Synthesis of Gd₂O₃:Eu³⁺ Red Phosphor via Hydrothermal Method

This protocol describes the synthesis of europium-doped gadolinium oxide nanorods, which are efficient red-emitting phosphors.

Materials:

  • Gadolinium(III) nitrate hexahydrate (Gd(NO₃)₃·6H₂O) or Gadolinium(III) sulfate octahydrate (Gd₂(SO₄)₃·8H₂O)

  • Europium(III) nitrate hexahydrate (Eu(NO₃)₃·6H₂O)

  • Sodium hydroxide (NaOH)

  • Deionized water

Equipment:

  • Teflon-lined stainless-steel autoclave

  • Magnetic stirrer

  • Centrifuge

  • Oven

  • Furnace

Procedure:

  • Precursor Solution Preparation:

    • Prepare a 0.1 M aqueous solution of gadolinium nitrate (or sulfate) and europium nitrate with the desired molar ratio of Gd:Eu (e.g., 93:7).

    • Stir the solution vigorously for 30 minutes to ensure complete dissolution.

  • Precipitation:

    • Slowly add a 1 M NaOH solution dropwise to the precursor solution while stirring until the pH reaches 10. A white precipitate of gadolinium and europium hydroxides will form.

  • Hydrothermal Treatment:

    • Transfer the resulting suspension to a Teflon-lined stainless-steel autoclave.

    • Seal the autoclave and heat it to 180 °C for 24 hours.

    • Allow the autoclave to cool down to room temperature naturally.

  • Washing and Drying:

    • Collect the precipitate by centrifugation.

    • Wash the product with deionized water and ethanol several times to remove any remaining impurities.

    • Dry the washed product in an oven at 80 °C for 12 hours. The product at this stage is Gd(OH)₃:Eu³⁺.

  • Calcination:

    • Calcine the dried powder in a furnace at 600 °C for 3 hours to convert the gadolinium hydroxide to gadolinium oxide (Gd₂O₃:Eu³⁺).[3]

Protocol 2: Synthesis of Gd₂O₂S:Tb³⁺ Green Phosphor via Homogeneous Precipitation and Sulfurization

This protocol details the synthesis of terbium-doped gadolinium oxysulfide, a phosphor widely used in X-ray imaging.

Materials:

  • Gadolinium(III) nitrate hexahydrate (Gd(NO₃)₃·6H₂O)

  • Terbium(III) nitrate pentahydrate (Tb(NO₃)₃·5H₂O)

  • Urea (CO(NH₂)₂)

  • Sulfur (S) powder

  • Deionized water

  • Argon gas

Equipment:

  • Beakers and magnetic stirrer with heating plate

  • Buchner funnel and filter paper

  • Tube furnace with gas flow control

  • Quartz tube and boats

Procedure:

  • Preparation of Gd₂O₃:Tb³⁺ Precursor:

    • Dissolve appropriate amounts of Gd(NO₃)₃·6H₂O and Tb(NO₃)₃·5H₂O in deionized water to create a mixed solution.

    • In a separate beaker, dissolve urea in deionized water.

    • Add the urea solution to the rare-earth nitrate solution and heat the mixture to 90 °C with stirring for 30 minutes.[1]

    • Age the solution overnight to allow for the formation of a precipitate.[1]

    • Collect the precipitate by filtration, wash with deionized water, and dry in an oven.

    • Calcine the dried precipitate at 800 °C for 1 hour to obtain Gd₂O₃:Tb³⁺ powder.[1]

  • Sulfurization:

    • Thoroughly mix the prepared Gd₂O₃:Tb³⁺ powder with sulfur powder in a 1.5:1 weight ratio.[1]

    • Place the mixture in a quartz boat inside a quartz tube furnace.

    • Heat the furnace to 900 °C under a constant flow of argon gas.[1]

    • Maintain the temperature for 1 hour to allow the sulfurization reaction to complete.

    • Cool the furnace to room temperature under the argon atmosphere.

    • The resulting white powder is Gd₂O₂S:Tb³⁺.[1]

Protocol 3: Synthesis of GdPO₄:Eu³⁺ Phosphor via Co-precipitation

This protocol describes a simple co-precipitation method to synthesize europium-doped gadolinium phosphate phosphors.

Materials:

  • Gadolinium(III) chloride (GdCl₃) or Gadolinium(III) sulfate (Gd₂(SO₄)₃)

  • Europium(III) chloride (EuCl₃)

  • Ammonium dihydrogen phosphate ((NH₄)H₂PO₄)

  • Ammonium hydroxide (NH₄OH)

  • Deionized water

  • Ethanol

Equipment:

  • Beakers and magnetic stirrer

  • pH meter

  • Centrifuge

  • Oven

  • Furnace

Procedure:

  • Precursor Solutions:

    • Prepare a mixed aqueous solution of GdCl₃ (or Gd₂(SO₄)₃) and EuCl₃ with the desired Gd:Eu molar ratio.

    • Prepare a separate aqueous solution of (NH₄)H₂PO₄.

  • Co-precipitation:

    • Slowly add the (NH₄)H₂PO₄ solution to the rare-earth chloride solution under vigorous stirring.

    • Adjust the pH of the mixture to 4-5 by adding ammonium hydroxide solution dropwise. A white precipitate will form.

    • Continue stirring for 2 hours to ensure the completion of the reaction.

  • Washing and Drying:

    • Separate the precipitate by centrifugation.

    • Wash the product repeatedly with deionized water and then with ethanol to remove unreacted ions.

    • Dry the precipitate in an oven at 100 °C for 12 hours.

  • Calcination:

    • Calcine the dried powder in a furnace at 900 °C for 2 hours to obtain crystalline GdPO₄:Eu³⁺ phosphor.

Visualizations

The following diagrams illustrate key experimental workflows and concepts in the development of gadolinium-based phosphors.

experimental_workflow cluster_synthesis Phosphor Synthesis cluster_characterization Characterization cluster_application Application s1 Precursor Selection (e.g., this compound) s2 Synthesis Method (Co-precipitation, Hydrothermal, Solid-State) s1->s2 s3 Washing & Drying s2->s3 s4 Calcination s3->s4 c1 Structural Analysis (XRD, SEM, TEM) s4->c1 c2 Optical Properties (PL, PLE, Decay Time) c1->c2 c3 Quantum Yield Measurement c2->c3 a1 Device Fabrication (e.g., LED, X-ray Screen) c3->a1 a2 Performance Testing a1->a2

General workflow for gadolinium-based phosphor development.

coprecipitation_synthesis precursors Gadolinium and Activator Ion Salts (e.g., Gd₂(SO₄)₃, Eu(NO₃)₃) mixing Mixing and pH Adjustment precursors->mixing precipitant Precipitating Agent (e.g., (NH₄)H₂PO₄, NaOH) precipitant->mixing precipitation Precipitate Formation mixing->precipitation washing Washing and Centrifugation precipitation->washing drying Drying washing->drying calcination Calcination drying->calcination phosphor Final Phosphor Powder calcination->phosphor energy_transfer excitation Excitation Source (UV, X-rays) host Gd³⁺ Host Lattice excitation->host Absorption activator_gs Activator Ion (Ground State) host->activator_gs Energy Transfer activator_es Activator Ion (Excited State) activator_gs->activator_es activator_es->activator_gs Relaxation emission Light Emission (Visible Light) activator_es->emission Radiative Decay

References

Application Notes and Protocols for Gadolinium-Doped Ceria Electrolytes Utilizing Gadolinium Sulfate as a Dopant Source

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gadolinium-doped ceria (GDC) is a prominent ceramic electrolyte material employed in solid oxide fuel cells (SOFCs). Its high ionic conductivity at intermediate temperatures (500-700 °C) makes it a compelling alternative to traditional yttria-stabilized zirconia (YSZ) electrolytes, which necessitate higher operating temperatures. The introduction of trivalent gadolinium (Gd³⁺) into the ceria (CeO₂) lattice creates oxygen vacancies, which are crucial for high oxygen ion mobility and, consequently, high ionic conductivity. While various gadolinium precursors are utilized in the synthesis of GDC, this document focuses on the application of gadolinium sulfate as the dopant source.

These notes provide a comprehensive overview of the synthesis of GDC using a co-precipitation method with this compound, detailed protocols for its characterization, and a summary of its key properties.

Data Presentation

Table 1: Ionic Conductivity of Gadolinium-Doped Ceria (GDC) Electrolytes
Dopant Concentration (mol% Gd)Synthesis MethodPrecursorsSintering Temperature (°C)Measurement Temperature (°C)Ionic Conductivity (S/cm)Reference
10Co-precipitationCe(NO₃)₃·6H₂O, Gd(NO₃)₃·6H₂O14006000.019[1]
20Co-precipitationCe(NO₃)₃·6H₂O, Gd(NO₃)₃·6H₂O15006000.019[1]
20Co-precipitationCe(NO₃)₃·6H₂O, Gd(NO₃)₃·6H₂O15008000.055[1]
10Wet chemical co-precipitationCe(NO₃)₃·6H₂O, Gd(NO₃)₃·6H₂O650450>0.1[2]
Table 2: Thermal Expansion Coefficient (TEC) of Gadolinium-Doped Ceria (GDC)
Dopant Concentration (mol% Gd)Temperature Range (°C)TEC (x 10⁻⁶ K⁻¹)
1030 - 100012.5
2030 - 100012.8

Note: TEC values are generally consistent for GDC within this doping range and are not expected to vary significantly with the use of a sulfate precursor, though experimental verification is recommended.

Experimental Protocols

Protocol 1: Synthesis of Gd-Doped Ceria (GDC) Powder via Co-precipitation

This protocol describes a generalized co-precipitation method for synthesizing GDC powder, adaptable for the use of this compound.

Materials:

  • Cerium (III) Nitrate Hexahydrate (Ce(NO₃)₃·6H₂O)

  • Gadolinium (III) Sulfate Octahydrate (Gd₂(SO₄)₃·8H₂O)

  • Ammonium Carbonate ((NH₄)₂CO₃) or other precipitating agent

  • Deionized Water

  • Ethanol

  • Beakers

  • Magnetic Stirrer

  • pH Meter

  • Centrifuge

  • Drying Oven

  • Furnace

Procedure:

  • Precursor Solution Preparation:

    • Calculate the required molar amounts of cerium nitrate and this compound to achieve the desired doping concentration (e.g., 10-20 mol% Gd).

    • Dissolve the calculated amount of Ce(NO₃)₃·6H₂O in deionized water in a beaker while stirring.

    • In a separate beaker, dissolve the calculated amount of Gd₂(SO₄)₃·8H₂O in deionized water. Note that this compound has lower solubility in water compared to gadolinium nitrate, so gentle heating may be required to achieve complete dissolution.

    • Combine the two solutions and stir for 30 minutes to ensure a homogeneous mixture.

  • Precipitation:

    • Prepare a solution of the precipitating agent (e.g., 1 M ammonium carbonate) in deionized water.

    • Slowly add the precipitating agent solution dropwise to the mixed precursor solution while stirring vigorously.

    • Monitor the pH of the solution. Continue adding the precipitating agent until the pH reaches a value of approximately 9-10 to ensure complete precipitation of the metal hydroxides/carbonates.

    • A gel-like precipitate will form.

  • Aging and Washing:

    • Age the precipitate by continuing to stir the solution for 1-2 hours at room temperature.

    • Separate the precipitate from the solution by centrifugation.

    • Wash the precipitate multiple times with deionized water to remove any unreacted precursors and byproducts.

    • Perform a final wash with ethanol to aid in the drying process.

  • Drying and Calcination:

    • Dry the washed precipitate in an oven at 80-100 °C overnight to remove water and ethanol.

    • Grind the dried powder gently using a mortar and pestle.

    • Calcine the powder in a furnace at a temperature between 600-800 °C for 2-4 hours. The calcination step decomposes the hydroxides/carbonates into the desired GDC oxide and promotes the formation of the crystalline fluorite structure.

Protocol 2: Characterization of GDC Powder and Sintered Pellets

1. X-ray Diffraction (XRD) for Phase Identification and Crystallite Size Analysis:

  • Objective: To confirm the formation of the single-phase cubic fluorite structure of GDC and to estimate the crystallite size.

  • Procedure:

    • Prepare a small amount of the calcined GDC powder.

    • Mount the powder on a sample holder.

    • Perform XRD analysis using a diffractometer with Cu Kα radiation.

    • Scan the sample over a 2θ range of 20° to 80°.

    • Analyze the resulting diffraction pattern to identify the characteristic peaks of the GDC fluorite structure.

    • Use the Scherrer equation to calculate the average crystallite size from the broadening of the most intense diffraction peak.

2. Scanning Electron Microscopy (SEM) for Morphological Analysis:

  • Objective: To observe the particle size, shape, and morphology of the GDC powder and the microstructure of sintered pellets.

  • Procedure:

    • For powder analysis, disperse a small amount of the calcined powder onto a carbon tape mounted on an SEM stub.

    • For pellet analysis, prepare a sintered pellet by pressing the GDC powder and sintering at high temperature (e.g., 1400-1600 °C). Fracture the pellet to expose a fresh surface.

    • Sputter-coat the sample with a conductive material (e.g., gold or carbon).

    • Image the sample using an SEM to observe the microstructure.

3. Electrochemical Impedance Spectroscopy (EIS) for Ionic Conductivity Measurement:

  • Objective: To determine the ionic conductivity of the GDC electrolyte at different temperatures.

  • Procedure:

    • Prepare a dense GDC pellet by pressing and sintering.

    • Apply porous platinum or silver paste to both sides of the pellet to serve as electrodes and fire at an appropriate temperature.

    • Mount the pellet in a testing rig with electrical contacts.

    • Place the rig in a furnace and connect the electrodes to an impedance analyzer.

    • Measure the impedance of the sample over a range of frequencies at different temperatures (e.g., 300-800 °C).

    • Fit the impedance data to an equivalent circuit to separate the contributions of the grain, grain boundary, and electrode to the total resistance.

    • Calculate the ionic conductivity (σ) using the formula: σ = L / (R * A), where L is the thickness of the pellet, R is the resistance obtained from the impedance data, and A is the electrode area.

Mandatory Visualizations

GDC_Synthesis_Workflow cluster_synthesis Synthesis of GDC Powder cluster_characterization Characterization start Start: Precursor Selection (Cerium Nitrate & this compound) dissolution Dissolution in Deionized Water start->dissolution mixing Homogeneous Mixing of Precursor Solutions dissolution->mixing precipitation Co-precipitation with Precipitating Agent (e.g., (NH₄)₂CO₃) mixing->precipitation aging Aging of Precipitate precipitation->aging washing Washing and Centrifugation aging->washing drying Drying of Precipitate washing->drying calcination Calcination to form GDC Oxide drying->calcination gdc_powder Final GDC Powder calcination->gdc_powder xrd XRD Analysis (Phase Purity, Crystallite Size) gdc_powder->xrd sem SEM Analysis (Morphology, Microstructure) gdc_powder->sem eis EIS Analysis (Ionic Conductivity) gdc_powder->eis

Caption: Workflow for the synthesis and characterization of GDC electrolytes.

Doping_Mechanism dopant Gd³⁺ Dopant (from this compound) substitution Substitutional Doping (Gd³⁺ replaces Ce⁴⁺) dopant->substitution ceria_lattice CeO₂ Lattice ceria_lattice->substitution vacancies Oxygen Vacancy Creation (Vö) substitution->vacancies conductivity Enhanced Ionic Conductivity vacancies->conductivity

Caption: Doping mechanism in gadolinium-doped ceria electrolytes.

References

Application Notes and Protocols for Intravenous Administration of Gadolinium-Based Contrast Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gadolinium-based contrast agents (GBCAs) are a class of paramagnetic compounds essential for enhancing the quality of magnetic resonance imaging (MRI).[1][2] Administered intravenously, these agents shorten the T1 relaxation time of surrounding water protons, thereby increasing the signal intensity on T1-weighted images and improving the visualization of tissues, organs, and blood vessels.[3][4] This enhancement is critical for the diagnosis and monitoring of a wide range of pathologies, including tumors, inflammation, and vascular diseases.[3][5]

GBCAs consist of a gadolinium ion (Gd³⁺) bound to a chelating ligand.[5][6] The free gadolinium ion is toxic, but chelation renders it safe for clinical and preclinical use by preventing its release into the body.[5][6] GBCAs are broadly categorized into two structural classes: linear and macrocyclic, which differ in the stability of the gadolinium-ligand complex.[7] Understanding the properties, administration protocols, and potential biological effects of these agents is paramount for their effective and safe use in research and drug development.

These application notes provide detailed protocols for the preclinical evaluation of GBCAs, focusing on their intravenous administration for efficacy, biodistribution, and toxicity assessment.

I. Preclinical Efficacy Assessment of GBCAs in Animal Models

The primary function of a GBCA is to enhance contrast in MRI. Efficacy studies in animal models are crucial for evaluating the performance of new or existing GBCAs.

Experimental Protocol: MRI for Efficacy Assessment in a Rodent Tumor Model

This protocol describes the use of a GBCA to enhance the visualization of a xenograft tumor in a rodent model.

1. Animal Model:

  • Species: Athymic nude mice or other appropriate immunocompromised rodent strain.

  • Tumor Induction: Subcutaneously implant a human tumor cell line (e.g., U87 glioblastoma, MDA-MB-231 breast cancer) into the flank of the animal. Allow the tumor to grow to a palpable size (e.g., 100-200 mm³).

2. GBCA Preparation and Administration:

  • GBCA: Prepare the desired GBCA (e.g., Gadovist®, Magnevist®) according to the manufacturer's instructions. The standard clinical dose is typically 0.1 mmol/kg of body weight.[8]

  • Administration Route: Intravenous (IV) injection via the tail vein.

  • Injection Volume: Typically 100-200 µL for a mouse, administered slowly over 10-15 seconds.

3. MRI Protocol:

  • Anesthesia: Anesthetize the animal using isoflurane (1-2% in oxygen) and maintain its body temperature at 37°C.

  • Imaging System: Use a small-animal MRI scanner (e.g., 7T, 9.4T).

  • Pre-contrast Imaging: Acquire T1-weighted images of the tumor region before GBCA administration.

  • GBCA Injection: While the animal is in the scanner, administer the prepared GBCA intravenously.

  • Post-contrast Imaging: Immediately after injection, acquire a series of dynamic T1-weighted images (Dynamic Contrast-Enhanced MRI - DCE-MRI) for several minutes to observe the wash-in and wash-out kinetics of the agent in the tumor. Also, acquire static T1-weighted images at various time points post-injection (e.g., 5, 15, 30 minutes).

4. Data Analysis:

  • Calculate the signal-to-noise ratio (SNR) and contrast-to-noise ratio (CNR) of the tumor tissue versus surrounding muscle tissue on pre- and post-contrast images.

  • Analyze the DCE-MRI data to generate kinetic parameters such as Ktrans (volume transfer constant) and ve (extracellular extravascular volume fraction), which provide insights into tumor vascular permeability and perfusion.

Quantitative Data: Efficacy of Different GBCAs

The following table summarizes typical quantitative data obtained from preclinical efficacy studies comparing different GBCAs.

ParameterGadoterate Meglumine (Macrocyclic)Gadodiamide (Linear)Gadobenate Dimeglumine (Linear)Reference
T1 Relaxivity (in plasma at 1.5T) ~4.1 mM⁻¹s⁻¹~4.5 mM⁻¹s⁻¹~6.3 mM⁻¹s⁻¹[9]
Typical Dose (rodent) 0.1 mmol/kg0.1 mmol/kg0.1 mmol/kg[10]
Tumor Signal Enhancement (vs. pre-contrast) ~1.5 - 2.0 fold~1.8 - 2.5 fold~2.0 - 3.0 fold[9]

II. Biodistribution of GBCAs

Understanding the distribution, metabolism, and excretion (DME) of GBCAs is critical for assessing their safety and efficacy. Biodistribution studies track the concentration of gadolinium in various tissues over time.

Experimental Protocol: Gadolinium Biodistribution in Rodents

This protocol outlines a method to quantify gadolinium levels in different organs of a rat following intravenous administration of a GBCA.

1. Animal Model and GBCA Administration:

  • Species: Wistar or Sprague-Dawley rats.

  • GBCA Administration: Administer a single intravenous dose of the GBCA (e.g., 0.1 mmol/kg) via the tail vein. Include a control group receiving saline.

2. Tissue Collection:

  • At predetermined time points (e.g., 1 hour, 24 hours, 7 days, 28 days) post-injection, euthanize the animals according to approved protocols.

  • Collect various tissues of interest, such as the kidneys, liver, spleen, brain, bone (femur), and skin. Also, collect blood and urine samples.

  • Wash the tissues with saline to remove excess blood, blot dry, and record the wet weight.

3. Sample Preparation for Gadolinium Quantification:

  • Digestion: Accurately weigh a portion of each tissue sample (e.g., 0.1-0.5 g) and place it in a digestion vessel.[9] Add concentrated nitric acid (e.g., 5-10 mL) and digest the tissue using a microwave digestion system until a clear solution is obtained.[9][11]

  • Dilution: After cooling, dilute the digested sample to a known volume with deionized water to achieve a final acid concentration of approximately 2-5%.[9] The dilution factor will depend on the expected gadolinium concentration.

4. Gadolinium Quantification by ICP-MS:

  • Instrumentation: Use an Inductively Coupled Plasma Mass Spectrometer (ICP-MS) for sensitive and accurate quantification of gadolinium.

  • Calibration: Prepare a series of gadolinium standards of known concentrations to generate a calibration curve.

  • Analysis: Analyze the diluted samples and quantify the gadolinium concentration based on the calibration curve. Express the results as micrograms or nanomoles of gadolinium per gram of wet tissue.[12]

Quantitative Data: Gadolinium Retention in Rat Tissues

The following table presents representative quantitative data on gadolinium retention in rat tissues 28 days after a single intravenous injection of different GBCAs.

TissueGadoterate Meglumine (Macrocyclic) (nmol/g)Gadodiamide (Linear) (nmol/g)Gadobenate Dimeglumine (Linear) (nmol/g)Reference
Kidney ~0.05~0.5~0.2
Liver ~0.02~0.1~0.08
Spleen ~0.01~0.08~0.05
Femur (Bone) ~0.1~1.5~0.8
Brain < 0.01~0.05~0.02

III. In Vitro and In Vivo Toxicity Assessment of GBCAs

While GBCAs are generally considered safe, concerns exist regarding the potential for gadolinium release and subsequent toxicity, particularly with less stable linear agents. Toxicity studies are essential to evaluate the safety profile of GBCAs.

Experimental Workflow: In Vivo Toxicity Assessment

This workflow provides a comprehensive approach to assessing the potential toxicity of a GBCA in a rodent model.

in_vivo_toxicity_workflow cluster_administration GBCA Administration cluster_monitoring In-Life Monitoring cluster_termination Terminal Procedures cluster_analysis Post-Mortem Analysis Animal_Model Rodent Model (e.g., Wistar Rat) GBCA_Dosing Intravenous Dosing (Single or Repeated) Animal_Model->GBCA_Dosing Clinical_Obs Clinical Observations (e.g., body weight, behavior) GBCA_Dosing->Clinical_Obs Blood_Sampling Blood Sampling (Hematology & Clinical Chemistry) GBCA_Dosing->Blood_Sampling Euthanasia Euthanasia Clinical_Obs->Euthanasia Blood_Sampling->Euthanasia Tissue_Collection Tissue Collection (e.g., Kidney, Liver, Brain) Euthanasia->Tissue_Collection Histopathology Histopathological Examination Tissue_Collection->Histopathology Gd_Quantification Gadolinium Quantification (ICP-MS) Tissue_Collection->Gd_Quantification

In Vivo Toxicity Assessment Workflow.
Experimental Protocol: In Vitro Cytotoxicity Assessment

This protocol details methods to assess the cytotoxicity of GBCAs on a neuronal cell line.

1. Cell Culture:

  • Cell Line: Human neuroblastoma cell line (e.g., SH-SY5Y).

  • Culture Conditions: Maintain cells in appropriate culture medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.

2. GBCA Treatment:

  • Seed cells in 96-well plates at a suitable density (e.g., 1 x 10⁴ cells/well).

  • After 24 hours, treat the cells with various concentrations of the GBCA (e.g., 0-1000 µM) for a specified duration (e.g., 24, 48, or 72 hours).[1] Include a vehicle control (culture medium).

3. Cytotoxicity Assays:

  • MTT Assay (Cell Viability):

    • After the treatment period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide; final concentration 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.

    • Living cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

    • Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.[2]

    • Measure the absorbance at 570 nm using a microplate reader.[2] Cell viability is proportional to the absorbance.

  • LDH Assay (Cell Membrane Integrity):

    • After treatment, collect the cell culture supernatant.

    • Lactate dehydrogenase (LDH) is a cytosolic enzyme that is released into the medium upon cell membrane damage.

    • Use a commercial LDH cytotoxicity assay kit to measure the LDH activity in the supernatant according to the manufacturer's protocol.[13][14]

    • Measure the absorbance at the appropriate wavelength (typically around 490 nm).[14] The amount of LDH released is proportional to the level of cytotoxicity.

4. Apoptosis Assessment by Western Blot:

  • Protein Extraction: Treat cells with GBCAs in larger culture dishes. After treatment, lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies against apoptosis markers such as cleaved caspase-3 and Bax, and an anti-apoptotic marker like Bcl-2.[1][15] Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.

    • Incubate with a corresponding HRP-conjugated secondary antibody.

    • Detect the protein bands using a chemiluminescence detection system.

  • Analysis: Quantify the band intensities to determine the relative expression levels of the apoptotic proteins. An increase in the ratio of Bax to Bcl-2 and the presence of cleaved caspase-3 are indicative of apoptosis.[15]

Quantitative Data: In Vitro Neurotoxicity of GBCAs

The following table summarizes typical quantitative data from in vitro neurotoxicity studies of different GBCAs on SH-SY5Y cells after 48 hours of exposure.

GBCAIC50 (µM) (MTT Assay)LDH Release at 500 µM (% of control)Reference
Gadoterate Meglumine (Macrocyclic) > 1000~10-20%[1]
Gadodiamide (Linear) ~500-700~40-60%[1]
Gadoversetamide (Linear) ~400-600~50-70%[1]

IV. Signaling Pathways Affected by Gadolinium

Free gadolinium ions, which can be released from less stable GBCAs, can interfere with various cellular signaling pathways, leading to toxicity.

Gadolinium-Induced Oxidative and ER Stress

Free gadolinium can induce the production of reactive oxygen species (ROS), leading to oxidative stress.[7][16] This, in turn, can trigger endoplasmic reticulum (ER) stress, a condition characterized by the accumulation of unfolded or misfolded proteins in the ER.[16]

oxidative_er_stress_pathway Gd Free Gadolinium (Gd³⁺) ROS Reactive Oxygen Species (ROS) Production Gd->ROS Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress ER_Stress Endoplasmic Reticulum (ER) Stress Oxidative_Stress->ER_Stress UPR Unfolded Protein Response (UPR) (ATF4, ATF6, IRE1) ER_Stress->UPR Apoptosis Apoptosis UPR->Apoptosis calcium_signaling_pathway Gd Free Gadolinium (Gd³⁺) Ca_Channel Voltage-Gated Calcium Channel Gd->Ca_Channel Ca_Influx Calcium (Ca²⁺) Influx Ca_Channel->Ca_Influx Cellular_Response Cellular Response (e.g., Neurotransmitter Release) Ca_Influx->Cellular_Response mitochondrial_apoptosis_pathway Gd Free Gadolinium (Gd³⁺) Mitochondrion Mitochondrion Gd->Mitochondrion mPTP mPTP Opening Mitochondrion->mPTP Mito_Swelling Mitochondrial Swelling mPTP->Mito_Swelling MMP_Collapse ΔΨm Collapse mPTP->MMP_Collapse Cyt_C Cytochrome c Release mPTP->Cyt_C Caspase_Activation Caspase Activation (e.g., Caspase-9, Caspase-3) Cyt_C->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

References

Troubleshooting & Optimization

Technical Support Center: Purification of Gadolinium Sulfate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for the purification of gadolinium sulfate.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound using common methods.

Solvent Extraction

Q1: Why is the separation of gadolinium from other rare earth elements (REEs) inefficient?

A1: Inefficient separation during solvent extraction can be attributed to several factors:

  • Incorrect pH: The pH of the aqueous phase is critical for selective extraction. For many extractants, a specific pH range is required to maximize the distribution coefficient of the target impurity while minimizing the co-extraction of gadolinium.[1] Maintaining a stable and optimal pH is crucial.

  • Inappropriate Extractant Concentration: The concentration of the extractant in the organic phase affects the loading capacity and selectivity. An insufficient concentration may lead to incomplete extraction of impurities, while an excessively high concentration can result in the co-extraction of gadolinium.

  • Emulsion Formation: Emulsions at the aqueous-organic interface can trap solutes and prevent efficient phase separation.[2] This can be caused by high concentrations of solutes, vigorous mixing, or the presence of surfactants. To mitigate this, try gentle mixing, adding a salting-out agent to the aqueous phase, or allowing for a longer settling time.[2]

  • Temperature Fluctuations: Temperature can influence the distribution coefficients of rare earth elements.[3] Maintaining a constant temperature throughout the process is recommended for reproducible results.

Q2: What causes the formation of a stable emulsion during extraction?

A2: Stable emulsions are a common issue in liquid-liquid extraction.[2] The primary causes include:

  • High Shear Mixing: Excessively vigorous agitation can disperse one phase into the other as fine droplets, leading to a stable emulsion.

  • Presence of Surfactant-like Impurities: Certain impurities in the feed solution can act as emulsifying agents.

  • High Concentration of Metal Ions: High concentrations of gadolinium and other REEs can increase the viscosity of the aqueous phase, promoting emulsion formation.

Solutions:

  • Reduce the agitation speed or use a mixer with a lower shear force.

  • Add a small amount of a de-emulsifying agent.

  • Increase the ionic strength of the aqueous phase by adding a neutral salt like sodium chloride.

  • Centrifuge the mixture to break the emulsion.

Ion Exchange Chromatography

Q1: Why is the resolution between gadolinium and adjacent rare earth element peaks poor?

A1: Poor resolution in ion exchange chromatography for REE separation can be due to:

  • Improper Eluent Composition: The concentration and pH of the eluting agent (e.g., EDTA, DTPA) are critical for achieving good separation.[4][5] A sub-optimal eluent concentration may not effectively displace the bound ions, leading to broad, overlapping peaks.

  • Flow Rate: A flow rate that is too high does not allow for sufficient time for equilibrium to be established between the stationary and mobile phases, resulting in poor separation.[5] Conversely, a very low flow rate can lead to band broadening due to diffusion.

  • Column Overloading: Loading too much sample onto the column can exceed its binding capacity, causing peak broadening and tailing.

  • Resin Degradation: The ion exchange resin can degrade over time due to chemical or mechanical stress, leading to reduced capacity and poor performance. Signs of degradation include discoloration, fragmentation of beads, and a decrease in flow rate.

Q2: What causes a sudden increase in column backpressure?

A2: A sudden increase in backpressure is usually indicative of a blockage in the system. Potential causes include:

  • Precipitation of Complexes: Changes in pH or concentration can cause the precipitation of metal-ligand complexes within the column, blocking the flow path.[5]

  • Clogged Frits or Tubing: Particulate matter in the sample or eluent can clog the column inlet frit or tubing.

  • Resin Bed Compaction: High flow rates or improper packing can cause the resin bed to compact, increasing resistance to flow.

Troubleshooting Steps:

  • Stop the pump immediately to prevent damage to the column.

  • Disconnect the column from the system and check the pressure of the system without the column to isolate the blockage.

  • If the blockage is in the column, try back-flushing with the eluent at a low flow rate.

  • If precipitation is suspected, wash the column with a solution that can dissolve the precipitate (e.g., a dilute acid or a stronger chelating agent solution).

Fractional Crystallization

Q1: Why is the purity of the this compound crystals lower than expected?

A1: Low purity in fractional crystallization can result from:

  • Inefficient Separation of Mother Liquor: Incomplete removal of the impurity-rich mother liquor from the crystal surface will contaminate the final product. Ensure efficient filtration and washing of the crystals.

  • Inclusion of Impurities: Rapid crystallization can lead to the trapping of impurities within the crystal lattice. A slower cooling rate allows for the formation of more ordered, purer crystals.[6]

  • Co-crystallization: If the impurities have similar solubility and crystal structure to this compound, they may co-crystallize. In such cases, multiple recrystallization steps may be necessary.

Q2: Why is the yield of this compound crystals low?

A2: A low yield can be caused by:

  • Incomplete Crystallization: The solution may not have reached a sufficient level of supersaturation for complete crystallization to occur. This can be due to incorrect temperature control or a solution that is not concentrated enough.

  • Loss of Product During Washing: Excessive washing of the crystals can lead to the dissolution of the product. Use a minimal amount of a cold, saturated washing solution.

  • Adherence of Crystals to Equipment: Some product may be lost due to adherence to the crystallization vessel and filtration apparatus.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in commercial-grade this compound?

A1: Commercial this compound typically contains other rare earth elements (REEs) due to their similar chemical properties, making them difficult to separate.[1] Common REE impurities include europium (Eu), samarium (Sm), terbium (Tb), dysprosium (Dy), and yttrium (Y).[1] Non-REE impurities can include iron (Fe), calcium (Ca), and silicon (Si).[1] For applications requiring high purity, such as in drug development, even trace amounts of radioactive elements like uranium and thorium are a concern.[7]

Q2: Which purification method is most suitable for achieving ultra-high purity this compound (>99.99%)?

A2: A combination of methods is often employed to achieve ultra-high purity. A common strategy involves an initial purification step using solvent extraction or fractional crystallization to remove the bulk of the impurities, followed by ion exchange chromatography for fine purification to remove trace amounts of remaining REEs and other metallic impurities.[7]

Q3: How can I monitor the purity of this compound during the purification process?

A3: The purity of this compound can be monitored using various analytical techniques:

  • Inductively Coupled Plasma Mass Spectrometry (ICP-MS): This is a highly sensitive technique for determining the concentration of trace and ultra-trace elemental impurities.[7]

  • Inductively Coupled Plasma Optical Emission Spectrometry (ICP-OES): Suitable for quantifying higher concentration impurities.

  • X-ray Fluorescence (XRF): A non-destructive technique for elemental analysis.

Q4: What are the key safety precautions to take when working with this compound and the associated purification reagents?

A4: Standard laboratory safety practices should always be followed. This includes wearing appropriate personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. When working with organic solvents, acids, and bases, ensure adequate ventilation, preferably within a fume hood. Consult the Safety Data Sheets (SDS) for all chemicals used for specific handling and disposal instructions.

Quantitative Data on Purification Methods

The following tables summarize the effectiveness of different purification methods for this compound.

Table 1: Typical Impurity Levels in Commercial Gadolinium Oxide (Raw Material for Sulfate Production)

ImpurityConcentration (ppb)
Thorium (Th)150 - 200
Uranium (U)500 - 1000

Data sourced from a study on the development of ultra-pure this compound for the Super-Kamiokande project.[8]

Table 2: Performance of a Dual-Cycle Solvent Extraction Process for Gadolinium Purification

ParameterValue
Initial Gd₂O₃ Purity~70%
Final Gd₂O₃ Purity>99.5%
Extractant2-ethylhexylphosphonic acid, mono-2 ethylhexyl ester (EHEHPA)
Overall Recovery>98%

This process was developed for producing nuclear-grade gadolinium oxide.[3]

Table 3: Extraction Efficiencies and Separation Factors for Gd, Y, and Dy using Cyanex 572 Extractant

ParameterYttrium (Y)Gadolinium (Gd)Dysprosium (Dy)
Extraction Efficiency (%) 3.11946.62753.007
Separation Factor (Gd-Y) 26.482--
Separation Factor (Gd-Dy) -0.780-

Optimal conditions included a 30-minute stirring time, 250-rpm stirring rate, feed concentration of 150x10³ ppm at pH 3, and 30% Cyanex 572 concentration.[8][9]

Experimental Protocols

Protocol 1: Purification of this compound via Solvent Extraction

This protocol describes a general procedure for the purification of gadolinium from other rare earth elements using a solvent extraction method with an organophosphorus extractant.

Materials:

  • Crude this compound solution

  • Organic extractant (e.g., 2-ethylhexylphosphonic acid, mono-2-ethylhexyl ester - EHEHPA)

  • Organic diluent (e.g., kerosene)

  • Stripping agent (e.g., dilute hydrochloric acid or nitric acid)

  • pH adjustment solutions (e.g., dilute ammonia or sodium hydroxide)

  • Separatory funnels or mixer-settler apparatus

  • pH meter

Procedure:

  • Feed Preparation: Dissolve the crude this compound in deionized water to a known concentration. Adjust the pH of the aqueous feed solution to the optimal value for the chosen extractant (typically between 1 and 3).

  • Organic Phase Preparation: Prepare the organic phase by dissolving the extractant (e.g., EHEHPA) in the diluent (e.g., kerosene) to the desired concentration.

  • Extraction:

    • In a separatory funnel, combine the aqueous feed solution and the organic phase at a specific phase ratio (e.g., 1:1 v/v).

    • Shake the funnel for a sufficient time (e.g., 10-30 minutes) to allow for mass transfer and equilibration.

    • Allow the phases to separate completely.

    • Drain the aqueous phase (raffinate), which is now depleted of certain impurities. The gadolinium may remain in the raffinate or be extracted into the organic phase depending on the specific process design.[3]

  • Scrubbing (Optional): To remove any co-extracted gadolinium from the loaded organic phase, it can be "scrubbed" by contacting it with a fresh aqueous solution of a dilute acid.

  • Stripping:

    • Contact the loaded organic phase (containing the extracted impurities or the purified gadolinium) with the acidic stripping solution.

    • Shake for a sufficient time to transfer the rare earth elements back into the aqueous phase.

    • Allow the phases to separate and collect the aqueous strip solution.

  • Analysis: Analyze the raffinate and the strip solution for gadolinium and impurity concentrations using ICP-MS or ICP-OES to determine the purification efficiency.

Protocol 2: Purification of Gadolinium via Ion Exchange Chromatography

This protocol outlines a general procedure for the separation of gadolinium from other rare earth elements using cation exchange chromatography.

Materials:

  • Cation exchange resin (e.g., Dowex 50W-X8)

  • Chromatography column

  • Gadolinium feed solution (e.g., gadolinium chloride or nitrate)

  • Eluting agent (e.g., ammonium EDTA solution)

  • Retaining ion solution (e.g., copper(II) sulfate or zinc sulfate)

  • pH meter

  • Fraction collector

Procedure:

  • Resin Preparation and Packing:

    • Swell the cation exchange resin in deionized water.

    • Pack the resin into the chromatography column to form a uniform bed.

  • Column Equilibration:

    • Equilibrate the resin bed by passing a solution containing the retaining ion (e.g., Cu²⁺) through the column until the effluent concentration of the retaining ion is equal to the influent concentration.

    • Wash the column with deionized water to remove any excess retaining ion solution.

  • Sample Loading:

    • Load the gadolinium feed solution onto the top of the resin bed at a controlled flow rate. The gadolinium and other REE ions will displace the retaining ions and adsorb onto the resin.

  • Elution:

    • Begin eluting the column with the eluting agent (e.g., ammonium EDTA solution) at a constant flow rate and pH. The REEs will form complexes with the EDTA and be displaced from the resin.

    • Due to differences in the stability constants of the REE-EDTA complexes, the REEs will move down the column at different rates, forming distinct bands.

  • Fraction Collection:

    • Collect the eluent in fractions using a fraction collector.

  • Analysis:

    • Analyze the collected fractions for the concentration of gadolinium and other REEs using a suitable analytical technique (e.g., ICP-OES or UV-Vis spectrophotometry after post-column reaction).

    • Combine the fractions containing the purified gadolinium.

Visualizations

experimental_workflow_solvent_extraction start Start: Crude Gd₂(SO₄)₃ Solution feed_prep Feed Preparation (Dissolution & pH Adjustment) start->feed_prep extraction Solvent Extraction (with Organic Phase) feed_prep->extraction phase_sep Phase Separation extraction->phase_sep raffinate Raffinate (Aqueous Phase) phase_sep->raffinate loaded_organic Loaded Organic Phase phase_sep->loaded_organic stripping Stripping (with Acidic Solution) loaded_organic->stripping stripped_organic Stripped Organic Phase (Recycled) stripping->stripped_organic strip_solution Aqueous Strip Solution (Contains Purified Gd or Impurities) stripping->strip_solution end End: Purified Gd₂(SO₄)₃ Solution strip_solution->end

Caption: Workflow for this compound Purification via Solvent Extraction.

experimental_workflow_ion_exchange start Start: Crude Gd Feed Solution column_prep Column Preparation (Packing & Equilibration) start->column_prep sample_load Sample Loading column_prep->sample_load elution Elution (with Chelating Agent) sample_load->elution fraction_collection Fraction Collection elution->fraction_collection analysis Analysis of Fractions fraction_collection->analysis pooling Pooling of Pure Fractions analysis->pooling end End: Purified Gd Solution pooling->end

Caption: Workflow for Gadolinium Purification via Ion Exchange Chromatography.

troubleshooting_logic start Problem with Purification check_method Identify Purification Method start->check_method solvent_extraction Solvent Extraction check_method->solvent_extraction Solvent Extraction ion_exchange Ion Exchange check_method->ion_exchange Ion Exchange fractional_crystallization Fractional Crystallization check_method->fractional_crystallization Fractional Crystallization se_issue Issue? solvent_extraction->se_issue ie_issue Issue? ion_exchange->ie_issue fc_issue Issue? fractional_crystallization->fc_issue se_poor_sep Poor Separation se_issue->se_poor_sep Poor Separation se_emulsion Emulsion se_issue->se_emulsion Emulsion ie_poor_res Poor Resolution ie_issue->ie_poor_res Poor Resolution ie_pressure High Backpressure ie_issue->ie_pressure High Backpressure fc_low_purity Low Purity fc_issue->fc_low_purity Low Purity fc_low_yield Low Yield fc_issue->fc_low_yield Low Yield se_sol_ph Check pH, Extractant Conc. se_poor_sep->se_sol_ph se_sol_mix Adjust Mixing, Add Salt se_emulsion->se_sol_mix ie_sol_eluent Check Eluent, Flow Rate ie_poor_res->ie_sol_eluent ie_sol_blockage Check for Blockage ie_pressure->ie_sol_blockage fc_sol_wash Improve Washing, Slow Cooling fc_low_purity->fc_sol_wash fc_sol_supersat Check Supersaturation fc_low_yield->fc_sol_supersat

Caption: General Troubleshooting Logic for this compound Purification.

References

Technical Support Center: Improving the Stability of Gadolinium Sulfate Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on improving the stability of gadolinium sulfate solutions. Below, you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for storing this compound solutions?

A1: For aqueous solutions of gadolinium salts, maintaining a slightly acidic pH, typically in the range of 3 to 5, is generally recommended. This helps to prevent the hydrolysis of the Gd³⁺ ion and the subsequent precipitation of gadolinium hydroxide (Gd(OH)₃)[1]. At a neutral or alkaline pH, the concentration of hydroxide ions is high enough to cause the precipitation of the highly insoluble gadolinium hydroxide.

Q2: How does temperature affect the stability of the solution?

A2: Temperature significantly impacts the solubility of this compound. Unlike many other salts, the solubility of this compound in water decreases as the temperature increases[2][3]. Therefore, it is advisable to store solutions at a constant and controlled room temperature or cooler. Avoid significant temperature fluctuations and freeze-thaw cycles, which can promote precipitation.

Q3: Can I use a buffer to stabilize the pH of my solution?

A3: Yes, using a buffer can be an effective strategy to maintain a stable acidic pH. However, it is crucial to select a buffer that does not form insoluble complexes with gadolinium. Phosphate buffers should be avoided as they will lead to the precipitation of gadolinium phosphate[4][5]. Citrate and carbonate buffers should also be used with caution as gadolinium has a high affinity for these ions[5]. Buffers such as acetate or MES may be suitable, but it is recommended to test the compatibility on a small scale first.

Q4: What are common contaminants that can cause my this compound solution to become unstable?

A4: The introduction of certain contaminants can lead to the formation of insoluble gadolinium salts, causing precipitation. Key contaminants to be aware of include:

  • Phosphates: Lead to the formation of highly insoluble gadolinium phosphate[4][5].

  • Carbonates: Result in the precipitation of gadolinium carbonate, which is insoluble in water[6][7][8][9].

  • Hydroxides: An increase in pH from sources like improperly cleaned glassware or certain reagents can introduce hydroxide ions, forming gadolinium hydroxide[2][6].

  • Silicates: Can also form insoluble gadolinium salts.

To avoid contamination, always use high-purity reagents and scrupulously clean glassware.

Troubleshooting Guide

This guide is designed to help you diagnose and resolve common problems related to the stability of your this compound solutions.

Problem Potential Cause Recommended Solution
White Precipitate Formation pH Fluctuation: An increase in pH can lead to the hydrolysis of Gadolinium (III) ions (Gd³⁺), forming insoluble gadolinium hydroxide [Gd(OH)₃][2][6].1. pH Monitoring: Regularly monitor the pH of your solution. For many gadolinium salt solutions, maintaining a slightly acidic pH (e.g., pH 3-5) can prevent hydrolysis[1]. 2. Buffering: Consider using a suitable buffer system that does not interact with Gd³⁺ ions to maintain a stable pH. 3. Acidification: If a precipitate has formed due to a slight pH increase, the dropwise addition of a dilute acid (e.g., sulfuric acid) while stirring may redissolve the precipitate.
Concentration & Temperature Effects: The solubility of this compound can decrease with an increase in temperature or if the solution becomes supersaturated upon cooling or solvent evaporation[2][3].1. Controlled Temperature: Store the solution at a constant, controlled temperature. Avoid freeze-thaw cycles. 2. Avoid Evaporation: Keep the solution container tightly sealed to prevent solvent evaporation and subsequent concentration increase. 3. Re-dissolution: Gently warming the solution while stirring may help to redissolve any precipitate that has formed due to temperature changes.
Contamination: Introduction of contaminants (e.g., phosphates, carbonates, silicates) can lead to the formation of insoluble gadolinium salts[4][5][6].1. Use High-Purity Reagents: Ensure that all starting materials (this compound, solvent) are of high purity. 2. Clean Glassware: Use scrupulously clean glassware to prepare and store your solutions. 3. Filtration: If contamination is suspected, filter the solution through a 0.22 µm filter to remove any particulate matter.
Solution Color Change (Yellowing) Oxidation of Components: While Gd³⁺ itself is colorless, interactions with impurities or degradation of other components in a complex solution could lead to color changes.1. Inert Atmosphere: If your application is sensitive to oxidation, consider preparing and storing the solution under an inert atmosphere (e.g., nitrogen or argon). 2. Purity Check: Analyze the solution for impurities that might be causing the color change.
Decrease in Measured Gd³⁺ Concentration Adsorption to Surfaces: Gadolinium ions may adsorb to the surfaces of storage containers, especially if they are not properly cleaned or are made of certain materials.1. Proper Container Selection: Use high-quality, inert containers (e.g., borosilicate glass or appropriate plastics). 2. Pre-treatment of Containers: Consider pre-treating containers with a solution of similar composition to saturate any active binding sites.

Data Presentation

Solubility of this compound in Water at Different Temperatures

The solubility of this compound in water is inversely proportional to the temperature. The following table summarizes the solubility at various temperatures.

Temperature (°C)Solubility (g / 100 mL of H₂O)
03.98[10]
103.3[10]
202.6[10]
302.32[10]

Experimental Protocols

Protocol 1: Preparation of a Stable this compound Stock Solution

Objective: To prepare a stable stock solution of this compound at a desired concentration.

Materials:

  • Gadolinium(III) sulfate octahydrate (Gd₂(SO₄)₃·8H₂O)

  • High-purity deionized water

  • Dilute sulfuric acid (e.g., 0.1 M)

  • Calibrated pH meter

  • Volumetric flasks and pipettes

  • Magnetic stirrer and stir bar

  • 0.22 µm sterile filter

Procedure:

  • Calculate the required mass: Determine the mass of gadolinium(III) sulfate octahydrate needed to achieve the desired molarity in the final volume.

  • Initial Dissolution: To a volumetric flask, add approximately 80% of the final volume of deionized water.

  • Acidification: While stirring, slowly add a small amount of dilute sulfuric acid to the water to bring the pH to between 3 and 4.

  • Dissolving the Salt: Slowly add the weighed this compound to the acidified water while continuously stirring.

  • Complete Dissolution: Continue stirring until the salt is completely dissolved. Gentle warming can be applied to aid dissolution, but be mindful that excessive heat will decrease solubility.

  • Final Volume and pH Check: Once dissolved and cooled to room temperature, add deionized water to reach the final volume mark. Re-check the pH and adjust if necessary with a few drops of dilute sulfuric acid.

  • Sterilization (Optional): If required for your application, sterile filter the solution through a 0.22 µm filter.

  • Storage: Store the solution in a tightly sealed, clean container at a constant, cool temperature, protected from light.

Protocol 2: Monitoring Solution Stability Over Time

Objective: To assess the stability of the this compound solution by monitoring for precipitation and changes in gadolinium concentration.

Procedure:

  • Prepare a stock solution: As described in Protocol 1.

  • Aliquoting: Aliquot the solution into several smaller, identical, sealed containers for time-point analysis.

  • Storage: Store the aliquots under the desired experimental conditions (e.g., room temperature, 4°C).

  • Visual Inspection: At regular intervals (e.g., daily, weekly), visually inspect the aliquots for any signs of precipitation or cloudiness.

  • pH Measurement: At each time point, measure the pH of one of the aliquots to check for any drift.

  • Concentration Analysis (Optional): If quantitative analysis is required, determine the gadolinium concentration at each time point using a suitable analytical technique such as Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or Atomic Absorption Spectroscopy (AAS).

  • Data Recording: Record all observations, including visual appearance, pH, and concentration measurements, to track the stability of the solution over time.

Visualizations

G cluster_pH Effect of pH on Gadolinium Speciation cluster_acidity Gd³⁺ (aq) Gd³⁺ (aq) Gd(OH)²⁺ Gd(OH)²⁺ Gd³⁺ (aq)->Gd(OH)²⁺ + OH⁻ Low pH (Acidic) Low pH (Acidic) Gd(OH)₂⁺ Gd(OH)₂⁺ Gd(OH)²⁺->Gd(OH)₂⁺ + OH⁻ Gd(OH)₃ (s) Precipitate Gd(OH)₃ (s) Precipitate Gd(OH)₂⁺->Gd(OH)₃ (s) Precipitate + OH⁻ High pH (Alkaline) High pH (Alkaline)

Caption: The effect of increasing pH on the speciation of gadolinium ions in an aqueous solution.

Troubleshooting_Workflow start Precipitate Observed in This compound Solution check_pH Check pH of the Solution start->check_pH is_acidic Is pH < 5? check_pH->is_acidic adjust_pH Adjust pH to 3-5 with dilute H₂SO₄ is_acidic->adjust_pH No check_temp Check Storage Temperature is_acidic->check_temp Yes end_resolved Issue Resolved adjust_pH->end_resolved is_high_temp Is Temperature > 25°C? check_temp->is_high_temp lower_temp Store at a lower, constant temperature is_high_temp->lower_temp Yes check_contaminants Suspect Contamination (e.g., Phosphates, Carbonates) is_high_temp->check_contaminants No lower_temp->end_resolved filter_solution Filter solution (0.22 µm) and use high-purity reagents check_contaminants->filter_solution filter_solution->end_resolved

Caption: A troubleshooting workflow for addressing precipitate formation in this compound solutions.

References

Technical Support Center: Optimizing Gadolinium Sulfate Concentration for Preclinical MRI

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of gadolinium sulfate concentration in preclinical Magnetic Resonance Imaging (MRI). This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide clear guidance for achieving optimal image contrast in your preclinical studies.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle of gadolinium-based contrast agents in MRI?

A1: Gadolinium-based contrast agents (GBCAs) are paramagnetic substances that enhance MRI images. The gadolinium ion (Gd³⁺) has seven unpaired electrons, which creates a strong magnetic moment.[1] When placed in the strong magnetic field of an MRI scanner, Gd³⁺ alters the local magnetic field and enhances the relaxation rates of nearby water protons. Specifically, it shortens the spin-lattice (T1) and spin-spin (T2) relaxation times of these protons.[1][2] In most applications, the shortening of T1 is the dominant effect, leading to a brighter signal (hyperintensity) on T1-weighted images in tissues where the contrast agent accumulates.[1]

Q2: What is relaxivity and why is it important for concentration optimization?

A2: Relaxivity (r1 and r2) is a measure of a contrast agent's efficiency in shortening the T1 and T2 relaxation times of water protons, respectively. It is defined as the change in the relaxation rate (1/T1 or 1/T2) per unit concentration of the contrast agent. The units of relaxivity are typically liters per millimole per second (L·mmol⁻¹·s⁻¹). A higher r1 relaxivity means the agent is more effective at enhancing the T1 signal at a given concentration. Understanding the relaxivity of your specific this compound formulation is crucial for determining the optimal concentration needed to achieve the desired contrast enhancement.

Q3: What is the difference between linear and macrocyclic gadolinium-based contrast agents?

A3: The main difference lies in the molecular structure of the chelating ligand that encapsulates the toxic Gd³⁺ ion.

  • Linear agents have an open-chain molecular structure. They are generally less stable and have a higher propensity to release free Gd³⁺ ions into the body.

  • Macrocyclic agents have a cage-like structure that more securely encloses the Gd³⁺ ion. They are more stable and less likely to release free gadolinium.

For preclinical research, especially in longitudinal studies, the choice of a stable macrocyclic agent is often preferred to minimize potential toxicity and long-term retention of gadolinium in tissues.

Q4: What are the safety concerns associated with gadolinium-based contrast agents?

A4: The primary safety concerns are:

  • Nephrogenic Systemic Fibrosis (NSF): A rare but serious condition primarily seen in patients with severe kidney disease, characterized by fibrosis of the skin and internal organs. This is more commonly associated with less stable, linear GBCAs.

  • Gadolinium Deposition: Trace amounts of gadolinium can be retained in the body, including the brain, bone, and other organs, even in subjects with normal renal function. The long-term clinical significance of this deposition is still under investigation. Using stable, macrocyclic agents and the lowest effective dose can help mitigate these risks.

Q5: What is a typical starting dose for this compound in preclinical animal models?

A5: A common starting dose for many preclinical applications is 0.1 mmol/kg of body weight.[2] However, the optimal dose can vary significantly depending on the animal model, the target tissue or organ, the specific MRI sequence used, and the field strength of the scanner. For certain applications or with high-relaxivity agents, a lower dose may be sufficient.[3][4] Conversely, for applications requiring very high contrast, a higher dose might be necessary. It is always recommended to perform a dose-optimization study for your specific experimental setup.

Troubleshooting Guide

Problem Possible Causes Recommended Solutions
Poor or no contrast enhancement 1. Insufficient Gadolinium Concentration: The dose administered was too low to produce a significant change in T1 relaxation time. 2. Incorrect Timing of Image Acquisition: For dynamic contrast-enhanced (DCE-MRI), the images were not acquired during the peak concentration of the contrast agent in the tissue of interest. 3. Suboptimal MRI Sequence Parameters: The pulse sequence (e.g., repetition time (TR), echo time (TE), flip angle) is not optimized for T1-weighting. 4. Issues with Contrast Agent Administration: Infiltration of the contrast agent outside the vein or an incomplete injection.1. Increase Gadolinium Dose: Perform a dose-escalation study to determine the optimal concentration for your application. 2. Optimize Acquisition Timing: For dynamic studies, perform a test bolus or use a timing sequence to determine the optimal delay between injection and image acquisition.[5] 3. Optimize MRI Protocol: Ensure you are using a T1-weighted sequence with appropriate parameters to maximize sensitivity to T1 changes. 4. Verify Injection Technique: Confirm proper placement of the catheter and ensure the full dose is administered intravenously.
Signal void or "black hole" artifact in the area of interest 1. Excessively High Gadolinium Concentration: At very high concentrations, the T2-shortening effect of gadolinium becomes dominant, leading to a rapid loss of signal (T2* decay) and a signal void on T1-weighted images.[1] 2. Susceptibility Artifacts: High concentrations of paramagnetic agents can create local magnetic field inhomogeneities, leading to signal loss, particularly with gradient-echo sequences.1. Reduce Gadolinium Concentration: Dilute the contrast agent or reduce the injected dose. Perform a serial dilution study to find the concentration that provides maximum positive contrast without causing signal voids. 2. Use Spin-Echo Sequences: Spin-echo sequences are less sensitive to susceptibility artifacts than gradient-echo sequences. 3. Adjust Imaging Parameters: Shorter echo times (TE) can help to mitigate signal loss due to T2* effects.
Inconsistent enhancement between animals or scans 1. Variability in Animal Physiology: Differences in cardiac output, renal clearance, and tissue perfusion between animals can affect the pharmacokinetics of the contrast agent. 2. Inconsistent Injection Rate or Volume: Variations in the administration of the contrast agent. 3. Animal Motion: Movement during the scan can lead to artifacts and inaccurate measurement of signal enhancement.1. Standardize Animal Handling: Ensure animals are of similar age and weight, and are properly anesthetized to maintain stable physiology. 2. Use a Syringe Pump: Employ a syringe pump for precise and consistent administration of the contrast agent. 3. Improve Animal Immobilization: Use appropriate animal holders and monitoring to minimize motion during the scan.
Difficulty differentiating enhancing tissue from surrounding bright signal (e.g., fat) 1. Poor Contrast-to-Noise Ratio (CNR): The difference in signal between the enhancing tissue and the background is not sufficient. 2. Chemical Shift Artifact: The resonance frequencies of fat and water are slightly different, which can cause misregistration of signals and obscure tissue boundaries.1. Use Fat Suppression Techniques: Employ fat saturation pulses in your MRI sequence to null the signal from fatty tissues. 2. Optimize Gadolinium Concentration for Maximum CNR: The optimal concentration for maximum signal-to-noise ratio (SNR) may not be the same as for maximum CNR. A careful dose-response study is needed.

Quantitative Data Summary

Table 1: Relaxivity of Common Gadolinium-Based Contrast Agents at 1.5 T in Plasma (37°C)

Contrast AgentTyper1 Relaxivity (L·mmol⁻¹·s⁻¹)r2 Relaxivity (L·mmol⁻¹·s⁻¹)
Gadoterate (Dotarem®)Macrocyclic~3.4 - 4.1~4.0 - 5.0
Gadobutrol (Gadavist®)Macrocyclic~4.1 - 5.0~5.0 - 6.0
Gadopentetate (Magnevist®)Linear~3.8 - 4.5~4.5 - 5.5
Gadobenate (MultiHance®)Linear~6.3 - 9.7~8.0 - 12.0

Note: Relaxivity values can vary depending on the magnetic field strength, temperature, and the medium in which they are measured.

Table 2: Recommended Starting Concentrations for Preclinical Applications

ApplicationAnimal ModelTypical this compound Concentration (mmol/kg)Key Considerations
Tumor Imaging Mouse, Rat0.05 - 0.2Dose depends on tumor vascularity and permeability. Dynamic contrast-enhanced (DCE-MRI) may require optimization of both dose and timing.
MR Angiography (MRA) Mouse, Rat0.1 - 0.3Higher concentrations may be needed to achieve sufficient signal in blood vessels, but risk of signal void at very high concentrations.[6]
Blood-Brain Barrier Disruption Mouse, Rat0.1 - 0.2Standard doses are often sufficient to detect leakage into the brain parenchyma.
Perfusion Imaging Mouse, Rat0.05 - 0.1Lower doses are often preferred to ensure a linear relationship between signal change and concentration.

Experimental Protocols

Protocol 1: Phantom Study for Relaxivity Measurement and Concentration Optimization

Objective: To determine the r1 and r2 relaxivities of a this compound solution and to identify the optimal concentration range for T1-weighted imaging.

Materials:

  • This compound solution of known stock concentration.

  • Distilled water or saline.

  • Agarose powder.

  • Conical tubes or other suitable phantom containers.

  • MRI scanner.

Methodology:

  • Prepare a serial dilution of the this compound solution. A typical range would be from 0.01 mM to 10 mM. Prepare at least 5-6 different concentrations. Also, prepare a control sample with no gadolinium.

  • Create the phantoms. For each concentration, mix the gadolinium solution with 1-2% agarose in water or saline to create a gel. This prevents motion artifacts. Heat the mixture until the agarose is dissolved, then pour it into the phantom tubes and allow it to solidify.

  • Position the phantoms in the MRI scanner. Arrange the tubes in a holder to ensure they are all within the imaging field of view.

  • Acquire T1 and T2 maps. Use appropriate pulse sequences to measure the T1 and T2 relaxation times for each phantom.

    • For T1 mapping, a spin-echo sequence with multiple TRs or an inversion-recovery sequence can be used.

    • For T2 mapping, a spin-echo sequence with multiple TEs is suitable.

  • Calculate relaxation rates. For each phantom, calculate the relaxation rates R1 = 1/T1 and R2 = 1/T2.

  • Plot relaxation rates versus concentration. Create two plots: R1 vs. concentration and R2 vs. concentration.

  • Determine relaxivity. Perform a linear regression on each plot. The slope of the R1 vs. concentration graph is the r1 relaxivity, and the slope of the R2 vs. concentration graph is the r2 relaxivity.

  • Assess T1-weighted signal intensity. Acquire a series of T1-weighted images of the phantoms. Plot the signal intensity as a function of gadolinium concentration to visually identify the concentration that provides the maximum signal and the point at which signal begins to decrease due to T2 effects.

Protocol 2: In Vivo Dose-Response Study in an Animal Model

Objective: To determine the optimal in vivo dose of this compound for enhancing a specific tissue or lesion in a preclinical animal model.

Materials:

  • Anesthetized animal model (e.g., mouse or rat).

  • This compound solution for injection.

  • Catheter for intravenous administration.

  • Syringe pump.

  • MRI scanner with animal monitoring equipment.

Methodology:

  • Animal Preparation: Anesthetize the animal and place a catheter in a suitable vein (e.g., tail vein). Position the animal securely in the MRI scanner.

  • Pre-contrast Imaging: Acquire baseline T1-weighted images of the region of interest before administering the contrast agent.

  • Dose Escalation:

    • Administer a low dose of this compound (e.g., 0.025 mmol/kg) via the catheter using a syringe pump for controlled injection.

    • Acquire post-contrast T1-weighted images at several time points after injection (e.g., 1, 5, 10, and 15 minutes).

    • Repeat the process with incrementally higher doses (e.g., 0.05, 0.1, 0.2 mmol/kg), allowing sufficient time between doses for clearance if performing on different days, or in a cumulative dose design if appropriate for the study.

  • Image Analysis:

    • Draw regions of interest (ROIs) on the target tissue and a reference tissue (e.g., muscle) on both pre- and post-contrast images.

    • Calculate the Signal-to-Noise Ratio (SNR) for the target tissue at each dose and time point.

    • Calculate the Contrast-to-Noise Ratio (CNR) between the target tissue and the reference tissue.

  • Determine Optimal Dose: Plot SNR and CNR as a function of gadolinium dose. The optimal dose will be the one that provides the best balance of high CNR without introducing significant artifacts.

Visualizations

Experimental_Workflow_for_Concentration_Optimization cluster_0 Phase 1: Phantom Study cluster_1 Phase 2: In Vivo Dose-Response Study P1 Prepare Serial Dilutions P2 Create Agarose Phantoms P1->P2 P3 Acquire T1 & T2 Maps P2->P3 P4 Calculate Relaxivity (r1, r2) P3->P4 P5 Identify Optimal Concentration Range P4->P5 A2 Administer Escalating Doses P5->A2 Inform Starting Doses A1 Animal Preparation & Pre-contrast Scan A1->A2 A3 Acquire Post-contrast T1w Images A2->A3 A4 ROI Analysis (SNR & CNR) A3->A4 A5 Determine Optimal In Vivo Dose A4->A5

Workflow for gadolinium concentration optimization.

Troubleshooting_Logic cluster_NoEnhancement No Enhancement cluster_SignalVoid Signal Void cluster_PoorContrast Poor Contrast Start Problem with Contrast Enhancement Q1 Is there any enhancement? Start->Q1 A1_Yes Yes Q1->A1_Yes Yes A1_No No Q1->A1_No No Q2 Is the enhancement a signal void? A1_Yes->Q2 S1 Increase Gadolinium Dose A1_No->S1 S2 Check Injection Site & Technique A1_No->S2 S3 Optimize MRI Sequence (T1-weighting) A1_No->S3 A2_Yes Yes Q2->A2_Yes Yes A2_No No Q2->A2_No No S4 Reduce Gadolinium Concentration A2_Yes->S4 S5 Use Spin-Echo Sequence A2_Yes->S5 S6 Decrease Echo Time (TE) A2_Yes->S6 S7 Optimize Dose for CNR A2_No->S7 S8 Use Fat Suppression A2_No->S8 S9 Check Image Acquisition Timing A2_No->S9

References

Technical Support Center: Gadolinium Nanoparticle Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for gadolinium nanoparticle synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors influencing the size and morphology of gadolinium nanoparticles during synthesis?

A1: The size and morphology of gadolinium nanoparticles (GdNPs) are highly sensitive to several experimental parameters. Key factors include the choice of gadolinium precursor, the type and concentration of capping agents or stabilizers, the reaction temperature and time, and the pH of the reaction medium.[1][2] For instance, in the polyol synthesis method, using different polyols like diethylene glycol (DEG) or triethylene glycol (TEG) can influence the final particle size.[3] Similarly, in hydrothermal synthesis, increasing the reaction temperature can lead to an increase in crystallite size.[4]

Q2: My gadolinium nanoparticles are aggregating. What are the common causes and how can I prevent this?

A2: Aggregation of gadolinium nanoparticles is a frequent issue, often leading to loss of desired properties and reduced stability in biological media.

  • Causes of Aggregation:

    • Inadequate Surface Coating: Bare nanoparticles have high surface energy and tend to agglomerate to minimize this energy.[5][6]

    • Inappropriate pH: The surface charge of nanoparticles is pH-dependent. At the isoelectric point, the net surface charge is zero, leading to aggregation due to the absence of electrostatic repulsion.[2][7]

    • High Ionic Strength: In solutions with high salt concentrations, the electrostatic double layer surrounding the nanoparticles can be compressed, reducing repulsive forces and causing aggregation.[7]

    • Improper Storage: Storing nanoparticles at inappropriate temperatures or in unsuitable solvents can lead to instability and aggregation over time.[7]

  • Prevention Strategies:

    • Use of Stabilizing Agents: Employing capping agents or stabilizers such as polyethylene glycol (PEG), polyvinylpyrrolidone (PVP), citric acid, or dextran can provide steric or electrostatic stabilization.[5][8]

    • pH Control: Maintaining the pH of the solution away from the isoelectric point of the nanoparticles ensures sufficient surface charge for electrostatic repulsion.[2][7]

    • Control of Ionic Strength: Use buffers with appropriate ionic strength to avoid charge shielding effects.[7]

    • Surface Functionalization: Modifying the nanoparticle surface with hydrophilic ligands can improve their stability in aqueous and biological media.[9]

Q3: How can I improve the biocompatibility and reduce the toxicity of my gadolinium nanoparticles?

A3: The primary toxicity concern with gadolinium-based contrast agents is the release of free Gd³⁺ ions, which are toxic to the body.[10] Encapsulating gadolinium within a nanoparticle structure significantly reduces this risk.

  • Strategies to Enhance Biocompatibility:

    • Stable Surface Coating: Applying a dense and stable hydrophilic coating (e.g., PEG, PAA) can prevent the leaching of Gd³⁺ ions and reduce non-specific interactions with biological components.[10]

    • Control of Particle Size: Ultrasmall nanoparticles (typically < 10 nm) are often preferred for biomedical applications as they can be more easily cleared from the body through renal excretion, reducing long-term accumulation and potential toxicity.[11]

    • Choice of Core Material: Gadolinium oxide (Gd₂O₃) nanoparticles are often used as they provide a stable core that encapsulates the gadolinium.[3]

    • Thorough Purification: Ensuring the removal of unreacted precursors and byproducts from the final nanoparticle suspension is crucial to minimize toxicity.

Q4: What are the common methods for synthesizing gadolinium nanoparticles?

A4: Several methods are commonly employed for the synthesis of gadolinium nanoparticles, each with its own advantages and challenges.

  • Polyol Method: This is a versatile and widely used method where a polyol (e.g., ethylene glycol, diethylene glycol) acts as both the solvent and a reducing agent at high temperatures. It allows for good control over particle size and can be adapted for one-pot synthesis with surface functionalization.[3][12][13]

  • Thermal Decomposition: This method involves the decomposition of an organometallic precursor (e.g., gadolinium oleate) in a high-boiling point organic solvent. It is effective for producing monodisperse nanoparticles with high crystallinity.[14][15]

  • Hydrothermal Synthesis: This technique utilizes high temperatures and pressures in an aqueous solution to crystallize the nanoparticles. It is a straightforward method for producing crystalline gadolinium oxide nanostructures.[4][16]

  • Co-precipitation: This involves the precipitation of gadolinium salts from a solution by changing the pH or adding a precipitating agent. It is a relatively simple and scalable method.

Troubleshooting Guides

This section provides solutions to common problems encountered during gadolinium nanoparticle synthesis.

Problem Possible Cause(s) Suggested Solution(s) Characterization Technique(s) for Diagnosis
Poor control over nanoparticle size (polydispersity) 1. Inconsistent reaction temperature. 2. Inefficient mixing of reagents. 3. Inappropriate concentration of precursors or capping agents. 4. pH fluctuations during synthesis.1. Use a temperature controller for precise heating. 2. Ensure vigorous and consistent stirring throughout the reaction. 3. Optimize the molar ratios of gadolinium precursor to the capping agent. 4. Use a buffer to maintain a stable pH.Dynamic Light Scattering (DLS), Transmission Electron Microscopy (TEM)
Low reaction yield 1. Incomplete reaction due to insufficient time or temperature. 2. Loss of product during purification steps (e.g., centrifugation, washing). 3. Precursor degradation.1. Increase the reaction time or temperature, monitoring the reaction progress. 2. Optimize centrifugation speed and time; use ultrafiltration as an alternative. 3. Ensure the purity and proper storage of precursor materials.Inductively Coupled Plasma Mass Spectrometry (ICP-MS) to quantify gadolinium content, Thermogravimetric Analysis (TGA)
Formation of aggregates instead of discrete nanoparticles 1. Insufficient amount of capping agent. 2. Reaction temperature is too high, leading to uncontrolled growth. 3. pH is near the isoelectric point. 4. High ionic strength of the reaction medium.1. Increase the concentration of the capping agent. 2. Lower the reaction temperature and/or reduce the reaction time. 3. Adjust the pH to be significantly higher or lower than the isoelectric point. 4. Use low ionic strength solvents or deionized water.DLS, TEM, Zeta Potential Measurement
Inconsistent batch-to-batch reproducibility 1. Variations in reagent quality or concentration. 2. Minor deviations in experimental parameters (temperature, time, stirring rate). 3. Contamination from glassware or environment.1. Use high-purity reagents from the same batch if possible. 2. Strictly adhere to the established protocol and accurately control all parameters. 3. Ensure all glassware is scrupulously clean and conduct the synthesis in a controlled environment.DLS, TEM, X-ray Diffraction (XRD), Fourier-Transform Infrared Spectroscopy (FTIR)
Difficulty in surface functionalization (ligand exchange) 1. The new ligand has a lower affinity for the nanoparticle surface than the original capping agent. 2. Steric hindrance preventing the new ligand from accessing the surface. 3. Inappropriate solvent for the ligand exchange reaction.1. Use a new ligand with a stronger binding affinity. 2. Employ smaller linker molecules or optimize the reaction conditions (e.g., temperature, pH) to facilitate the exchange. 3. Choose a solvent in which both the nanoparticles and the new ligand are stable and soluble.[17]FTIR, X-ray Photoelectron Spectroscopy (XPS), TGA

Experimental Protocols

Protocol 1: Polyol Synthesis of Gadolinium Oxide (Gd₂O₃) Nanoparticles

This protocol describes a common method for synthesizing Gd₂O₃ nanoparticles using a polyol as the solvent and stabilizing agent.[3][13]

Materials:

  • Gadolinium(III) chloride hexahydrate (GdCl₃·6H₂O)

  • Diethylene glycol (DEG)

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Deionized water

Procedure:

  • Dissolve a specific amount of GdCl₃·6H₂O in DEG in a three-neck flask equipped with a condenser and a magnetic stirrer.

  • Heat the mixture to a specific temperature (e.g., 180°C) under vigorous stirring.[3]

  • Separately, prepare a solution of NaOH in DEG.

  • Slowly inject the NaOH solution into the hot gadolinium precursor solution.

  • Maintain the reaction at the set temperature for a defined period (e.g., 4 hours) to allow for nanoparticle growth.[3]

  • Cool the reaction mixture to room temperature.

  • Add ethanol to precipitate the nanoparticles.

  • Collect the nanoparticles by centrifugation.

  • Wash the nanoparticles multiple times with a mixture of ethanol and water to remove any unreacted precursors and byproducts.

  • Dry the nanoparticles in a vacuum oven.

  • For characterization, the nanoparticles can be redispersed in deionized water.

Protocol 2: Thermal Decomposition Synthesis of Gadolinium-Doped Nanoparticles

This protocol outlines the synthesis of gadolinium-doped nanoparticles via thermal decomposition of oleate precursors.[15]

Materials:

  • Gadolinium(III) oleate

  • Manganese(II) oleate (for doping)

  • 1-octadecene (solvent)

  • Oleic acid (capping agent)

  • Ethanol

Procedure:

  • In a three-neck flask, mix gadolinium oleate, manganese oleate (if doping), oleic acid, and 1-octadecene.

  • Heat the mixture to a low temperature (e.g., 100°C) under vacuum for a period (e.g., 30 minutes) to remove water and oxygen.

  • Switch the atmosphere to an inert gas (e.g., nitrogen or argon).

  • Rapidly heat the solution to a high temperature (e.g., 280-300°C) and maintain it for a specific duration (e.g., 1-2 hours) to induce thermal decomposition and nanoparticle formation.[15]

  • Cool the reaction mixture to room temperature.

  • Add an excess of ethanol to precipitate the nanoparticles.

  • Separate the nanoparticles by centrifugation.

  • Wash the nanoparticles with ethanol several times.

  • Disperse the final product in a nonpolar solvent like hexane or toluene for storage.

Data Presentation

Table 1: Effect of Synthesis Parameters on Gadolinium Nanoparticle Size

Synthesis MethodPrecursorStabilizer/Capping AgentTemperature (°C)Time (h)Average Particle Size (nm)Reference
PolyolGdCl₃·6H₂ODiethylene Glycol (DEG)180418 (TEM), 50 (DLS)[3]
PolyolGdCl₃·6H₂OTriethylene Glycol (TEG)1804-[3]
HydrothermalGd(NO₃)₃·6H₂O-60-21[4]
HydrothermalGd(NO₃)₃·6H₂O-120--[4]
HydrothermalGd(NO₃)₃·6H₂O-180--[4]
HydrothermalGd(NO₃)₃·6H₂O-240-39[4]
Thermal DecompositionGd-oleateOleic Acid280-3001-2Varies with Gd doping[15]

Visualizations

Synthesis_Workflow General Workflow for Gadolinium Nanoparticle Synthesis cluster_prep Preparation cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization Precursors Select Gadolinium Precursor (e.g., GdCl₃, Gd(NO₃)₃) Reaction_Setup Set up Reaction Vessel (Three-neck flask) Precursors->Reaction_Setup Solvent Choose Solvent (e.g., Polyol, Organic Solvent) Solvent->Reaction_Setup Capping_Agent Select Capping Agent (e.g., PEG, Oleic Acid) Capping_Agent->Reaction_Setup Heating Heat to Reaction Temperature Reaction_Setup->Heating Mixing Inject Precursors/Reagents Heating->Mixing Growth Nanoparticle Nucleation & Growth Mixing->Growth Precipitation Precipitate Nanoparticles (e.g., with Ethanol) Growth->Precipitation Centrifugation Separate by Centrifugation Precipitation->Centrifugation Washing Wash to Remove Impurities Centrifugation->Washing Drying Dry the Nanoparticle Product Washing->Drying Size_Morphology Size & Morphology (TEM, DLS) Drying->Size_Morphology Crystal_Structure Crystal Structure (XRD) Drying->Crystal_Structure Surface_Chemistry Surface Chemistry (FTIR, XPS) Drying->Surface_Chemistry Gd_Content Gadolinium Content (ICP-MS) Drying->Gd_Content

Caption: General experimental workflow for gadolinium nanoparticle synthesis.

Troubleshooting_Logic Troubleshooting Logic for Nanoparticle Aggregation Problem Problem: Nanoparticle Aggregation Check_pH Is the pH far from the isoelectric point? Problem->Check_pH Check_Capping Is the capping agent concentration sufficient? Check_pH->Check_Capping Yes Adjust_pH Action: Adjust pH Check_pH->Adjust_pH No Check_Ionic Is the ionic strength of the medium low? Check_Capping->Check_Ionic Yes Increase_Capping Action: Increase capping agent concentration Check_Capping->Increase_Capping No Use_Low_Ionic Action: Use low ionic strength solvent Check_Ionic->Use_Low_Ionic No Solution Outcome: Stable, dispersed nanoparticles Check_Ionic->Solution Yes Adjust_pH->Solution Increase_Capping->Solution Use_Low_Ionic->Solution

Caption: Troubleshooting decision tree for nanoparticle aggregation issues.

References

Technical Support Center: Ion Exchange Chromatography for Gadolinium Salt Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing ion exchange chromatography for the purification of gadolinium salts.

Troubleshooting Guide

This guide addresses common issues encountered during the ion exchange purification of gadolinium salts.

ProblemPotential Cause(s)Suggested Solution(s)
Low Yield of Purified Gadolinium Salt Incomplete Elution: The eluent may not be strong enough to displace all the bound gadolinium ions from the resin.- Increase the concentration of the complexing agent in the eluent. - Adjust the pH of the eluent to optimize the complexation of gadolinium. - Decrease the flow rate during elution to allow for more complete exchange.
Precipitation of Gadolinium Salt on the Column: The concentration of the gadolinium salt in the sample or during elution may exceed its solubility.- Dilute the sample before loading. - Increase the flow rate during sample loading to minimize local concentration effects. - Ensure the pH of the buffers is within the solubility range of the gadolinium salt.
Gadolinium Breakthrough During Loading: The binding capacity of the column for gadolinium has been exceeded.- Reduce the amount of sample loaded onto the column. - Use a column with a larger volume or a resin with a higher binding capacity for gadolinium.[1]
Poor Separation of Gadolinium from Other Rare Earth Elements (e.g., Europium, Samarium) Suboptimal Elution Conditions: The elution gradient may be too steep, or the complexing agent may not provide sufficient selectivity.- Use a shallower elution gradient to improve resolution between closely eluting rare earth elements. - Optimize the concentration and pH of the complexing agent (e.g., α-hydroxyisobutyric acid) to maximize the difference in stability constants between gadolinium and impurity complexes.[2] - Consider using a different complexing agent with higher selectivity for the target separation.
Column Overloading: Too much sample has been loaded, leading to band broadening and overlapping peaks.- Decrease the amount of sample loaded onto the column.
Inappropriate Resin Selection: The resin may not have the required selectivity for the separation.- Select a resin with a smaller bead size for higher resolution. - Consider a different type of cation exchange resin.
Presence of Transition Metal Impurities (e.g., Iron, Nickel) in the Purified Product Ineffective Washing: The washing step after sample loading may not be sufficient to remove all unbound or weakly bound impurities.- Increase the volume of the wash buffer. - Include a low concentration of a complexing agent in the wash buffer to help remove weakly bound transition metals.
Co-elution with Gadolinium: Some transition metals may form complexes with the eluting agent and co-elute with gadolinium.- Adjust the pH of the eluent; the stability of transition metal complexes is often highly pH-dependent. - Consider a two-step purification process, with the first step specifically targeting the removal of transition metals.
High Backpressure During the Run Clogged Column Frit or Tubing: Particulate matter in the sample or buffers can block the flow path.- Filter all samples and buffers before use. - If backpressure is high, reverse the flow through the column at a low flow rate to dislodge particulates from the top frit.
Resin Bed Compaction: The resin beads have settled and compacted, increasing resistance to flow.- Repack the column.
Precipitation on the Column: As mentioned above, precipitation of the gadolinium salt can lead to high backpressure.- Refer to the solutions for "Precipitation of Gadolinium Salt on the Column".

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in commercial gadolinium salts?

A1: Commercial gadolinium salts typically contain other rare earth elements (REEs) as the primary impurities due to their similar chemical properties. Common REE impurities include terbium (Tb), europium (Eu), samarium (Sm), dysprosium (Dy), and lanthanum (La). Other potential impurities include transition metals like iron (Fe), nickel (Ni), and cobalt (Co), as well as alkali and alkaline earth metals. For applications in medical imaging, radioactive impurities such as decay products of uranium and thorium are also a concern.

Q2: Which type of ion exchange resin is best for gadolinium salt purification?

A2: Strong acid cation exchange resins are commonly used for the purification of gadolinium and other lanthanides.[3] Resins like Dowex 50W-X8 have shown a high adsorption capacity for Gd³⁺ ions, on the order of 228.50 mg/g.[1] The choice of resin will also depend on the specific impurities to be removed and the desired purity of the final product.

Q3: What are the key parameters to control during the ion exchange process?

A3: The most critical parameters to control are:

  • pH: The pH of the sample and buffers affects the charge of the gadolinium ions and their interaction with the resin, as well as the effectiveness of the complexing agents used for elution.

  • Eluent Composition: The type and concentration of the complexing agent (e.g., ammonium oxalate, α-hydroxyisobutyric acid) and the overall ionic strength of the eluent determine the selectivity and efficiency of the separation.

  • Flow Rate: The flow rate during sample loading, washing, and elution affects the binding, washing efficiency, and resolution of the separation.

  • Temperature: Temperature can influence the stability of the complexes and the kinetics of the ion exchange process.

Q4: How can I monitor the purity of my gadolinium salt during and after purification?

A4: Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) is a highly sensitive technique for determining the concentration of trace element impurities in purified gadolinium salts.[4][5] This method can be used to analyze fractions collected during elution to determine the separation efficiency and to assess the purity of the final product.

Q5: What is the principle behind using complexing agents for the elution of gadolinium?

A5: Complexing agents, such as α-hydroxyisobutyric acid (HIBA), form complexes with the lanthanide ions. The stability of these complexes varies slightly for each lanthanide. During elution, the lanthanides that form more stable complexes with the agent will spend more time in the mobile phase and elute from the column earlier. Conversely, those that form less stable complexes will have a stronger affinity for the cation exchange resin and elute later. This difference in complex stability allows for the separation of individual lanthanide elements.[2]

Experimental Protocols

Protocol 1: Purification of Ammonium Gadolinium Disulphate using a Strong Acid Cation Exchange Resin

This protocol outlines a general procedure for the removal of common metallic impurities, including other REEs, from an ammonium gadolinium disulphate salt.

1. Resin Preparation:

  • Pack a chromatography column with a strong acid cation exchange resin (e.g., Dowex 50W-X8).
  • Wash the resin with 2-3 M HCl to convert it to the H⁺ form.
  • Rinse the resin thoroughly with deionized water until the eluate is neutral.

2. Solution Preparation:

  • Dissolve the crude ammonium gadolinium disulphate in deionized water.
  • Adjust the pH of the solution to between 3.0 and 4.0. This pH is optimal for gadolinium sorption while minimizing competition from H⁺ ions.

3. Loading:

  • Pass the prepared gadolinium salt solution through the equilibrated column at a slow and controlled flow rate to allow for the binding of Gd³⁺ and other cations to the resin.

4. Elution (Separation):

  • Elute the bound ions using a suitable complexing agent. A gradient elution with an agent like ammonium oxalate or a specific acid concentration can be effective for separating REEs. The separation is based on the small differences in affinity that various REE ions have for the resin in the presence of the complexing agent.

5. Collection and Precipitation:

  • Collect the fractions containing the purified gadolinium.
  • Precipitate the gadolinium from the eluate, for example, as gadolinium oxalate by adding ammonium oxalate.

6. Conversion:

  • Filter and wash the gadolinium oxalate precipitate.
  • Calcine (heat) the precipitate to form high-purity gadolinium oxide (Gd₂O₃), which can then be converted to the desired gadolinium salt.

Visualizations

experimental_workflow cluster_prep Preparation cluster_process Chromatography Process cluster_post Post-Purification resin_prep Resin Preparation (e.g., Dowex 50W-X8 in H+ form) loading Sample Loading resin_prep->loading sample_prep Sample Preparation (Dissolve Gd Salt, Adjust pH) sample_prep->loading washing Washing (Remove unbound impurities) loading->washing elution Elution (Gradient with complexing agent) washing->elution collection Fraction Collection elution->collection analysis Purity Analysis (e.g., ICP-MS) collection->analysis precipitation Precipitation (e.g., as Gadolinium Oxalate) collection->precipitation conversion Conversion to Final Product precipitation->conversion

Caption: Experimental workflow for gadolinium salt purification.

troubleshooting_tree cluster_yield Low Yield cluster_purity Poor Purity cluster_pressure High Backpressure start Problem Encountered incomplete_elution Incomplete Elution? start->incomplete_elution precipitation Precipitation on Column? start->precipitation breakthrough Breakthrough during Loading? start->breakthrough poor_separation Poor REE Separation? start->poor_separation transition_metals Transition Metal Contamination? start->transition_metals clogging Clogged Frit/Tubing? start->clogging compaction Resin Bed Compaction? start->compaction solution1 Increase Eluent Strength or Decrease Flow Rate incomplete_elution->solution1 Yes solution2 Dilute Sample or Adjust Buffer pH precipitation->solution2 Yes solution3 Reduce Sample Load or Use Larger Column breakthrough->solution3 Yes solution4 Use Shallower Gradient or Optimize Complexing Agent poor_separation->solution4 Yes solution5 Increase Wash Volume or Adjust Eluent pH transition_metals->solution5 Yes solution6 Filter Sample/Buffers or Reverse Flow to Clean clogging->solution6 Yes solution7 Repack Column compaction->solution7 Yes

Caption: Troubleshooting decision tree for common issues.

separation_principle cluster_mobile_phase Mobile Phase resin {Cation Exchange Resin (Solid Phase)|-SO3- H+} Gd_complex [Gd-L]³⁺ resin->Gd_complex Gd³⁺ has lower affinity for L, elutes later Eu_complex [Eu-L]³⁺ resin->Eu_complex Eu³⁺ has higher affinity for L, elutes earlier Gd_ion Gd³⁺ Gd_ion->resin Binds to Resin Gd_ion->Gd_complex Eu_ion Eu³⁺ Eu_ion->resin Binds to Resin Eu_ion->Eu_complex complexing_agent Complexing Agent (L) complexing_agent->Gd_complex complexing_agent->Eu_complex elution_order Elution Order first_eluted Europium (more stable complex) elution_order->first_eluted second_eluted Gadolinium (less stable complex) first_eluted->second_eluted

Caption: Principle of separation using a complexing agent.

References

troubleshooting gadolinium sulfate solution color change

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with gadolinium sulfate solutions.

Troubleshooting Guide: Color Change in this compound Solutions

Issue: My this compound solution, which should be colorless, has developed a yellow tint.

Possible Causes and Solutions:

A color change in a this compound solution is a primary indicator of contamination or solution instability. Pure gadolinium(III) ions in an aqueous solution are colorless. The appearance of a yellow color suggests the presence of impurities, most commonly trace metals or organic contaminants.

Initial Troubleshooting Steps:

  • Visual Inspection: Carefully observe the solution. Is there any precipitate? Is the color uniform?

  • Check Reagent Purity: Verify the purity of the this compound salt and the solvent (e.g., deionized water) used to prepare the solution. Commercially available high-purity this compound should specify impurity levels.

  • Review Preparation Protocol: Ensure that the solution was prepared using appropriate techniques to minimize contamination, such as using acid-washed glassware and high-purity starting materials.

Troubleshooting Workflow

troubleshooting_workflow Troubleshooting this compound Solution Color Change start Color Change Observed (Yellow Tint) check_purity Verify Purity of This compound & Solvent start->check_purity review_protocol Review Solution Preparation Protocol start->review_protocol uv_vis_analysis Perform UV-Vis Spectrophotometry check_purity->uv_vis_analysis review_protocol->uv_vis_analysis no_absorption No Significant Absorption in Visible Range uv_vis_analysis->no_absorption No absorption_detected Absorption Detected in Visible Range uv_vis_analysis->absorption_detected Yes organic_analysis Consider Organic Contamination Analysis no_absorption->organic_analysis icp_ms_analysis Perform ICP-MS Analysis for Trace Metals absorption_detected->icp_ms_analysis iron_test Perform Specific Colorimetric Test for Iron (Fe³⁺) absorption_detected->iron_test reprepare_solution Re-prepare Solution with High-Purity Reagents icp_ms_analysis->reprepare_solution purify_gd Purify Gadolinium Salt icp_ms_analysis->purify_gd If Impurities Persist iron_test->reprepare_solution organic_analysis->reprepare_solution end Solution is Colorless reprepare_solution->end purify_gd->reprepare_solution

Caption: Troubleshooting workflow for this compound solution color change.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound solution yellow?

A1: Pure this compound solutions are colorless. A yellow color is typically caused by impurities. The most common culprits are trace amounts of other metal ions, particularly iron (Fe³⁺), or the presence of organic contaminants.

Q2: How can I prevent my this compound solution from changing color?

A2: To maintain a colorless solution, it is crucial to:

  • Use high-purity this compound (≥99.99% trace metals basis).

  • Use high-purity water (Type I or equivalent).

  • Utilize scrupulously clean, acid-washed glassware.

  • Store the solution in a tightly sealed container to prevent contamination and solvent evaporation.

  • Maintain a slightly acidic pH (e.g., 3-5) to prevent the hydrolysis of gadolinium ions, which can lead to the formation of precipitates.

Q3: Can the pH of the solution affect its color?

A3: While pH itself does not directly impart color to a pure this compound solution, it can influence stability. An increase in pH can lead to the formation of gadolinium hydroxide precipitates. If colored impurities are present, changes in pH can alter their chemical form and, consequently, their color.

Q4: What are the acceptable limits for impurities in high-purity this compound?

A4: For applications requiring high purity, such as in pharmaceutical development or advanced materials research, the concentration of trace metal impurities should be minimized. The following table provides typical acceptable limits for trace metal impurities in high-purity this compound.

ImpuritySymbolTypical Acceptable Limit (ppm)
IronFe< 10
CalciumCa< 20
CopperCu< 5
NickelNi< 5
Other Rare EarthsRE< 100 (total)

Note: These values are indicative and may vary depending on the specific application.

Experimental Protocols

Protocol 1: Preparation of High-Purity this compound Solution

This protocol describes the laboratory-scale preparation of a high-purity this compound solution from gadolinium oxide.

Materials:

  • Gadolinium(III) oxide (Gd₂O₃), 99.99% purity

  • Sulfuric acid (H₂SO₄), ultra-pure grade

  • High-purity, deionized water (Type I)

  • Acid-washed glassware (beakers, volumetric flasks, graduated cylinders)

  • Magnetic stirrer and stir bar

  • pH meter

Procedure:

  • Safety Precautions: Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Work in a well-ventilated fume hood.

  • Calculate Stoichiometry: Determine the required amounts of gadolinium oxide and sulfuric acid based on the desired final concentration and volume of the this compound solution. The balanced chemical equation is: Gd₂O₃ + 3H₂SO₄ → Gd₂(SO₄)₃ + 3H₂O

  • Dissolution: a. Weigh the calculated amount of gadolinium oxide and transfer it to a clean beaker. b. Add a portion of the high-purity water to create a slurry. c. Place the beaker on a magnetic stirrer and begin stirring. d. Slowly and carefully add the stoichiometric amount of concentrated sulfuric acid to the slurry. The reaction is exothermic.

  • Heating and Digestion: a. Gently heat the solution to between 60-80°C to facilitate the complete dissolution of the gadolinium oxide. b. Continue stirring until the solution becomes clear. This may take several hours.

  • pH Adjustment: a. Allow the solution to cool to room temperature. b. Measure the pH of the solution. If necessary, adjust the pH to a slightly acidic range (3-5) using dilute sulfuric acid or a high-purity dilute base (e.g., ammonium hydroxide), adding dropwise while monitoring the pH.

  • Final Volume Adjustment: a. Quantitatively transfer the cooled solution to a volumetric flask. b. Add high-purity water to the mark to achieve the final desired volume and concentration.

  • Filtration (Optional): If any particulate matter is visible, filter the solution through a 0.22 µm syringe filter into a clean storage bottle.

  • Storage: Store the solution in a tightly capped, clean container at a constant, controlled temperature.

Protocol 2: UV-Vis Spectrophotometric Analysis for Colored Impurities

This protocol outlines a general procedure to detect the presence of colored impurities in a this compound solution.

Instrumentation:

  • UV-Vis Spectrophotometer

Procedure:

  • Instrument Setup: Turn on the spectrophotometer and allow it to warm up according to the manufacturer's instructions.

  • Blank Measurement: a. Fill a clean cuvette with the same high-purity water used to prepare the this compound solution. b. Place the cuvette in the spectrophotometer and record a baseline spectrum across the visible range (typically 380-780 nm).

  • Sample Measurement: a. Rinse the cuvette with a small amount of the this compound solution to be tested, then fill the cuvette with the sample solution. b. Place the sample cuvette in the spectrophotometer and acquire the absorbance spectrum over the same visible range.

  • Data Analysis: a. Examine the resulting spectrum. A pure, colorless this compound solution should exhibit no significant absorbance peaks in the visible region. b. The presence of absorbance peaks indicates the presence of colored impurities. The wavelength of maximum absorbance (λmax) can provide clues to the identity of the contaminant. For example, the presence of Fe³⁺ ions can lead to absorbance in the blue to violet region, resulting in a yellow appearance.

Protocol 3: Colorimetric Determination of Iron (Fe³⁺) Contamination

This protocol provides a method for the semi-quantitative determination of iron contamination using the phenanthroline method.[1][2]

Materials:

  • Hydroxylamine hydrochloride solution (10% w/v)

  • 1,10-Phenanthroline solution (0.1% w/v in ethanol)

  • Sodium acetate buffer solution (pH ~4.5)

  • Iron standard solution (e.g., 1000 ppm)

  • UV-Vis Spectrophotometer

Procedure:

  • Preparation of Standard Curve: a. Prepare a series of iron standards of known concentrations by diluting the stock iron standard solution. b. To a set of volumetric flasks, add an aliquot of each standard. c. To each flask, add 1 mL of hydroxylamine hydrochloride solution to reduce any Fe³⁺ to Fe²⁺. d. Add 2 mL of the 1,10-phenanthroline solution. A red-orange color will develop. e. Add 8 mL of the sodium acetate buffer solution and dilute to the mark with deionized water. f. Measure the absorbance of each standard at the λmax of the iron-phenanthroline complex (around 510 nm). g. Plot a calibration curve of absorbance versus iron concentration.

  • Sample Analysis: a. Take a known volume of the this compound solution. b. Follow the same procedure as for the standards (steps 1c-1e). c. Measure the absorbance of the sample at 510 nm.

  • Calculation: a. Use the absorbance of the sample and the standard curve to determine the concentration of iron in the this compound solution.

Signaling Pathway and Logical Relationship Diagrams

solution_stability_factors Factors Affecting this compound Solution Stability solution This compound Solution pH pH hydrolysis Hydrolysis (Precipitate Formation) pH->hydrolysis High pH temperature Temperature solubility Decreased Solubility (Precipitation) temperature->solubility Changes concentration Concentration concentration->solubility Supersaturation contamination Contamination color_change Color Change contamination->color_change insoluble_salts Formation of Insoluble Salts contamination->insoluble_salts hydrolysis->solution solubility->solution color_change->solution insoluble_salts->solution

References

Validation & Comparative

A Comparative Analysis of Gadolinium Sulfate and Gadolinium Chelates for Magnetic Resonance Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of magnetic resonance imaging (MRI), contrast agents are pivotal for enhancing the visualization of tissues and pathologies. Gadolinium-based contrast agents (GBCAs) have long been the cornerstone of contrast-enhanced MRI due to the potent paramagnetic properties of the gadolinium (III) ion (Gd³⁺). However, the choice of gadolinium formulation is critical, as the free gadolinium ion, typically administered in salt forms like gadolinium sulfate, is highly toxic. This guide provides an objective comparison of this compound (representing the free Gd³⁺ ion) and gadolinium chelates, supported by experimental data, to inform research and development in this field.

Executive Summary

The use of unchelated this compound as an MRI contrast agent is precluded by its significant toxicity. The free Gd³⁺ ion interferes with vital biological processes, notably those dependent on calcium, due to their similar ionic radii.[1] Chelation of the Gd³⁺ ion within an organic ligand is the fundamental strategy to mitigate this toxicity while preserving its paramagnetic properties essential for MRI contrast enhancement.[1][2][3]

Gadolinium chelates are broadly categorized into two structural classes: linear and macrocyclic. Experimental evidence consistently demonstrates that macrocyclic chelates offer superior stability, leading to a significantly lower propensity for in vivo release of the toxic Gd³⁺ ion compared to their linear counterparts.[2][4][5] This difference in stability is a critical factor in the long-term safety profile of GBCAs, with less stable linear agents being associated with a higher risk of gadolinium retention in tissues such as the brain, bone, and skin.[6][7]

Performance Comparison: this compound vs. Gadolinium Chelates

The performance of a contrast agent is a balance between its efficacy in enhancing the MRI signal (relaxivity) and its safety profile (toxicity and stability).

Quantitative Data Summary

The following tables summarize key quantitative data comparing free gadolinium (represented by gadolinium salts like this compound/chloride) with various clinically relevant gadolinium chelates.

Table 1: Comparative Toxicity

Compound TypeCompoundLD50 (mmol/kg, intravenous in mice)In Vitro Cytotoxicity (IC50)
Unchelated Gadolinium Gadolinium Chloride (GdCl₃)~0.343.4 µM to 340.5 µM (in human kidney cells)[8][9]
Linear Chelates Gadodiamide (Omniscan®)Not specified in retrieved results38.9 mM (in rat skin fibroblasts)[10]
Gadobenate (MultiHance®)Not specified in retrieved results4.9 mM (in rat skin fibroblasts)[10]
Macrocyclic Chelates Gadoteridol (ProHance®)Not specified in retrieved results>100 mM (in rat skin fibroblasts)[10]

Note: Direct LD50 values for all chelated agents were not available in the search results, but the trend of significantly lower toxicity compared to free gadolinium is well-established.

Table 2: Physicochemical Properties and Relaxivity

Chelate NameStructureThermodynamic Stability (log Ktherm)Kinetic Stability (t1/2 in acid)r1 Relaxivity (mM⁻¹s⁻¹, 1.5T, plasma, 37°C)
Linear Chelates
Gadopentetate (Magnevist®)Linear, Ionic22.1-~4.1
Gadodiamide (Omniscan®)Linear, Non-ionic16.935 seconds (pH 1)[4]~4.0
Gadobenate (MultiHance®)Linear, Ionic22.6-~6.5
Macrocyclic Chelates
Gadoterate (Dotarem®)Macrocyclic, Ionic25.6~1 month (pH 1)[4]~3.5
Gadobutrol (Gadavist®)Macrocyclic, Non-ionic21.8-~4.8
Gadoteridol (ProHance®)Macrocyclic, Non-ionic23.83.9 hours[4]~3.8

Data compiled from multiple sources.[4][5][11][12][13][14] Relaxivity values can vary based on experimental conditions.

Experimental Methodologies

Detailed and standardized experimental protocols are crucial for the evaluation and comparison of MRI contrast agents. Below are outlines of key experimental procedures.

In Vitro Relaxivity Measurement

Objective: To determine the T1 and T2 relaxivity of a contrast agent.

Protocol:

  • Sample Preparation: Prepare a series of dilutions of the contrast agent in a relevant medium (e.g., deionized water, saline, or plasma) at various concentrations (e.g., 0.1, 0.25, 0.5, 0.75, and 1.0 mM). A sample of the medium without the contrast agent serves as a control.

  • MRI Acquisition: Place the samples in a phantom and perform MRI using a clinical or preclinical scanner.

  • T1 Measurement: Acquire data using an inversion recovery spin-echo pulse sequence with multiple inversion times (TI).

  • T2 Measurement: Acquire data using a multi-echo spin-echo pulse sequence with multiple echo times (TE).

  • Data Analysis:

    • Calculate the T1 and T2 relaxation times for each sample by fitting the signal intensity data to the appropriate exponential recovery or decay equations.

    • Convert the relaxation times (T1, T2) to relaxation rates (R1 = 1/T1, R2 = 1/T2).

    • Plot the relaxation rates (R1 and R2) against the concentration of the contrast agent.

    • The slope of the linear regression of this plot represents the relaxivity (r1 or r2) in units of mM⁻¹s⁻¹.[14][15]

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To assess the effect of the gadolinium compound on cell viability.

Protocol:

  • Cell Culture: Plate cells (e.g., fibroblasts, renal tubular cells) in a 96-well plate at a predetermined density and incubate for 24 hours to allow for attachment.

  • Treatment: Expose the cells to various concentrations of the gadolinium compound (e.g., gadolinium chloride for free Gd³⁺ or a gadolinium chelate) for a specified duration (e.g., 24, 48, or 72 hours). Include untreated cells as a control.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours. Viable cells with active mitochondria will reduce the MTT to formazan, forming purple crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. The IC50 value (the concentration at which 50% of cell viability is inhibited) can be determined from the dose-response curve.[10][16]

In Vivo MRI in Animal Models

Objective: To evaluate the contrast enhancement and pharmacokinetics of a contrast agent in a living organism.

Protocol:

  • Animal Model: Use a suitable animal model (e.g., mouse or rat), which may include a disease model such as a tumor xenograft.

  • Baseline Imaging: Anesthetize the animal and acquire pre-contrast T1-weighted MR images of the region of interest.

  • Contrast Agent Administration: Administer the contrast agent intravenously, typically via the tail vein or retro-orbital sinus, at a specified dose.[17]

  • Dynamic Imaging: Immediately following administration, acquire a series of T1-weighted images over time (dynamic contrast-enhanced MRI, DCE-MRI) to monitor the influx and efflux of the contrast agent in the tissue.[17][18]

  • Post-Contrast Imaging: Acquire static T1-weighted images at various time points post-injection (e.g., 5, 15, 30, and 60 minutes) to assess peak enhancement and washout.

  • Data Analysis:

    • Measure the signal intensity in the region of interest before and after contrast administration.

    • Calculate the contrast enhancement ratio or percentage.

    • For DCE-MRI, pharmacokinetic models can be applied to the dynamic data to estimate parameters such as tissue perfusion, vascular permeability, and the volume of the extracellular extravascular space.[18]

Visualizing Mechanisms and Workflows

Gadolinium-Induced Cellular Toxicity Pathway

Free gadolinium ions can trigger multiple downstream cellular stress pathways, leading to cytotoxicity.

gadolinium_toxicity_pathway Gd3 Free Gd³⁺ Ca_channels Ca²⁺ Channels & Signaling Gd3->Ca_channels Interference Mitochondria Mitochondrial Dysfunction Gd3->Mitochondria Disruption Inflammation Inflammatory Pathways Gd3->Inflammation Activation ROS Reactive Oxygen Species (ROS) Mitochondria->ROS ↑ Generation Apoptosis Apoptosis Mitochondria->Apoptosis ROS->Apoptosis Fibrosis Fibrosis Inflammation->Fibrosis Necrosis Necrosis Apoptosis->Necrosis

Caption: Simplified signaling cascade of free gadolinium-induced cellular toxicity.

Experimental Workflow for MRI Contrast Agent Evaluation

The development and validation of a new MRI contrast agent follows a multi-stage process from initial chemical synthesis to preclinical in vivo testing.

experimental_workflow cluster_invitro cluster_invivo synthesis Synthesis & Characterization in_vitro In Vitro Testing synthesis->in_vitro relaxivity Relaxivity Measurement in_vitro->relaxivity cytotoxicity Cytotoxicity Assays in_vitro->cytotoxicity stability Stability Studies in_vitro->stability in_vivo In Vivo Preclinical Studies in_vitro->in_vivo mri Animal Model MRI (Efficacy & Pharmacokinetics) in_vivo->mri biodistribution Biodistribution & Toxicity in_vivo->biodistribution clinical Clinical Trials in_vivo->clinical

Caption: Standard workflow for the evaluation of novel MRI contrast agents.

Conclusion

The comparison between this compound and gadolinium chelates for MRI applications is stark. The unchelated gadolinium ion is highly toxic and unsuitable for clinical use. Gadolinium chelates, particularly those with a macrocyclic structure, provide a much safer alternative by sequestering the toxic ion. The choice of chelate involves a trade-off between stability, relaxivity, and pharmacokinetic properties. For researchers and drug development professionals, the focus remains on developing new chelates with even higher stability and improved relaxivity to further enhance the safety and efficacy of contrast-enhanced MRI. This guide underscores the importance of rigorous, multi-faceted experimental evaluation in the development of next-generation contrast agents.

References

A Comparative Analysis of Linear vs. Macrocyclic Gadolinium-Based Contrast Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Gadolinium-based contrast agents (GBCAs) are essential tools in magnetic resonance imaging (MRI), enhancing the visualization of tissues and pathologies. However, concerns regarding the long-term safety and in vivo stability of these agents have led to a critical evaluation of their chemical structures. GBCAs are broadly classified into two categories: linear and macrocyclic, based on the molecular structure of the chelating ligand that encapsulates the gadolinium ion (Gd³⁺). This guide provides an objective comparison of these two classes of contrast agents, supported by experimental data, to inform research and development in this field.

The primary difference between linear and macrocyclic GBCAs lies in their kinetic and thermodynamic stability. Macrocyclic agents encase the gadolinium ion in a pre-organized, cage-like structure, which generally results in higher stability and a lower propensity for gadolinium release.[1][2] Linear agents, in contrast, have a more flexible, open-chain structure that wraps around the gadolinium ion, making them more susceptible to dissociation and transmetallation with endogenous ions like zinc and copper.[3][4] This fundamental structural difference has significant implications for their safety profiles, particularly concerning gadolinium deposition in tissues such as the brain, bone, and skin.[5][6]

Quantitative Comparison of Gadolinium Retention

Numerous preclinical and clinical studies have demonstrated significantly higher gadolinium retention in tissues following the administration of linear GBCAs compared to macrocyclic agents. This retained gadolinium can persist for extended periods, raising concerns about potential long-term health effects. The following tables summarize key quantitative findings from experimental studies.

Table 1: Gadolinium Concentration in Rat Brain Tissue After Repeated Administration

GBC A TypeAgentMean Gadolinium Concentration in Cerebellum (nmol/g) after 1 yearReference
Linear Gadodiamide3.38[4]
Gadopentetate dimeglumine2.13[4]
Gadobenate dimeglumine1.91[4]
Macrocyclic Gadobutrol0.08[4]
Gadoterate meglumine0.04[4]
Gadoteridol0.07[4]

Table 2: Comparison of Gadolinium Retention in Human Cadaver Tissues

GBC A TypeAgentMedian Retention Higher than Macrocyclic (Gadoteridol)TissueReference
Linear Gadobenate dimeglumine3.0 - 6.5 timesBrain[7]
4.4 timesBone[7]
2.9 timesSkin[7]

Experimental Protocols

To ensure the reproducibility and critical evaluation of these findings, detailed experimental methodologies are crucial. Below are representative protocols for key experiments cited in the comparison of linear and macrocyclic GBCAs.

Protocol 1: Quantification of Gadolinium in Brain Tissue using ICP-MS

This protocol outlines the general procedure for measuring gadolinium concentrations in brain tissue samples.

1. Sample Preparation:

  • Brain tissue is harvested from experimental animals at predetermined time points following GBCA administration.
  • The tissue is accurately weighed and then typically digested using a mixture of nitric acid and hydrogen peroxide in a microwave digestion system. This process breaks down the organic matrix, leaving the inorganic elements, including gadolinium, in solution.
  • The digested sample is then diluted with deionized water to a known volume to bring the gadolinium concentration within the calibrated range of the instrument.

2. Instrumentation and Analysis:

  • An Inductively Coupled Plasma Mass Spectrometer (ICP-MS) is used for the quantitative analysis.
  • The instrument is calibrated using a series of gadolinium standards of known concentrations to generate a calibration curve.
  • The prepared samples are introduced into the ICP-MS, where they are nebulized and ionized in a high-temperature argon plasma.
  • The mass spectrometer separates the ions based on their mass-to-charge ratio, and the detector measures the intensity of the gadolinium signal.

3. Data Analysis and Quality Control:

  • The gadolinium concentration in the original tissue sample is calculated based on the measured concentration in the diluted solution, the dilution factor, and the initial tissue weight. Results are typically expressed in µg/g or nmol/g of tissue.
  • Quality control measures include the analysis of blank samples to check for contamination and certified reference materials to ensure the accuracy of the measurements.

Protocol 2: MRI Assessment of Gadolinium Deposition in a Rat Model

This protocol describes a typical experimental workflow for evaluating gadolinium deposition in the rat brain using MRI.

1. Animal Model and GBCA Administration:

  • Sprague-Dawley or Wistar rats are commonly used as the animal model.
  • Animals are divided into groups, with each group receiving a specific linear or macrocyclic GBCA, or saline as a control.
  • The GBCAs are administered intravenously, typically via the tail vein. The dosing regimen can vary, involving single or multiple injections over a defined period to simulate clinical scenarios.

2. MRI Acquisition:

  • MRI scans are performed at baseline (before GBCA administration) and at various time points after the final injection.
  • Animals are anesthetized during the imaging procedure to prevent motion artifacts.
  • A high-field MRI scanner (e.g., 7T or 9.4T) is used to acquire high-resolution T1-weighted images of the brain. Key imaging parameters to be recorded include:
  • Repetition Time (TR)
  • Echo Time (TE)
  • Flip Angle
  • Field of View (FOV)
  • Matrix Size
  • Slice Thickness

3. Image Analysis:

  • The signal intensity (SI) of specific brain regions, such as the deep cerebellar nuclei (DCN) and globus pallidus, is measured on the T1-weighted images.
  • The SI of a reference region (e.g., brainstem or cortex) is also measured to calculate a signal intensity ratio (e.g., DCN-to-brainstem SI ratio). This normalization helps to minimize variability between scans.
  • Changes in the SI ratio over time are analyzed to assess the extent of gadolinium deposition, as gadolinium shortens the T1 relaxation time, leading to an increase in signal intensity on T1-weighted images.

Visualizing the Differences: Structure, Dissociation, and Experimental Workflow

The following diagrams, created using the DOT language, provide a visual representation of the key concepts discussed in this guide.

GBCAs cluster_linear Linear GBCA cluster_macrocyclic Macrocyclic GBCA linear_structure Flexible, open-chain ligand Gd_linear Gd³⁺ linear_structure->Gd_linear Wraps around macrocyclic_structure Pre-organized, cage-like ligand Gd_macrocyclic Gd³⁺ macrocyclic_structure->Gd_macrocyclic Encapsulates

Caption: Chemical structures of linear and macrocyclic GBCAs.

Dissociation cluster_linear Linear GBCA Dissociation cluster_macrocyclic Macrocyclic GBCA Stability Linear_GBCA Linear Chelate Unwrapping Unwrapping of Ligand Linear_GBCA->Unwrapping Gd_release_linear Gd³⁺ Release Unwrapping->Gd_release_linear Transmetallation Transmetallation (e.g., with Zn²⁺) Unwrapping->Transmetallation Macrocyclic_GBCA Macrocyclic Chelate Stable_Complex Stable Complex (Minimal Gd³⁺ Release) Macrocyclic_GBCA->Stable_Complex

Caption: Dissociation pathways of linear vs. macrocyclic GBCAs.

ExperimentalWorkflow start Animal Model Selection (e.g., Rats) gbca_admin GBCA Administration (Linear vs. Macrocyclic vs. Saline) start->gbca_admin mri_scan MRI Scanning (T1-weighted imaging) gbca_admin->mri_scan tissue_harvest Tissue Harvesting (Brain, Bone, etc.) mri_scan->tissue_harvest data_analysis Data Analysis and Comparison mri_scan->data_analysis icpms Gadolinium Quantification (ICP-MS) tissue_harvest->icpms icpms->data_analysis conclusion Conclusion on Retention and Safety data_analysis->conclusion

Caption: Experimental workflow for comparing GBCAs.

Conclusion

The available experimental evidence strongly indicates that macrocyclic gadolinium-based contrast agents exhibit greater in vivo stability and result in significantly lower gadolinium retention in tissues compared to their linear counterparts. This difference is primarily attributed to the rigid, cage-like structure of macrocyclic chelates, which more effectively prevents the release of the toxic free gadolinium ion. For researchers and professionals in drug development, these findings underscore the importance of ligand structure in the design of safer and more effective MRI contrast agents. Future research should continue to focus on developing novel chelating agents with even higher stability profiles to further minimize any potential long-term risks associated with gadolinium exposure.

References

A Comparative Guide to the Relaxivity of Gadolinium-Based Contrast Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the relaxivity of various gadolinium-based contrast agents (GBCAs), supported by experimental data. Understanding the differences in relaxivity is crucial for the selection of appropriate contrast agents in research and clinical settings, as well as for the development of new, more efficient agents.

Quantitative Comparison of Relaxivity

The longitudinal relaxivity (r1) is a key parameter that quantifies the efficiency of a T1 contrast agent in enhancing the relaxation rate of water protons. A higher r1 value generally indicates a greater signal enhancement at a given concentration. The following table summarizes the r1 relaxivity values for several commercially available GBCAs at different magnetic field strengths, measured in human whole blood and plasma at 37°C.

Gadolinium-Based Contrast AgentTyper1 Relaxivity (s⁻¹·mM⁻¹) in Human Whole Blood[1]r1 Relaxivity (L/(mmol·s)) in Human Plasma[2]
1.5 T 3 T
Linear Agents
Gd-DTPA (Magnevist®)Ionic4.3 ± 0.43.8 ± 0.2
Gd-DTPA-BMA (Omniscan®)Non-ionic4.5 ± 0.13.9 ± 0.2
Gd-DTPA-BMEA (Optimark®)Non-ionic4.4 ± 0.24.2 ± 0.2
Gd-BOPTA (MultiHance®)Ionic6.2 ± 0.55.4 ± 0.3
Gd-EOB-DTPA (Eovist®/Primovist®)Ionic7.2 ± 0.25.5 ± 0.3
Macrocyclic Agents
Gd-DOTA (Dotarem®)Ionic3.9 ± 0.23.4 ± 0.4
Gd-HP-DO3A (ProHance®)Non-ionic4.4 ± 0.63.5 ± 0.6
Gd-DO3A-butrol (Gadavist®/Gadovist®)Non-ionic4.6 ± 0.24.5 ± 0.3

Note: The relaxivity of GBCAs tends to decrease as the magnetic field strength increases.[3][4] Agents with hepatobiliary excretion, such as Gd-EOB-DTPA and Gd-BOPTA, exhibit substantially higher r1 values at 1.5 T and 3 T compared to other agents.[1] Among the macrocyclic agents, gadobutrol shows a significantly higher relaxivity across all tested magnetic field strengths.[2]

Experimental Protocols for Relaxivity Measurement

The determination of relaxivity values is a complex process that requires standardized and clinically relevant laboratory conditions.[2] The data presented in this guide were obtained using the following methodologies:

Measurement in Human Whole Blood[1]
  • Sample Preparation: Eight different GBCAs were serially diluted in human whole blood to achieve seven concentrations ranging from 0.0625 to 4 mM.

  • Phantom Setup: The dilutions were placed in air-tight cylindrical tubes within a custom-built phantom. The temperature was maintained at a physiological 37 ± 0.5°C using a heat-circulating system.

  • Image Acquisition: T1 measurements were performed using inversion recovery sequences on 1.5 T, 3 T, and 7 T MRI scanners. A range of inversion times were used, from 30 milliseconds to 10 seconds at 1.5 T and 3 T, and 60 milliseconds to 5 seconds at 7 T.

  • Data Analysis: A custom MATLAB program was utilized to automate the measurement of signal intensity from the acquired images. The T1 relaxation times were then calculated, and the r1 relaxivity was determined from the slope of the plot of 1/T1 versus the concentration of the GBCA.

Measurement in Human Plasma[2]
  • Sample Preparation: Three macrocyclic GBCAs (gadobutrol, gadoteridol, and gadoterate) were prepared in four different concentrations in human plasma.

  • Phantom Setup: Phantoms containing the dilutions were maintained at 37°C.

  • Image Acquisition: An inversion recovery turbo spin echo sequence was used to acquire images with several inversion times at 1.5 T, 3 T, and 7 T.

  • Data Analysis: The T1-times were obtained by fitting the signal intensities to the signal equation. The r1 relaxivity was then calculated through a 1/y-weighted regression of the T1-rates over the concentration of the GBCAs.

Factors Influencing Gadolinium-Based Agent Relaxivity

The relaxivity of a gadolinium-based contrast agent is not an intrinsic, static property but is influenced by a variety of molecular and environmental factors.[5][6] Understanding these relationships is key to interpreting relaxivity data and designing novel contrast agents. The following diagram illustrates the key factors that determine the relaxivity of a GBCA.

GBCARelaxivityFactors cluster_molecular Molecular Properties cluster_environmental Environmental Factors Structure Molecular Structure (Linear vs. Macrocyclic) Relaxivity Relaxivity (r1, r2) Structure->Relaxivity Influences Stability & Water Access MolWeight Molecular Weight MolWeight->Relaxivity Affects Rotational Correlation Time ProteinBinding Protein Binding (e.g., to Human Serum Albumin) ProteinBinding->Relaxivity Slows Tumbling, Increases Relaxivity Hydration Hydration Number (q) (Inner-sphere water molecules) Hydration->Relaxivity Directly Proportional WaterExchange Water Exchange Rate (k_ex) WaterExchange->Relaxivity Optimal Rate Maximizes Relaxivity FieldStrength Magnetic Field Strength FieldStrength->Relaxivity Inversely Affects r1 Temperature Temperature Temperature->Relaxivity Affects Molecular Motion & Exchange Solvent Solvent/Medium (e.g., Blood, Plasma) Solvent->Relaxivity Influences Viscosity & Interactions

Key factors influencing the relaxivity of gadolinium-based contrast agents.

This diagram illustrates the complex interplay of factors that determine the relaxivity of a gadolinium-based contrast agent. Molecular properties of the agent itself, such as its structure, molecular weight, and interaction with proteins, along with environmental conditions like magnetic field strength and temperature, all contribute to its overall efficacy.[5][6][7] For instance, agents with higher molecular weights and those that bind to proteins tend to have higher relaxivities.[7] Similarly, the number of water molecules directly coordinated to the gadolinium ion and their exchange rate with the bulk water are critical determinants of relaxivity.[5]

References

The Evolving Landscape of MRI Contrast Agents: Gadolinium Nanoparticles versus Traditional Chelates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for more effective and safer contrast agents for magnetic resonance imaging (MRI) is a continuous journey. While traditional gadolinium-based contrast agents (GBCAs) have been the cornerstone of contrast-enhanced MRI for decades, the emergence of gadolinium-based nanoparticles offers a paradigm shift in imaging capabilities and pharmacokinetic profiles. This guide provides an objective comparison of the efficacy of gadolinium nanoparticles against traditional GBCAs, supported by experimental data, detailed protocols, and visual representations of key biological and experimental processes.

Traditional GBCAs are small-molecule chelates of gadolinium ions, designed to be water-soluble and rapidly excreted through the kidneys. Their primary function is to shorten the T1 relaxation time of water protons in their vicinity, leading to a brighter signal (positive contrast) in T1-weighted MR images. However, concerns regarding the long-term retention of gadolinium in the body, particularly with less stable linear chelates, and the associated risk of nephrogenic systemic fibrosis (NSF) in patients with renal impairment, have spurred the development of alternative agents.[1][2]

Gadolinium nanoparticles, on the other hand, are engineered constructs where a large number of gadolinium ions are encapsulated or attached to a nanoparticle scaffold. This design offers several potential advantages, including significantly higher relaxivity, leading to greater signal enhancement at lower doses, and altered pharmacokinetic properties that can be tailored for specific applications.[3][4]

Performance Comparison: A Quantitative Look

The efficacy of a T1 contrast agent is primarily determined by its longitudinal relaxivity (r1), a measure of its ability to increase the relaxation rate of water protons. A higher r1 value translates to a greater signal enhancement for a given concentration of the contrast agent. The transverse relaxivity (r2) also influences the signal, with a lower r2/r1 ratio being generally desirable for T1-weighted imaging.

The following tables summarize the key performance parameters of selected gadolinium nanoparticles and traditional GBCAs based on published experimental data.

Table 1: Relaxivity of Gadolinium Nanoparticles vs. Traditional GBCAs

Contrast Agent TypeSpecific Agentr1 (mM⁻¹s⁻¹)r2 (mM⁻¹s⁻¹)r2/r1 RatioMagnetic Field (T)Medium
Nanoparticle AGuIX~10-15--1.5 - 3.0Aqueous Solution
Gd-NM-PEG14.6--4.7Aqueous Solution
Gd-DOTA⊂SNPs17.3--14.1Water
G4(C-DOTA-Gd)₂₈26.9--3.0PBS
PEG-Gd₂O₃ NPs~2x Gd-DTPA~2x Gd-DTPA~11.5Aqueous Solution
Traditional GBCA Gadoterate meglumine (Gd-DOTA)~3.6 - 4.0~3.8 - 4.2~1.11.5 - 4.7Plasma/PBS
Gadopentetate dimeglumine (Gd-DTPA, Magnevist®)~3.0 - 4.0~3.8 - 4.2~1.11.5 - 4.7Plasma/PBS
Gadobutrol (Gadovist®)~5.2--1.5Plasma

Note: Relaxivity values can vary depending on the experimental conditions, such as the magnetic field strength, temperature, and the medium in which they are measured. The data presented here are compiled from various sources for comparative purposes.[4][5][6][7][8][9]

Table 2: Pharmacokinetic Properties

PropertyGadolinium Nanoparticles (e.g., AGuIX, PEG-Gd₂O₃ NPs)Traditional GBCAs (e.g., Gd-DOTA, Gd-DTPA)
Blood Half-life Longer (e.g., ~2 hours for AGuIX in rats)Shorter (rapid renal clearance)
Distribution Primarily intravascular initially, with subsequent accumulation in tumors (EPR effect) and organs of the reticuloendothelial system (RES) like the liver and spleen.Extracellular fluid space.
Clearance Pathway Primarily renal for smaller nanoparticles (<5.5 nm). Larger nanoparticles may be cleared by the hepatobiliary system.[3]Almost exclusively renal.[1][10]
In Vivo Stability Dependent on the nanoparticle structure and coating.Macrocyclic agents are generally more stable than linear agents, with a lower propensity for gadolinium release.[2]

Experimental Protocols

To ensure the reproducibility and critical evaluation of research findings, detailed experimental protocols are essential. Below are representative methodologies for in vitro and in vivo comparison of gadolinium-based contrast agents.

In Vitro MRI Relaxivity Measurement

Objective: To determine and compare the r1 and r2 relaxivities of a gadolinium nanoparticle and a traditional GBCA.

Materials:

  • Gadolinium nanoparticle solution of known concentration.

  • Traditional GBCA solution (e.g., Gd-DOTA) of known concentration.

  • Phosphate-buffered saline (PBS) or other relevant biological medium.

  • A series of dilutions for each contrast agent.

  • MRI scanner (e.g., 3T clinical scanner).

  • Appropriate receiver coil.

Procedure:

  • Sample Preparation: Prepare a series of dilutions of the gadolinium nanoparticle and the traditional GBCA in PBS. The concentration range should be appropriate to observe a linear relationship between the relaxation rate and the concentration.

  • MRI Acquisition:

    • Place the samples in the MRI scanner.

    • Acquire T1-weighted images using a variable inversion time (inversion recovery) sequence to measure T1 relaxation times.

    • Acquire T2-weighted images using a multi-echo spin-echo sequence to measure T2 relaxation times.

  • Data Analysis:

    • For each sample, calculate the T1 and T2 relaxation times from the acquired images.

    • Convert the relaxation times (T1, T2) to relaxation rates (R1 = 1/T1, R2 = 1/T2).

    • Plot the relaxation rates (R1 and R2) as a function of the gadolinium concentration for each contrast agent.

    • The slope of the linear fit of the R1 vs. concentration plot gives the r1 relaxivity (in mM⁻¹s⁻¹).

    • The slope of the linear fit of the R2 vs. concentration plot gives the r2 relaxivity (in mM⁻¹s⁻¹).[9]

G cluster_0 Sample Preparation cluster_1 MRI Acquisition cluster_2 Data Analysis A Stock Solutions (Nanoparticle & GBCA) B Serial Dilutions in PBS A->B C Place Samples in MRI B->C D Acquire T1-weighted (Inversion Recovery) C->D E Acquire T2-weighted (Multi-echo Spin-echo) C->E F Calculate T1 & T2 D->F E->F G Calculate R1 & R2 F->G H Plot R1 & R2 vs. Concentration G->H I Determine r1 & r2 (Slope of linear fit) H->I

In Vitro Relaxivity Measurement Workflow.

In Vivo MRI Signal Enhancement in a Tumor Model (Rat)

Objective: To compare the in vivo signal enhancement of a gadolinium nanoparticle and a traditional GBCA in a tumor-bearing rat model.

Materials:

  • Tumor-bearing rats (e.g., with subcutaneously implanted tumors).

  • Gadolinium nanoparticle solution.

  • Traditional GBCA solution (e.g., Magnevist®).

  • Animal MRI scanner (e.g., 7T).

  • Anesthesia equipment.

  • Catheter for intravenous injection.

Procedure:

  • Animal Preparation: Anesthetize the tumor-bearing rat and place it in the MRI scanner. Insert a catheter into the tail vein for contrast agent administration.

  • Pre-contrast Imaging: Acquire pre-contrast T1-weighted images of the tumor region.

  • Contrast Agent Administration: Inject a single dose of either the gadolinium nanoparticle or the traditional GBCA intravenously via the tail vein catheter. The dose should be equivalent in terms of gadolinium concentration.

  • Post-contrast Imaging: Acquire a dynamic series of T1-weighted images at multiple time points post-injection (e.g., immediately after, and at 5, 15, 30, 60, and 120 minutes).

  • Data Analysis:

    • Define regions of interest (ROIs) in the tumor and in a reference tissue (e.g., muscle).

    • Measure the signal intensity (SI) within the ROIs at each time point.

    • Calculate the signal-to-noise ratio (SNR) or the contrast-to-noise ratio (CNR) for the tumor at each time point.

    • Compare the temporal evolution of signal enhancement between the two contrast agents.[6][11]

G A Anesthetize Tumor-bearing Rat B Position in MRI Scanner A->B C Acquire Pre-contrast T1-weighted Images B->C D Administer Contrast Agent (IV) C->D E Acquire Dynamic Post-contrast T1-weighted Images D->E F Define ROIs (Tumor, Muscle) E->F G Measure Signal Intensity F->G H Calculate SNR/CNR G->H I Compare Signal Enhancement H->I

In Vivo MRI Signal Enhancement Workflow.

Cellular Uptake and Signaling Pathways

The interaction of contrast agents with cells is a critical aspect of their efficacy and safety. Traditional GBCAs, due to their small size and hydrophilic nature, primarily remain in the extracellular space. In contrast, gadolinium nanoparticles are designed to be taken up by cells, particularly in tumors, through various endocytic pathways. This intracellular accumulation is a key factor in their enhanced contrast properties and potential for targeted drug delivery.

The cellular uptake of nanoparticles like AGuIX has been shown to occur through active endocytosis.[12] The nanoparticles are captured by endosomal vesicles and transported into the cytoplasm, where they can be localized in subcellular compartments such as lysosomes.[13]

G cluster_0 Extracellular Space cluster_1 Cell Membrane cluster_2 Intracellular Space NP Gadolinium Nanoparticle Receptor Receptor NP->Receptor Binding Endosome Endosome Receptor->Endosome Endocytosis Lysosome Lysosome Endosome->Lysosome Fusion Cytoplasm Cytoplasm Lysosome->Cytoplasm Release/Accumulation

Cellular Uptake of Gadolinium Nanoparticles.

Conclusion

Gadolinium nanoparticles represent a promising evolution in MRI contrast agent technology. Their superior relaxivity offers the potential for significantly improved image contrast at lower gadolinium doses, which could enhance diagnostic accuracy and patient safety. Furthermore, their unique pharmacokinetic profiles and capacity for cellular uptake open up new avenues for targeted imaging and theranostics.

However, the clinical translation of gadolinium nanoparticles requires a thorough understanding of their long-term biodistribution, potential toxicity, and clearance mechanisms. Continued research, guided by standardized and detailed experimental protocols, will be crucial in fully realizing the potential of these next-generation contrast agents and ensuring their safe and effective integration into clinical practice. The data and methodologies presented in this guide aim to provide a solid foundation for researchers and developers in this exciting and rapidly advancing field.

References

A Comparative Analysis of Gadobutrol and Gadopentetate Dimeglumine for Magnetic Resonance Imaging

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of medical imaging, gadolinium-based contrast agents (GBCAs) are indispensable for enhancing the quality of magnetic resonance imaging (MRI). Among the available agents, gadobutrol and gadopentetate dimeglumine represent two distinct classes of GBCAs, differing in their molecular structure, physicochemical properties, and clinical performance. This guide provides a comprehensive comparison of these two agents for researchers, scientists, and drug development professionals, supported by experimental data and detailed methodologies.

Physicochemical Properties: A Tale of Two Structures

Gadobutrol is a second-generation, non-ionic macrocyclic GBCA, whereas gadopentetate dimeglumine is a first-generation, ionic linear-chain agent.[1][2] This fundamental difference in their molecular architecture significantly influences their stability and safety profiles. The macrocyclic structure of gadobutrol encapsulates the gadolinium ion more tightly, leading to higher kinetic and thermodynamic stability compared to the linear structure of gadopentetate dimeglumine.[1][2] This increased stability is a crucial factor in minimizing the release of toxic free gadolinium ions in the body.

Gadobutrol is also formulated at a higher concentration (1.0 mol/L) compared to most other GBCAs, including gadopentetate dimeglumine (0.5 mol/L).[1] This allows for the administration of a smaller injection volume to achieve the standard dose of 0.1 mmol/kg body weight.[3]

A summary of the key physicochemical properties is presented in the table below.

PropertyGadobutrolGadopentetate Dimeglumine
Chemical Structure MacrocyclicLinear
Ionic Character Non-ionicIonic
Concentration 1.0 mol/L0.5 mol/L
Molecular Weight 604.72 g/mol [4]938.0 g/mol [5]
Viscosity (at 37 °C) 4.96 mPa·s[6]2.9 mPa·s[6]
Thermodynamic Stability (log Keq) 21.8[6]22.1[6]

Relaxivity and Imaging Performance

Relaxivity, the measure of a contrast agent's ability to increase the relaxation rates of water protons, is a key determinant of its effectiveness in enhancing MRI signals.[1] Higher relaxivity generally leads to greater contrast enhancement.

Experimental data on the r1 and r2 relaxivities of gadobutrol and gadopentetate dimeglumine in human blood plasma at various magnetic field strengths are detailed in the following table.

Magnetic Field StrengthGadobutrol (r1 in L·mmol⁻¹·s⁻¹)Gadopentetate Dimeglumine (r1 in L·mmol⁻¹·s⁻¹)Gadobutrol (r2 in L·mmol⁻¹·s⁻¹)Gadopentetate Dimeglumine (r2 in L·mmol⁻¹·s⁻¹)
0.2 T 5.5 ± 0.3[7]-10.1 ± 0.3[7]-
1.5 T 4.7 ± 0.2[7]4.1 (approx.)[8]6.8 ± 0.2[7]5.6 (approx.)[8]
3.0 T 3.6 ± 0.2[7]3.8 (approx.)[8]6.3 ± 0.3[7]5.5 (approx.)[8]

Note: Data for gadopentetate dimeglumine at specific field strengths are approximated from graphical representations in the cited source.

Studies have shown that gadobutrol exhibits higher r1 relaxivity compared to gadopentetate dimeglumine, particularly at lower field strengths.[1][7] This property, combined with its higher concentration, can contribute to greater lesion enhancement in clinical practice.

Experimental Protocols

Determination of Relaxivity:

The relaxivity of gadolinium-based contrast agents is determined by measuring the longitudinal (T1) and transverse (T2) relaxation times of water protons in a solution containing the contrast agent at various concentrations. The relaxation rates (R1 = 1/T1 and R2 = 1/T2) are then plotted against the concentration of the contrast agent. The slope of the resulting line represents the relaxivity (r1 or r2).

A typical experimental workflow for determining relaxivity is illustrated in the following diagram:

G cluster_prep Sample Preparation cluster_measurement MRI Measurement cluster_analysis Data Analysis p1 Prepare stock solution of GBCA p2 Create serial dilutions in human plasma p1->p2 p3 Maintain samples at 37°C p2->p3 m1 Acquire T1-weighted images using inversion recovery sequence p3->m1 m2 Acquire T2-weighted images using spin-echo sequence m1->m2 a1 Calculate T1 and T2 relaxation times from image data m2->a1 a2 Calculate R1 (1/T1) and R2 (1/T2) relaxation rates a1->a2 a3 Plot R1 and R2 against GBCA concentration a2->a3 a4 Determine relaxivity (r1, r2) from the slope of the linear fit a3->a4

Workflow for Relaxivity Measurement

Clinical Comparison: Efficacy and Safety

Numerous clinical trials have compared the diagnostic efficacy and safety of gadobutrol and gadopentetate dimeglumine across various applications, including neuroimaging and body imaging.

A multicenter, double-blind, randomized clinical trial involving 572 patients with known or suspected liver lesions demonstrated the noninferiority of a single intravenous bolus injection of 1.0 M gadobutrol (0.1 mmol/kg) to 0.5 M gadopentetate dimeglumine (0.1 mmol/kg) for the diagnostic assessment of these lesions.[9] Both agents showed similar increases in sensitivity and specificity compared to pre-contrast MRI. The safety profiles were also comparable, with low rates of adverse events recorded for both groups.[9]

In the context of brain tumor imaging, studies have suggested that gadobutrol may lead to greater enhancement and a higher rate of lesion depiction compared to gadopentetate dimeglumine.[1] This is attributed to its higher relaxivity and concentration.

The logical flow of a typical comparative clinical trial is depicted below:

G cluster_enrollment Patient Enrollment cluster_randomization Randomization cluster_imaging Imaging Protocol cluster_evaluation Blinded Image Evaluation cluster_safety Safety Assessment e1 Define inclusion/exclusion criteria e2 Recruit and consent eligible patients e1->e2 r1 Randomly assign patients to receive either Gadobutrol or Gadopentetate Dimeglumine e2->r1 i1 Administer assigned contrast agent (0.1 mmol/kg) r1->i1 i2 Perform standardized MRI sequences i1->i2 s1 Monitor and record all adverse events i1->s1 ev1 Independent radiologists, blinded to the contrast agent, evaluate images i2->ev1 ev2 Assess diagnostic accuracy, sensitivity, specificity, and lesion enhancement ev1->ev2 s2 Assess vital signs and physical examination findings s1->s2

Comparative Clinical Trial Workflow

Conclusion

Gadobutrol and gadopentetate dimeglumine are both effective contrast agents for MRI, but they possess distinct characteristics that may influence their selection for specific clinical and research applications. Gadobutrol's macrocyclic structure affords greater stability, a critical safety consideration. Its higher relaxivity and concentration can lead to enhanced imaging performance, particularly in applications where high contrast is paramount. Conversely, gadopentetate dimeglumine has a long history of clinical use and a well-established profile. The choice between these agents will ultimately depend on a careful consideration of the imaging requirements, patient safety, and the specific research or clinical question being addressed.

References

Intraindividual Comparative Performance of Gadobenate Dimeglumine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an objective comparison of gadobenate dimeglumine with other gadolinium-based contrast agents (GBCAs), based on data from intraindividual studies. In these studies, the same patient undergoes imaging with both gadobenate dimeglumine and a comparator agent at different times, allowing for a direct and robust comparison of their performance under identical physiological conditions.

Overview of Gadobenate Dimeglumine

Gadobenate dimeglumine is a gadolinium-based contrast agent distinguished by its higher T1 relaxivity compared to many other GBCAs.[1] This increased relaxivity stems from a weak and transient interaction with serum albumin, which leads to greater signal intensity enhancement on T1-weighted magnetic resonance imaging (MRI) scans.[1][2] This property is the primary driver for the observed differences in diagnostic performance in the comparative studies detailed below.

Experimental Workflow for Intraindividual Crossover Studies

The data presented in this guide are derived from intraindividual crossover studies. This study design is a powerful method for comparing two agents as it minimizes inter-patient variability. The typical workflow for such a study is illustrated below.

G cluster_0 Patient Enrollment & Randomization cluster_1 Imaging Protocol - Group A cluster_2 Imaging Protocol - Group B cluster_3 Blinded Image Analysis Start Patient Cohort with Known/Suspected Lesions Rand Randomization Start->Rand ExamA1 MRI Examination 1 (Gadobenate Dimeglumine) Rand->ExamA1 Group A ExamB1 MRI Examination 1 (Comparator Agent) Rand->ExamB1 Group B WashA Washout Period (2-14 Days) ExamA1->WashA ExamA2 MRI Examination 2 (Comparator Agent) WashA->ExamA2 Analysis Qualitative & Quantitative Assessment by Independent Readers ExamA2->Analysis WashB Washout Period (2-14 Days) ExamB1->WashB ExamB2 MRI Examination 2 (Gadobenate Dimeglumine) WashB->ExamB2 ExamB2->Analysis

Caption: Workflow of a randomized, intraindividual crossover study.

Mechanism of Enhanced Relaxivity

The superior performance of gadobenate dimeglumine in many applications can be attributed to its unique interaction with serum albumin, which enhances its relaxivity.

G cluster_0 Gadobenate in Bloodstream cluster_1 Interaction & Effect GB Gadobenate Dimeglumine (Injected) GI Gadobenate Ion GB->GI dissociates Interaction Weak, Transient Interaction GI->Interaction SA Serum Albumin SA->Interaction Relax Increased r1 Relaxivity Interaction->Relax T1 Greater T1 Shortening of Water Protons Relax->T1 Signal Enhanced Signal on T1w Images T1->Signal

Caption: Mechanism of relaxivity enhancement for gadobenate dimeglumine.

Performance Comparison: Central Nervous System (CNS) Lesions

Gadobenate dimeglumine has been extensively compared with other GBCAs for the imaging of CNS lesions. The high relaxivity of gadobenate dimeglumine often translates into superior lesion enhancement and diagnostic information.[3][4][5]

vs. Gadoterate Meglumine

Intraindividual studies demonstrate that a standard 0.1 mmol/kg dose of gadobenate dimeglumine provides significantly superior contrast enhancement and morphologic information compared to an equivalent dose of gadoterate meglumine.[6][7] Interestingly, a reduced dose of 0.05 mmol/kg gadobenate dimeglumine showed no meaningful difference when compared to a 0.1 mmol/kg dose of gadoterate meglumine.[6][7]

Performance MetricGadobenate Dimeglumine (0.1 mmol/kg)Gadoterate Meglumine (0.1 mmol/kg)Study Finding
Qualitative Assessment SuperiorInferiorHighly significant (P ≤ .0023) preference for gadobenate across all qualitative endpoints (lesion delineation, morphology, enhancement) by all readers.[6]
Quantitative Enhancement SuperiorInferiorHighly significant (P < .002) superiority for gadobenate in percentage lesion enhancement and lesion-to-background ratio.[7]
Reduced Dose Comparison 0.075 mmol/kg showed equal or better enhancement than 0.1 mmol/kg of gadoterate.[8]0.1 mmol/kgThe high relaxivity of gadobenate allowed for a 25% dose reduction.[8]

Experimental Protocol:

  • Study Design: Multicenter, intraindividual, crossover comparison.[6][7]

  • Patient Population: Adult patients with suspected or known brain tumors.[6]

  • Field Strength: 1.5T.[6]

  • Doses Compared: 0.1 mmol/kg gadobenate vs. 0.1 mmol/kg gadoterate (Arm 1); 0.05 mmol/kg gadobenate vs. 0.1 mmol/kg gadoterate (Arm 2).[7]

  • Imaging: Identical T1-weighted spin-echo and gradient-echo sequences for both examinations.[7]

  • Washout Period: 2 to 14 days between examinations.[6]

vs. Gadopentetate Dimeglumine

At an equivalent dose of 0.1 mmol/kg, gadobenate dimeglumine consistently demonstrates superior performance in lesion enhancement and provides more diagnostic information for CNS imaging compared to gadopentetate dimeglumine at both 1.5T and 3T field strengths.[3][9]

Performance MetricGadobenate Dimeglumine (0.1 mmol/kg)Gadopentetate Dimeglumine (0.1 mmol/kg)Study Finding
Overall Diagnostic Preference Preferred in 75, 89, and 103 patients (by 3 readers)Preferred in 7, 10, and 6 patients (by 3 readers)Significant preference for gadobenate (P < .0001).[3][4]
Contrast-to-Noise Ratio (CNR) Significantly higherLowerSignificant superiority for gadobenate (P < .0001).[3]
% Lesion Enhancement Significantly higherLowerSignificant superiority for gadobenate (P < .0001).[3]
Lesion-to-Brain Ratio (LBR) at 3T +43.5% to +61.2% higherLowerSignificantly higher LBR with gadobenate (P < 0.05).[9]

Experimental Protocol:

  • Study Design: Multicenter, prospective, randomized, intraindividual crossover comparison.[3][9]

  • Patient Population: 157 adult patients with CNS lesions.[3]

  • Field Strength: 1.5T and 3T.[3][9]

  • Dose: 0.1 mmol/kg for both agents.[3][4]

  • Imaging: Identical imaging parameters before and after injection for both examinations.[3]

  • Washout Period: 2 to 7 days between examinations.[9]

vs. Gadodiamide

In a large-scale intraindividual comparison, gadobenate dimeglumine at a 0.1 mmol/kg dose was significantly preferred over an equivalent dose of gadodiamide for both qualitative and quantitative assessments of brain lesions.[10]

Performance MetricGadobenate Dimeglumine (0.1 mmol/kg)Gadodiamide (0.1 mmol/kg)Study Finding
Qualitative Preference Highly significant preferenceInferiorP < .0001 for lesion border delineation, disease extent, internal morphology, and contrast enhancement.[10]
Contrast-to-Noise Ratio (CNR) 20% to 35% higherLowerThe increase in CNR with gadobenate is similar to what is typically seen with a double dose of a standard agent.[10]

Experimental Protocol:

  • Study Design: Intraindividual crossover comparison.[10]

  • Patient Population: Adult patients with known or suspected brain lesions.[10]

  • Field Strength: 1.5T.[10]

  • Dose: 0.1 mmol/kg for both agents.[10]

  • Washout Period: 3 to 14 days between randomized administrations.[10]

vs. Gadobutrol

A multicenter, intraindividual crossover study (the MERIT study) found that gadobenate dimeglumine provided significantly greater morphologic information and lesion enhancement compared to an equivalent dose of gadobutrol, a high-concentration GBCA. The study concluded that high relaxivity, rather than high concentration, is more instrumental in improving diagnostic performance.[2]

Performance MetricGadobenate Dimeglumine (0.1 mmol/kg)Gadobutrol (0.1 mmol/kg)Study Finding
Morphologic Information Significantly greaterLowerSuperiority demonstrated for the higher relaxivity agent.[2]
Lesion Enhancement Significantly greaterLowerSuperiority demonstrated for the higher relaxivity agent.[2]
Lesion Conspicuity No relevant benefit for the more concentrated agentNo relevant benefitHigh concentration did not provide the same benefit as high relaxivity.[2]

Experimental Protocol:

  • Study Design: Multicenter, randomized, double-blind, intraindividual crossover study.[2]

  • Patient Population: 114 patients with brain lesions.[2]

  • Dose: 0.1 mmol/kg for both agents.[2]

  • Washout Period: 2 to 14 days between examinations.[2]

Performance Comparison: Focal Liver Lesions

Gadobenate dimeglumine also functions as a hepatobiliary agent, with uptake by hepatocytes and excretion into the biliary system. This allows for delayed-phase imaging, which is useful for characterizing liver lesions.[11]

vs. Gadoxetate Disodium

An intraindividual comparison in patients with focal liver lesions (FLLs) showed that gadobenate dimeglumine was superior to gadoxetate disodium for the differentiation and diagnosis of malignant and benign FLLs for two of three readers.[12][13][14]

Performance MetricGadobenate Dimeglumine (0.05 mmol/kg)Gadoxetate Disodium (0.025 mmol/kg)Study Finding
Sensitivity (Malignant/Benign) 91.6% - 99.1%86.0% - 91.6%Higher values for gadobenate, though not always statistically significant for all readers.[12][14]
Specificity (Malignant/Benign) 87.5% - 90.5%79.7% - 83.6%Significantly higher values for gadobenate (p ≤ 0.025 for most parameters).[12][14]
Diagnostic Accuracy 72.0% - 78.3%62.8% - 69.6%Significantly greater accuracy for gadobenate for two of three readers (p < 0.001).[12]
Reader Confidence GreaterLowerGreater confidence in lesion diagnosis with gadobenate.[15]
Inter-reader Agreement Markedly better (κ = 0.91)Lower (κ = 0.72)Better agreement for malignant/benign differentiation with gadobenate.[12][14]

Experimental Protocol:

  • Study Design: Randomized, intraindividual crossover comparison.[12][14]

  • Patient Population: 140 adult subjects with FLLs.[12]

  • Field Strength: 3T.[12][14]

  • Doses: 0.05 mmol/kg gadobenate dimeglumine vs. 0.025 mmol/kg gadoxetate disodium.[12][14]

  • Imaging: Identical unenhanced sequences, followed by contrast-enhanced T1-weighted sequences during dynamic and hepatobiliary phases (120 min for gadobenate, 20 min for gadoxetate).[12][14]

  • Washout Period: 7 to 14 days between examinations.[12][14]

References

The Performance Edge: High-Relaxivity Gadolinium Chelates Shine Even at Lower Doses

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for safer and more efficient contrast agents in magnetic resonance imaging (MRI) is paramount. This guide provides an objective comparison of high-relaxivity gadolinium-based contrast agents (GBCAs) at reduced doses against their standard-dose counterparts, supported by key experimental data.

The development of high-relaxivity GBCAs marks a significant advancement in medical imaging, offering the potential for substantial dose reduction without compromising diagnostic efficacy. This innovation addresses the growing concerns regarding gadolinium retention in the body. By maximizing the relaxivity—the ability of a contrast agent to enhance the relaxation rate of water protons—these next-generation agents can achieve comparable or even superior image contrast at half the standard dose of conventional chelates.

Comparative Performance Data

The efficacy of high-relaxivity GBCAs at lower doses has been demonstrated in several large-scale clinical trials. Below is a summary of key quantitative data from pivotal studies comparing these agents to standard GBCAs.

Table 1: Comparison of Gadopiclenol (High-Relaxivity) vs. Gadobutrol (Standard)
Performance MetricGadopiclenol (0.05 mmol/kg)Gadobutrol (0.1 mmol/kg)StudyKey Finding
Lesion Visualization Non-inferiorStandardPICTURE & PROMISE Trials[1][2]Half-dose gadopiclenol is as effective as full-dose gadobutrol for lesion visualization in both CNS and body MRI.[1][2]
Contrast-to-Noise Ratio (CNR) Higher for 2 of 3 readersLowerPICTURE Trial[3]Gadopiclenol demonstrated a trend towards better CNR.
Lesion-to-Background Ratio (LBR) HigherLowerPICTURE Trial[3]Significantly higher LBR with gadopiclenol, indicating better lesion conspicuity.[3]
Percentage of Enhancement HigherLowerPICTURE Trial[3]Lesions showed a greater percentage of signal enhancement with gadopiclenol.[3]
Adverse Events ComparableComparablePICTURE & PROMISE Trials[1][2]The frequency, intensity, and type of adverse events were similar between the two agents.[1][2]
Table 2: Comparison of Gadobenate Dimeglumine (High-Relaxivity) vs. Gadoterate Meglumine (Standard)
Performance MetricGadobenate Dimeglumine (0.05 mmol/kg)Gadoterate Meglumine (0.1 mmol/kg)StudyKey Finding
Diagnostic Information No meaningful differenceStandardBENEFIT Study[4]Half-dose gadobenate dimeglumine provides similar diagnostic information to full-dose gadoterate meglumine for brain tumor assessment.[4]
Morphologic Information No meaningful differenceStandardBENEFIT Study[4]Assessment of lesion morphology was comparable between the two agents at the specified doses.[4]
Contrast Enhancement No meaningful differenceStandardBENEFIT Study[4]Similar levels of contrast enhancement were observed.[4]
Adverse Events 1.2%2.9%BENEFIT Study[5]Low incidence of study agent-related adverse events for both.[5]
Table 3: Relaxivity of Selected Gadolinium Chelates
Gadolinium ChelateTyper1 Relaxivity (mM⁻¹s⁻¹ at 3.0T, 37°C)
Gadopiclenol High-Relaxivity Macrocyclic11.6[6]
Gadobenate Dimeglumine High-Relaxivity Linear~9.2 (in plasma)
Gadobutrol Standard Macrocyclic5.0[6]
Gadoterate Meglumine Standard Macrocyclic~3.5

Experimental Protocols

The findings presented above are derived from rigorously designed clinical trials. The general methodologies employed in these key studies are outlined below.

PICTURE and PROMISE Trials (Gadopiclenol vs. Gadobutrol)
  • Study Design: These were international, randomized, double-blind, controlled, crossover, phase III studies.[1][2]

  • Participants: Adult patients with known or suspected lesions in the central nervous system (PICTURE trial) or various body regions (PROMISE trial).[1][2]

  • Protocol: Each patient underwent two MRI examinations with a 2 to 14-day interval. In a randomized order, they received an intravenous injection of either gadopiclenol at a dose of 0.05 mmol/kg body weight or gadobutrol at a dose of 0.1 mmol/kg body weight.[1][2]

  • Image Analysis: Three independent, blinded readers assessed the MRI images for qualitative and quantitative parameters.

  • Primary Efficacy Endpoints: The primary endpoint was lesion visualization, which was based on three criteria: border delineation, internal morphology, and contrast enhancement.[1]

  • Secondary Efficacy Endpoints: Key secondary endpoints included the lesion-to-background ratio (LBR), the percentage of enhancement, the contrast-to-noise ratio (CNR), and overall diagnostic preference.[3]

  • Safety Assessment: The incidence, severity, and type of adverse events were recorded and compared between the two contrast agents.[1]

BENEFIT Study (Gadobenate Dimeglumine vs. Gadoterate Meglumine)
  • Study Design: A multicenter, double-blind, randomized, intraindividual, crossover comparison.[4]

  • Participants: Patients referred for morphologic brain MRI.[4]

  • Protocol: The study consisted of two arms. In the relevant arm for this comparison, patients received both 0.05 mmol/kg of gadobenate dimeglumine and 0.1 mmol/kg of gadoterate meglumine in two separate but otherwise identical MRI examinations.[4]

  • Image Analysis: Blinded readers evaluated the images for diagnostic information.

  • Efficacy Endpoints: The comparison focused on morphologic information and contrast enhancement provided by each agent at the specified doses.[4]

  • Safety Assessment: Adverse events related to the study agents were monitored and reported.[5]

Visualizing the Mechanism and Workflow

To better understand the principles and processes discussed, the following diagrams illustrate the comparative mechanism of action of high-relaxivity GBCAs and a typical experimental workflow for their evaluation.

GBCAs cluster_standard Standard-Dose Conventional GBCA cluster_high Lower-Dose High-Relaxivity GBCA StandardDose Standard Dose (e.g., 0.1 mmol/kg) StandardRelaxivity Lower r1 Relaxivity StandardDose->StandardRelaxivity StandardSignal Standard Signal Enhancement StandardRelaxivity->StandardSignal LowerDose Lower Dose (e.g., 0.05 mmol/kg) HighRelaxivity Higher r1 Relaxivity LowerDose->HighRelaxivity ComparableSignal Comparable Signal Enhancement HighRelaxivity->ComparableSignal note Comparable diagnostic performance with reduced gadolinium exposure

Comparative Mechanism of High-Relaxivity GBCAs.

GBCAs PatientRecruitment Patient Recruitment (Defined Lesion Criteria) Randomization Randomization PatientRecruitment->Randomization MRI1 First MRI Examination (Agent A or B) Randomization->MRI1 Washout Washout Period (2-14 days) MRI1->Washout Safety Safety Analysis (Adverse Events) MRI1->Safety MRI2 Second MRI Examination (Agent B or A) Washout->MRI2 BlindedRead Blinded Image Reading (Multiple Independent Readers) MRI2->BlindedRead MRI2->Safety Qualitative Qualitative Analysis (Visualization Scores) BlindedRead->Qualitative Quantitative Quantitative Analysis (CNR, LBR, % Enhancement) BlindedRead->Quantitative Statistical Statistical Analysis (Non-inferiority/Superiority) Qualitative->Statistical Quantitative->Statistical Safety->Statistical Results Results & Conclusion Statistical->Results

Typical Experimental Workflow for GBCA Comparison.

References

Safety Operating Guide

Navigating the Safe Disposal of Gadolinium Sulfate: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the scientific community, the responsible management of chemical waste is as crucial as the discoveries made in the laboratory. Gadolinium sulfate, a compound utilized in various research applications, requires meticulous disposal procedures to ensure the safety of personnel and the protection of the environment. This guide provides a comprehensive, step-by-step approach to the proper disposal of this compound, aligning with established safety protocols and regulatory considerations.

Immediate Safety and Handling Precautions

Before initiating any disposal process, it is imperative to handle this compound with the appropriate safety measures. The compound can cause skin and serious eye irritation, and may also lead to respiratory irritation.[1][2] Therefore, adherence to the following personal protective equipment (PPE) and handling guidelines is mandatory.

Personal Protective Equipment (PPE):

  • Gloves: Always wear chemical-resistant gloves, such as nitrile gloves.[3]

  • Eye Protection: Use safety glasses with side shields or chemical splash goggles.[2][3]

  • Lab Coat: A standard laboratory coat is necessary to prevent skin contact.[3]

  • Respiratory Protection: In instances where dust generation is possible, a NIOSH-approved respirator is essential.[3]

Engineering Controls and General Practices:

  • Fume Hood: Whenever feasible, handle this compound within a certified chemical fume hood to minimize the risk of inhalation.[3]

  • Ventilation: Ensure the work area is well-ventilated.[2]

  • Handling: Avoid generating dust.[3][4] Do not eat, drink, or smoke in areas where the material is handled.[3][4] It is also crucial to wash hands thoroughly after handling the compound.[2][3][4]

Step-by-Step Disposal Protocol for Small Quantities

For small quantities of this compound, a precipitation method can be employed to convert the soluble salt into a more stable, insoluble form. This procedure should be carried out with caution and in a controlled laboratory setting.

Experimental Protocol:

  • Preparation: Begin by carefully preparing a 5% aqueous solution of the this compound waste. If the waste is already in solution, it may be diluted to this concentration. This step should be performed gradually to control any potential exothermic reactions or fume generation.[4]

  • Precipitation: Slowly add a dilute solution of ammonium hydroxide to the this compound solution. The target pH for this step is 10.[4] This will induce the precipitation of gadolinium hydroxide, a less soluble compound.

  • pH Adjustment (if necessary): If precipitation does not readily occur at pH 10, the pH should be carefully adjusted down to 6, stopping the addition of the neutralizing agent as soon as precipitation is observed.[4]

  • Separation: Once precipitation is complete, the solid gadolinium hydroxide should be separated from the liquid via filtration.

  • Disposal of Solids: The collected solid residue should be placed in a sealed, properly labeled container for disposal. This solid waste must be disposed of in an authorized landfill, in accordance with local, state, and federal regulations.[4]

  • Disposal of Liquid: The remaining filtrate should be neutralized and can then be disposed of down the drain with copious amounts of water, provided this is in compliance with local wastewater regulations.

Quantitative Data Summary

For quick reference, the following table summarizes key quantitative parameters and recommendations for the handling and disposal of this compound.

ParameterValue/RecommendationSource
Solution for Precipitation 5% aqueous solution[4]
Precipitation pH (initial) 10[4]
Precipitation pH (alternative) 6 (if no precipitate at pH 10)[4]
Final Solid Waste Disposal Authorized Landfill[4]

Disposal Workflow Diagram

The following diagram illustrates the logical flow of the this compound disposal procedure, from initial waste collection to final disposal.

GadoliniumSulfateDisposal cluster_prep Preparation cluster_precip Precipitation cluster_sep Separation cluster_disp Final Disposal A This compound Waste B Prepare 5% Aqueous Solution A->B C Add Dilute Ammonium Hydroxide (to pH 10) B->C D Adjust to pH 6 (if needed) C->D No Precipitate? E Filter to Separate Solid and Liquid D->E F Solid Waste to Authorized Landfill E->F Solid G Neutralize and Dispose of Liquid (per regulations) E->G Liquid

Caption: Workflow for the proper disposal of this compound.

It is critical to consult your institution's environmental health and safety (EHS) office and the specific Safety Data Sheet (SDS) for this compound before proceeding with any disposal.[1][2][4][5] Disposal regulations can vary, and adherence to all applicable local, state, and federal guidelines is mandatory.[6]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.